molecular formula C6H4N4O2 B1393696 (5-Nitropyridin-2-yl)cyanamide CAS No. 1255147-10-4

(5-Nitropyridin-2-yl)cyanamide

Cat. No.: B1393696
CAS No.: 1255147-10-4
M. Wt: 164.12 g/mol
InChI Key: CTFMVWRJNIZZEZ-UHFFFAOYSA-N
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Description

(5-Nitropyridin-2-yl)cyanamide is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitropyridin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-4-9-6-2-1-5(3-8-6)10(11)12/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMVWRJNIZZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Nitropyridin-2-yl)cyanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Nitropyridin-2-yl)cyanamide

Introduction: Situating this compound in Modern Chemistry

The cyanamide functional group (N-C≡N) represents a unique and highly versatile moiety in the landscape of organic synthesis and medicinal chemistry. Characterized by the dual electronic nature of a nucleophilic amino nitrogen and an electrophilic nitrile unit, cyanamides serve as invaluable building blocks for nitrogen-rich molecules such as guanidines, ureas, and a diverse array of heterocycles.[1][2][3] In recent years, their role has expanded significantly, with cyanamides emerging as promising electrophilic warheads in the design of covalent inhibitors, offering a tuned reactivity that balances potency with selectivity.[4]

This guide focuses on a specific, functionalized derivative: This compound . This molecule integrates three key structural motifs:

  • A pyridine ring , a foundational scaffold in numerous pharmaceuticals.

  • An electron-withdrawing nitro group at the 5-position, which profoundly influences the electronic properties and reactivity of the entire molecule.

  • A cyanamide group at the 2-position, poised for a variety of chemical transformations.

The convergence of these features makes this compound a compound of considerable interest for applications ranging from synthetic methodology development to the discovery of novel therapeutic agents.[5][6][7] This document provides a comprehensive technical overview of its structure, synthesis, properties, and potential applications, designed to equip researchers with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential utility.

Chemical Structure and Tautomerism

The primary structure consists of a cyanamide substituent on a 5-nitropyridine core. Like other primary cyanamides, it can exist in two tautomeric forms: the dominant N-cyanoamine form and the carbodiimide form. The N-cyanoamine tautomer (N≡C–NH₂) is generally favored.[2]

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is not widely published. The properties below are compiled from supplier data and estimations based on its structural analogues, primarily 2-amino-5-nitropyridine.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound-
CAS Number 1255147-10-4
Molecular Formula C₆H₄N₄O₂[8]
Molecular Weight 164.12 g/mol [9]
Appearance Expected to be a yellow to brown crystalline solid.Inferred from 2-amino-5-nitropyridine.[10]
Melting Point Not reported. For comparison, 2-amino-5-nitropyridine melts at 186-188 °C.[10]
Solubility Expected to have low solubility in water (1.6 g/L for 2-amino-5-nitropyridine) and be soluble in polar organic solvents like DMSO and DMF.[11]

Synthesis and Spectroscopic Characterization

A robust synthetic protocol and thorough characterization are paramount for utilizing this compound in research. The most direct pathway involves a two-step sequence starting from 2-aminopyridine.

Synthetic Workflow

The synthesis can be logically divided into two primary operations: the nitration of the pyridine ring followed by the cyanation of the exocyclic amino group.

Figure 2: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

  • Rationale: This procedure utilizes a mixture of concentrated sulfuric and nitric acids for electrophilic aromatic substitution. The amino group at the 2-position directs nitration primarily to the 5-position.[12] Temperature control is critical to prevent the formation of byproducts and ensure safety.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and thermometer, carefully add 2-aminopyridine (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 50 °C.[10]

    • Cool the mixture in an ice bath. Slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 50 °C.[10]

    • After the addition is complete, maintain the reaction at 45 °C for 2 hours, then continue stirring at room temperature for an additional 4 hours.[10]

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution by adding aqueous ammonia until the pH reaches approximately 6. This will precipitate the product.[10]

    • Filter the resulting pale yellow solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.[10][13]

Protocol 2: Synthesis of this compound

  • Rationale: This step employs electrophilic cyanation of the primary amine using cyanogen bromide (BrCN), a standard and effective method for synthesizing substituted cyanamides.[3][14] The reaction is typically performed in an inert solvent. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

  • Procedure:

    • Dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or THF.

    • Cool the solution in an ice bath.

    • Prepare a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent and add it dropwise to the amine solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

    • Upon completion, the reaction may form a precipitate (hydrobromide salt). Quench the reaction carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product via column chromatography or recrystallization as needed.

Spectroscopic Characterization Data

Confirmation of the final structure relies on a combination of spectroscopic techniques. The following table outlines the expected data.

TechniqueExpected Observations
¹H NMR Three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C6 will likely be the most downfield due to its proximity to the ring nitrogen and the nitro group's influence. The proton at C3 will be adjacent to the cyanamide group, and the proton at C4 will be between the other two. Expect complex splitting patterns (dd or d).[15]
¹³C NMR Six distinct signals are expected. The carbon of the C ≡N group should appear around 110-120 ppm.[16][17] The five carbons of the pyridine ring will have characteristic shifts, with C2 and C5 (bearing substituents) being significantly different from C3, C4, and C6.[18]
IR Spectroscopy A sharp, strong absorption band between 2220-2245 cm⁻¹ characteristic of the C≡N stretch in a cyanamide.[19][20] Strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 164.03. Common fragmentation may involve the loss of the nitro group (NO₂) or the cyano group (CN).[21]

Reactivity and Potential Applications

The molecule's functionality suggests significant potential in both synthetic and applied chemistry.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between its functional groups:

  • Cyanamide Group: This group is ambiphilic. It can act as a nucleophile through the amino nitrogen or as an electrophile at the nitrile carbon. It readily undergoes addition reactions with nucleophiles like water, alcohols, and amines to produce ureas, isoureas, and guanidines, respectively.[2] It also participates as a dipolarophile in [3+2] and [2+2+2] cycloaddition reactions, providing access to five- and six-membered heterocycles.[22][23]

  • Nitropyridine Ring: The potent electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) . This could allow for the displacement of the nitro group or other leaving groups if present, offering a pathway to further functionalization.

Potential Applications in Research and Development
  • Covalent Inhibitor Development: Cyanamides have emerged as "tunable" electrophiles for targeting nucleophilic residues (e.g., cysteine) in proteins.[4] The electronic properties of the nitropyridine ring can modulate the reactivity of the cyanamide warhead, making this molecule an attractive scaffold for designing targeted covalent inhibitors in drug discovery programs.

  • Medicinal Chemistry Scaffolding: The compound serves as a versatile intermediate. The cyanamide can be transformed into a guanidine group, a common feature in bioactive molecules. The nitro group can be reduced to an amine, which can then be used for further derivatization, creating libraries of compounds for screening.[5][6]

  • Heterocyclic Synthesis: As a building block, it provides a direct route to highly functionalized pyridines and fused-ring systems through cycloaddition or condensation reactions, which are of perennial interest in materials science and pharmaceutical development.[22][23]

Safety, Handling, and Storage

Proper handling of this compound is essential due to the likely hazards associated with its functional groups. The following guidelines are based on data for cyanamides and nitroaromatic compounds.

Hazard Identification
  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[24] Cyanamide-containing compounds can cause skin and eye irritation, respiratory irritation, and may lead to allergic skin reactions.[11][25][26]

  • Chemical Hazards: Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and excess heat.[11] Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[11]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[26][27] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[25][26]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[26][27]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[27]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][26]

Storage Guidelines
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[26]

  • Keep locked up and away from incompatible materials.[11][24]

  • The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

  • LookChem. (2025-12-25). Cyanamide: A Key Intermediate for Pharmaceutical Synthesis. [Link]

  • Wikipedia. Cyanamide. [Link]

  • MDPI. (2018-05-25). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

  • Beilite. (2025-10-31). What Is Cyanamide? Exploring Its Role in Modern Chemical Industries. [Link]

  • International Journal of ChemTech Research. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • BMRB. bmse000656 Cyanamide. [Link]

  • ACS Publications. (2018-03-08). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. [Link]

  • PubMed Central. (2020-02-18). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link]

  • MDPI. (2022-07-29). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • ResearchGate. (2025-08-09). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. [Link]

  • ResearchGate. NMR spectroscopy data (pyridine-d 5 ) for compound 2. [Link]

  • PubMed. (2018-04-12). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. [Link]

  • PMC - NIH. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • Cardiff University - ORCA. (2018-09-07). Introduction to cyanamides. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Cyanamide?[Link]

  • PMC - PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

  • IS NIR Spectra. NIR Spectra Collection. [Link]

  • CORE. Chemistry Continuous flow synthesis of imatinib intermediates. [Link]

  • Semantic Scholar. SPECTROSCOPIC AND THERMAL STUDIES OF CYANO BRIDGED HETERO- METALLIC POLYMERIC COMPLEXES...[Link]

  • PubChem. 2-Cyano-4-methyl-5-nitropyridine. [Link]

  • SpectraBase. Cyanamide. [Link]

  • SpectraBase. 2-(2-Aminoethylamino)-5-nitropyridine. [Link]

Sources

Synthesis of (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

This document provides a comprehensive technical overview for the synthesis of (5-Nitropyridin-2-yl)cyanamide, a key heterocyclic intermediate. The guide is structured for researchers, chemists, and professionals in drug development, offering detailed insights into the synthetic strategy, a validated experimental protocol, and critical safety considerations. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a fundamental understanding of the reaction dynamics.

Introduction and Strategic Rationale

This compound is a substituted pyridine derivative featuring both a nitro group and a cyanamide moiety. Such structures are of significant interest in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, while the cyanamide group serves as a versatile functional handle for constructing more complex nitrogen-rich molecules like guanidines, amidines, or ureas.[1] The strategic placement of an electron-withdrawing nitro group profoundly influences the molecule's electronic properties, making it a valuable building block for targeted applications.

The most direct and widely adopted method for the synthesis of N-substituted cyanamides is the electrophilic cyanation of a primary or secondary amine.[1][2] In this case, the logical precursor is 2-amino-5-nitropyridine. The core transformation involves the reaction of the nucleophilic amino group of the pyridine with an electrophilic cyanating agent. Cyanogen bromide (BrCN) is the most common and effective reagent for this purpose and will be the focus of our detailed protocol.[1]

The reaction mechanism is a classical nucleophilic substitution. The lone pair of electrons on the exocyclic amino group of 2-amino-5-nitropyridine attacks the electrophilic carbon atom of cyanogen bromide. This is followed by the departure of the bromide ion. The resulting aminonitrile salt is then deprotonated to yield the final, neutral cyanamide product. It is important to note that the strong electron-withdrawing effect of the 5-nitro group diminishes the nucleophilicity of the 2-amino group. This necessitates careful control of reaction conditions, potentially including the use of a non-nucleophilic base to facilitate the final deprotonation step and neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate and deactivate the starting amine.

Core Synthesis Workflow

The following diagram provides a high-level overview of the complete synthetic workflow, from initial setup to final product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep_amine Dissolve 2-Amino- 5-Nitropyridine in Solvent cool Cool Amine Solution (Ice Bath) prep_amine->cool prep_brcn Prepare Cyanogen Bromide Solution addition Dropwise Addition of Cyanogen Bromide prep_brcn->addition cool->addition stir Stir at Controlled Temp (Monitor by TLC) addition->stir quench Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evap Solvent Removal (Rotary Evaporation) dry->evap purify Purify Crude Product (Recrystallization or Chromatography) evap->purify char Characterize Pure Product (NMR, IR, MS, MP) purify->char

Caption: High-level experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps and safety precautions is paramount for a successful outcome.

3.1. Materials and Equipment

Reagents & MaterialsEquipment
2-Amino-5-nitropyridineTwo-neck round-bottom flask
Cyanogen bromide (BrCN)Magnetic stirrer and stir bar
Anhydrous Diethyl Ether (Et₂O)Dropping funnel
Sodium Bicarbonate (Sat. aq. soln)Ice-water bath
Anhydrous Sodium Sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates
Brine (Sat. aq. NaCl soln)Rotary evaporator
Standard glassware for workup
Fume hood

3.2. Step-by-Step Procedure

  • Reaction Setup: In a certified chemical fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Charge the flask with 2-amino-5-nitropyridine (5.0 g, 35.9 mmol, 1.0 equiv). Add 100 mL of anhydrous diethyl ether.

  • Dissolution and Cooling: Stir the mixture at room temperature until the solid is fully dissolved. Once dissolved, place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. The cooling step is critical to moderate the reaction's exothermicity and prevent the formation of side products.

  • Cyanating Agent Preparation: In a separate flask, carefully dissolve cyanogen bromide (3.8 g, 35.9 mmol, 1.0 equiv) in 50 mL of anhydrous diethyl ether. (EXTREME CAUTION: See Safety Section 5) .

  • Reaction Execution: Transfer the cyanogen bromide solution to the dropping funnel. Add the solution dropwise to the cooled, stirring solution of 2-amino-5-nitropyridine over approximately 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for another 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture again in an ice bath. Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

3.3. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic C≡N stretch (~2200-2250 cm⁻¹) and N-O stretches of the nitro group.

  • Mass Spectrometry: To confirm the molecular weight (164.12 g/mol ).[3]

  • Melting Point Analysis: To assess purity.

Reaction Mechanism and Data

The reaction proceeds via a nucleophilic attack of the amine on the cyanogen bromide, as illustrated below.

Caption: Simplified reaction mechanism for the N-cyanation of 2-amino-5-nitropyridine.

Quantitative Data Summary

CompoundMolecular FormulaMol. Weight ( g/mol )Moles (mmol)Equiv.
2-Amino-5-nitropyridineC₅H₅N₃O₂139.1135.91.0
Cyanogen BromideCBrN105.9235.91.0
This compoundC₆H₄N₄O₂164.12--

Critical Safety and Handling Considerations

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Cyanogen Bromide (BrCN): This compound is highly toxic, volatile, and a potent lachrymator . Inhalation, ingestion, or skin contact can be fatal. All manipulations involving cyanogen bromide must be performed in a high-efficiency chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Ensure a quench solution (e.g., sodium hypochlorite) is readily available to neutralize any spills or residual reagent.

  • 2-Amino-5-nitropyridine: This compound is a potential irritant and may be harmful if ingested or absorbed through the skin. Standard chemical handling precautions should be observed.

  • Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity of the experiment.

  • Waste Disposal: All chemical waste, particularly any containing residual cyanide, must be disposed of according to institutional and federal hazardous waste guidelines. Cyanide-containing waste streams require specific neutralization procedures before disposal.

Conclusion

This guide outlines a robust and well-established method for the synthesis of this compound from 2-amino-5-nitropyridine. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable chemical intermediate. The versatility of the cyanamide functional group opens avenues for further elaboration, positioning this molecule as a key starting material for the development of novel compounds in pharmaceuticals and advanced materials.

References

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) . Chemistry of Heterocyclic Compounds,

  • Synthesis of 2-amino-3-cyanopyridine derivatives . ResearchGate,

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications . MDPI,

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . PubMed Central,

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent . Semantic Scholar,

  • This compound . CymitQuimica,

  • Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides . ResearchGate,

  • Reported approaches of cyanamide synthesis . ResearchGate,

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications . ResearchGate,

Sources

(5-Nitropyridin-2-yl)cyanamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Nitropyridin-2-yl)cyanamide is a niche yet significant chemical entity, primarily utilized as a building block in synthetic organic chemistry. Its structure, which incorporates a nitro-functionalized pyridine ring appended to a cyanamide moiety, offers a unique combination of reactivity and electronic properties. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications, and essential safety protocols. The strategic placement of the electron-withdrawing nitro group on the pyridine ring significantly influences the nucleophilicity of the cyanamide nitrogen, making it a versatile reagent for constructing more complex heterocyclic systems. The cyanamide functional group itself is a valuable synthon, known for its role in the formation of guanidines, amidines, and various heterocycles, many of which are scaffolds in medicinally active compounds.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification techniques.

PropertyValueSource(s)
CAS Number 1255147-10-4[3][4]
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol [3][5]
IUPAC Name This compound
Canonical SMILES N#CNC1=CC=C([O-])C=N1
InChI Key CTFMVWRJNIZZEZ-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of this compound is logically approached through the electrophilic cyanation of its corresponding amine precursor, 2-amino-5-nitropyridine. This transformation is a well-established method for the preparation of substituted cyanamides.[1][6]

Part 1: Synthesis of the Precursor, 2-Amino-5-nitropyridine

The starting material, 2-amino-5-nitropyridine, can be synthesized from 2-aminopyridine via electrophilic nitration.

  • Reaction: Nitration of 2-aminopyridine.

  • Reagents: Concentrated sulfuric acid and fuming nitric acid.

  • General Protocol: 2-aminopyridine is dissolved in a suitable solvent like dichloroethane and cooled. A mixture of concentrated sulfuric and nitric acids is added dropwise, maintaining a low temperature. The reaction is then allowed to proceed at a slightly elevated temperature (e.g., 58°C) for several hours.[7] The product is isolated by quenching the reaction mixture in ice water, followed by filtration and washing.

  • Yield: High yields (over 90%) have been reported for this reaction.[7]

Part 2: Cyanation of 2-Amino-5-nitropyridine

The conversion of 2-amino-5-nitropyridine to this compound is most commonly achieved using cyanogen bromide (BrCN).

  • Reaction: Electrophilic cyanation of an aromatic amine.

  • Reagents: 2-amino-5-nitropyridine, cyanogen bromide.

  • Plausible Protocol:

    • Dissolve 2-amino-5-nitropyridine in a suitable aprotic solvent (e.g., diethyl ether, THF).

    • Cool the solution in an ice bath.

    • Add a solution of cyanogen bromide in the same solvent dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • The product can be isolated by removing the solvent under reduced pressure and purifying the residue, typically by column chromatography.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyanation 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H₂SO₄, HNO₃ 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine 2-Amino-5-nitropyridine_2 2-Amino-5-nitropyridine Cyanation Cyanation 2-Amino-5-nitropyridine_2->Cyanation BrCN Product This compound Cyanation->Product

Caption: Proposed two-step synthesis of this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the cyanamide group, with its reactivity modulated by the nitropyridine ring.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyanamide moiety can participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions.[1] This allows for the construction of five and six-membered nitrogen-containing heterocycles, which are prevalent motifs in pharmaceutical compounds. For instance, reaction with azides can yield tetrazole derivatives, while reactions with alkynes can lead to substituted pyridines or pyrimidines.[1]

Nucleophilic Additions

The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed to synthesize a variety of functional groups. For example, reaction with amines or hydrazines can lead to the formation of guanidines or carbohydrazonamides, respectively.

Role in Medicinal Chemistry

The cyanamide functional group is present in a number of biologically active molecules.[2] The nitrile itself is considered a bio-isostere for carbonyl groups and can act as a hydrogen bond acceptor.[8] The nitropyridine scaffold is also a common feature in medicinal chemistry, often imparting specific binding properties or acting as a metabolic handle. The combination of these two functionalities in this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram outlines the potential synthetic utility of this compound:

G cluster_0 Potential Transformations cluster_1 Resulting Scaffolds Start This compound Cycloaddition Cycloaddition Start->Cycloaddition [3+2] or [2+2+2] Nucleophilic_Addition Nucleophilic_Addition Start->Nucleophilic_Addition Nu⁻ Tetrazoles Tetrazoles Cycloaddition->Tetrazoles Substituted_Pyridines Substituted_Pyridines Cycloaddition->Substituted_Pyridines Guanidines Guanidines Nucleophilic_Addition->Guanidines Amidines Amidines Nucleophilic_Addition->Amidines

Caption: Potential synthetic pathways from this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on general principles for related compounds and available safety data sheets.[3][4]

  • Hazard Identification: While specific toxicity data is limited, related nitroaromatic compounds and cyanamides can be toxic and irritants. It is prudent to handle this compound with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

  • AA Blocks. Safety Data Sheet: this compound. [Link]

  • Ghaffari, M. A., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 2011.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Sharma, P., et al.
  • Hussein, B. R. M., & Khodairy, A. Utility of [4‐(3‐methoxyphenyl)pyrimidin‐2‐yl]cyanamide in synthesis of some heterocyclic compounds. Journal of Heterocyclic Chemistry, 2021.
  • Patsnap Synapse. What is the mechanism of Cyanamide? [Link]

  • Hong Kong Specialty Gases Co., Ltd. Material Safety Data Sheet: Tetraethyl Orthosilicate (TEOS). [Link]

  • Goldberg, F. W., et al.
  • NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. [Link]

  • Wang, C.-C., et al. Synthesis and Reactivity of N-Allenyl Cyanamides. The Journal of Organic Chemistry, 2021.

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Spectroscopic Profiling of (5-Nitropyridin-2-yl)cyanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (5-Nitropyridin-2-yl)cyanamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in the public domain, this document focuses on the theoretical prediction and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Molecular Structure and Synthetic Strategy

This compound possesses a unique electronic architecture, combining an electron-withdrawing nitro group with the versatile cyanamide functionality on a pyridine scaffold. This arrangement suggests potential applications as a synthon in organic synthesis and as a pharmacophore in drug design.

A plausible synthetic route to this compound commences with the commercially available 2-amino-5-nitropyridine. The conversion of the primary amino group to the corresponding cyanamide can be achieved through electrophilic cyanation, a well-established transformation in organic synthesis. A common and effective method involves the use of cyanogen bromide (BrCN) in a suitable solvent.

Synthesis of this compound 2-amino-5-nitropyridine 2-Amino-5-nitropyridine Product This compound 2-amino-5-nitropyridine->Product Electrophilic Cyanation BrCN Cyanogen Bromide (BrCN) BrCN->Product Solvent Solvent (e.g., THF) Solvent->Product

Caption: Proposed synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. It is important to note that these are theoretically predicted values and may differ slightly from experimental results.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are significantly influenced by the electronic effects of the nitro and cyanamide substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-3~8.4Doublet (d)~9.0Ortho to the nitro group
H-4~7.8Doublet of Doublets (dd)~9.0, 2.5Ortho and para to the nitro group
H-6~8.9Doublet (d)~2.5Ortho to the cyanamide group

Interpretation:

  • H-6: This proton, being ortho to the nitrogen of the pyridine ring and the cyanamide group, is expected to be the most deshielded and appear at the lowest field.

  • H-3: The proton at the 3-position is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.

  • H-4: The proton at the 4-position will be influenced by both the nitro and cyanamide groups, resulting in a doublet of doublets splitting pattern due to coupling with both H-3 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, one for each carbon atom in the molecule.

Carbon Predicted Chemical Shift (ppm) Assignment
C-2~150Attached to the cyanamide group
C-3~125
C-4~135
C-5~145Attached to the nitro group
C-6~155
-C≡N~115Cyanamide carbon

Interpretation:

  • The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-2, C-5, and C-6) are expected to be the most deshielded.

  • The cyanamide carbon (-C≡N) typically appears in the range of 110-125 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

NMR_Workflow Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Spec NMR Spectrometer (e.g., 400 MHz) Sample->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq Data_Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acq->Data_Proc C13_Acq->Data_Proc Analysis Spectral Analysis and Interpretation Data_Proc->Analysis

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of the cyanamide, nitro, and pyridine moieties.

Frequency Range (cm⁻¹) Vibration Intensity
2240 - 2220C≡N stretch (cyanamide)Strong
1600 - 1570C=N and C=C stretching (pyridine ring)Medium-Strong
1550 - 1500Asymmetric NO₂ stretchStrong
1360 - 1320Symmetric NO₂ stretchStrong
~850C-N stretchMedium

Interpretation:

  • C≡N Stretch: The most characteristic peak will be the strong absorption of the cyanamide C≡N triple bond in the 2240-2220 cm⁻¹ region.[1] The exact position can be sensitive to the electronic environment and potential intermolecular interactions.

  • NO₂ Stretches: The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

  • Pyridine Ring Vibrations: The aromatic C=N and C=C stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

IR_Workflow Sample_Prep Sample Preparation (KBr Pellet or ATR) FTIR_Spec FTIR Spectrometer Sample_Prep->FTIR_Spec Acquisition Data Acquisition (4000-400 cm⁻¹) FTIR_Spec->Acquisition Background_Sub Background Subtraction Acquisition->Background_Sub Analysis Spectral Interpretation Background_Sub->Analysis

Caption: General workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

The molecular weight of this compound is 164.04 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 164.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, driven by the stability of the resulting fragments.

m/z Proposed Fragment Loss
164[M]⁺-
134[M - NO]⁺NO
118[M - NO₂]⁺NO₂
92[C₅H₄N₂]⁺NO₂, CN
78[C₅H₄N]⁺NO₂, NCN

Interpretation:

  • Loss of NO and NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da).

  • Loss of Cyanamide Radical: Loss of the cyanamide radical (•NCN, 40 Da) is also a plausible fragmentation pathway.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow Sample_Intro Sample Introduction (Direct Probe, GC, or LC) Ionization Ionization (EI or ESI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Analysis Data Analysis and Fragmentation Interpretation Detection->Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the proposed interpretations and experimental protocols, offer a solid foundation for researchers working with this and related compounds. While the data presented herein are predictive, they are grounded in established spectroscopic principles and data from analogous structures, providing a high degree of confidence in their utility for guiding experimental work. The synthesis and empirical spectroscopic analysis of this compound are encouraged to validate and refine the predictions outlined in this guide.

References

  • Biological Magnetic Resonance Data Bank. .

  • CymitQuimica. .

  • Tucker, M. J., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 074701. [Link].

  • NIST. (n.d.). Cyanamide. In NIST Chemistry WebBook. Retrieved from [Link].

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link].

  • NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Nekrasov, D. D. (2004). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Russian Journal of Organic Chemistry, 40(10), 1387-1402.
  • Alcarazo, M. (2016). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Chemistry – A European Journal, 22(38), 13394-13403.
  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link].

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link].

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Reactivity of the cyanamide group on a nitropyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Cyanamide Group on a Nitropyridine Ring

Abstract

The nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the profound electronic influence of the nitro group on the pyridine ring.[1] When a cyanamide functionality is introduced to this electron-deficient system, a unique and highly versatile reactive intermediate is created. This guide provides an in-depth exploration of the reactivity of the cyanamide group appended to a nitropyridine ring, synthesizing foundational principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the electronic properties governing its reactivity, explore its primary reaction pathways, provide detailed experimental protocols, and discuss its applications in modern chemical synthesis.

The Nitropyridine-Cyanamide Scaffold: An Overview of Electronic Properties

The chemical behavior of the cyanamide group is intrinsically linked to the electronic nature of the aromatic ring to which it is attached. In the case of a nitropyridine, the system is dominated by the powerful electron-withdrawing properties of both the pyridine nitrogen and the nitro group.

1.1. The Activating Effect of the Nitro Group

The nitro group (–NO₂) is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[2] This dramatically reduces the electron density of the pyridine ring, making it highly electron-deficient.[1][3] This effect is most pronounced at the ortho and para positions relative to the nitro group.[1][3] Consequently, the entire nitropyridine ring system becomes a powerful electron sink, which significantly modulates the reactivity of any attached functional group, including the cyanamide. This pronounced electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it towards electrophilic aromatic substitution (EAS).[1][4]

1.2. The Dual Nature of the Cyanamide Group

The cyanamide moiety (–NH–C≡N or –NR–C≡N) possesses a unique duality in its reactivity.[5] It features a nucleophilic sp³-hybridized amino nitrogen and an electrophilic sp-hybridized nitrile carbon.[5][6] The attachment to the strongly electron-deficient nitropyridine ring exacerbates this electronic dichotomy. The ring withdraws electron density from the amino nitrogen, reducing its nucleophilicity, while simultaneously increasing the electrophilicity of the nitrile carbon, making it a prime target for nucleophilic attack.

Caption: Summary of electronic influences within the nitropyridine-cyanamide scaffold.

Modes of Reactivity

The enhanced electrophilicity of the nitrile carbon is the defining characteristic of the cyanamide group on a nitropyridine ring. This makes it a versatile handle for constructing more complex molecular architectures.

2.1. Nucleophilic Addition to the Nitrile Carbon

The primary mode of reactivity is the addition of nucleophiles across the carbon-nitrogen triple bond. The electron-deficient nitropyridine ring lowers the activation energy for this process, often allowing reactions to proceed under mild conditions.

Common Nucleophiles and Resulting Products:

Nucleophile (Nu-H)IntermediateFinal ProductProduct Class
Amine (R₂NH)AmidineGuanidineGuanidines
Alcohol (ROH)O-AlkylisoureaN/AIsoureas
Thiol (RSH)S-AlkylisothioureaN/AIsothioureas
Water (H₂O)IsoureaUreaUreas

Mechanism Insight: The reaction proceeds via the attack of the nucleophile on the electrophilic nitrile carbon, forming a tetrahedral intermediate. Subsequent proton transfer and tautomerization lead to the final product. The use of a non-nucleophilic base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.

G start Nitropyridyl-N(R)-C≡N + Nu-H intermediate [Tetrahedral Intermediate] start->intermediate Nucleophilic Attack product Nitropyridyl-N(R)-C(=NH)-Nu intermediate->product Proton Transfer G start 2,6-Dichloro-3-nitropyridine + H₂N-CN conditions {Base (e.g., NaH) | Solvent (e.g., DMF)} start->conditions Step 1 product 6-Chloro-3-nitropyridin-2-ylcyanamide conditions->product Step 2: S_NAr

Caption: Synthetic workflow for a nitropyridine cyanamide via SNAr.

The high susceptibility of the nitropyridine ring to nucleophilic attack makes this a feasible approach. [1]The positions ortho and para to the nitro group are highly activated, allowing for selective displacement of a good leaving group, such as a halide, by the cyanamide anion (generated in situ from cyanamide and a base). [1][7]

Experimental Protocols: A Self-Validating System

Adherence to a robust, well-documented protocol is paramount for reproducibility and safety. The following protocol for the synthesis of a guanidine from a nitropyridine cyanamide is presented as a self-validating system, where each step's rationale is explained.

Protocol: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-N'-propylguanidine

  • Objective: To demonstrate the nucleophilic addition of an amine to an activated cyanamide.

  • Materials:

    • 6-Chloro-3-nitropyridin-2-ylcyanamide (1 equiv.)

    • Propylamine (1.2 equiv.)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)

    • Anhydrous Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-3-nitropyridin-2-ylcyanamide (1 equiv.). Dissolve in anhydrous ACN (approx. 0.1 M concentration).

      • Causality: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the cyanamide to the corresponding urea, which is a common side reaction.

    • Reagent Addition: Add DIPEA (1.5 equiv.) to the solution, followed by the dropwise addition of propylamine (1.2 equiv.) at room temperature.

      • Causality: DIPEA is a non-nucleophilic base used to scavenge any protons that could protonate the starting amine, rendering it non-nucleophilic. A slight excess of the amine nucleophile ensures the reaction goes to completion.

    • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

      • Self-Validation: Comparing the reaction mixture spot to the starting material spot on a TLC plate provides a clear visual indication of reaction completion.

    • Workup - Quenching: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Workup - Extraction: Redissolve the residue in DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

      • Causality: The NaHCO₃ wash removes any residual acidic species and excess unreacted reagents. The brine wash helps to remove water from the organic layer.

    • Workup - Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Causality: Removing all water is essential before removing the solvent to prevent product degradation or hydrolysis upon concentration.

    • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure guanidine product.

      • Self-Validation: The purity of the final product should be confirmed by NMR and Mass Spectrometry to validate its structure and identity.

Applications in Drug Discovery and Beyond

The nitropyridine cyanamide scaffold is more than a synthetic curiosity; it is a gateway to molecules with significant biological activity and material properties.

  • Medicinal Chemistry: The resulting guanidine and urea moieties are privileged structures in drug design. They are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets like kinases and proteases. [8]The cyano group itself is a common pharmacophore found in over 30 approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. [9][10]For example, cyanopyridine derivatives have been investigated as IKK-β inhibitors and A2A adenosine receptor antagonists. [11]* Agrochemicals: The inherent bioactivity of nitrogen-rich heterocycles makes this class of compounds a fertile ground for the discovery of new pesticides and herbicides. [12]* Materials Science: The ability of cyanamides to participate in coordination chemistry allows for the synthesis of novel organometallic complexes and polymers with interesting electronic and material properties. [5][13]

Conclusion

The placement of a cyanamide group on a nitropyridine ring creates a highly valuable and reactive synthetic intermediate. The powerful electron-withdrawing nature of the nitropyridine core renders the cyanamide's nitrile carbon exceptionally electrophilic, making nucleophilic additions the predominant and most synthetically useful reaction pathway. This reactivity allows for the straightforward construction of guanidines, ureas, and other important functional groups central to the fields of drug discovery and materials science. By understanding the underlying electronic principles and employing robust, validated protocols, researchers can effectively harness the synthetic potential of this versatile chemical scaffold.

References

  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science.
  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science.
  • In the reaction to be performed in the lab, does the nitro group on the pyridine ring make the ring more. Brainly.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. MDPI.
  • Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? Chegg.
  • The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring. Benchchem.
  • What is the mechanism of Cyanamide?
  • The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides.
  • Unlocking Potential: The Role of 2-Cyano-3-nitropyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIV
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Springer.

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Unveiling the Electronic Landscape: A Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic functionalization of this ring system is paramount for modulating physicochemical properties and biological activity. This technical guide provides an in-depth analysis of (5-Nitropyridin-2-yl)cyanamide, a molecule where the potent electron-withdrawing effects of a nitro group profoundly influence the electronic character of the entire scaffold. We will dissect the synergistic interplay between the nitro, pyridine, and cyanamide moieties, offering both theoretical grounding and practical methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven insights into quantifying electronic effects through spectroscopic and computational methods, understanding their implications for chemical reactivity, and leveraging these properties in rational drug design.

Introduction: The Strategic Importance of Electron-Deficient Scaffolds

The pyridine ring is an inherently electron-deficient heterocycle due to the high electronegativity of the nitrogen atom, a feature that often makes it a "privileged" structure in medicinal chemistry.[1][2] The introduction of a nitro group (-NO₂), one of the most powerful electron-withdrawing groups in organic chemistry, drastically amplifies this electron deficiency.[3][4] This modification is not merely an incremental change; it fundamentally alters the molecule's reactivity, pKa, hydrogen bonding potential, and metabolic stability. In this compound, this effect is further modulated by the cyanamide functional group, a versatile building block known for its unique electronic duality and its role as a pharmacophore in various bioactive compounds.[5][6][7]

Understanding the powerful electronic influence of the nitro group in this specific molecular context is crucial for synthetic chemists seeking to perform further modifications and for medicinal chemists aiming to exploit these properties for enhanced target binding or improved pharmacokinetic profiles. This guide will explore the causality behind these effects and provide the technical framework to study them.

The Electronic Architecture of this compound

The overall electronic character of the molecule is a composite of the individual contributions from its three key components: the nitro group, the pyridine core, and the cyanamide substituent.

The Nitro Group: A Potent Electron Sink

The nitro group exerts its strong electron-withdrawing effect through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions. This is the dominant effect and significantly depletes the π-system of the ring.

The resonance delocalization can be visualized as follows, showing how the nitro group places a partial positive charge on the pyridine ring, particularly at the C4 and C6 positions relative to the nitro group.

Resonance cluster_0 Resonance Structures of 5-Nitropyridine Moiety mol1 N C C C C C N⁺ O⁻ O mol1:c2->mol1:c3 mol1:c3->mol1:c4 mol1:c4->mol1:c5 mol1:c5->mol1:c6 mol1:c6->mol1:n1 mol1:n1->mol1:c2 mol1:c5->mol1:n7 mol1:n7->mol1:o8 mol1:n7->mol1:o9 mol2 N⁺ C C C⁺ C C N⁺ O⁻ O⁻ mol1->mol2 mol2:c2->mol2:c3 mol2:c3->mol2:c4 mol2:c4->mol2:c5 mol2:c5->mol2:c6 mol2:c6->mol2:n1 mol2:n1->mol2:c2 mol2:c5->mol2:n7 mol2:n7->mol2:o8 mol2:n7->mol2:o9 mol3 N C C C C C⁺ N⁺ O⁻ O⁻ mol2->mol3 mol3:c2->mol3:c3 mol3:c3->mol3:c4 mol3:c4->mol3:c5 mol3:c5->mol3:c6 mol3:c6->mol3:n1 mol3:n1->mol3:c2 mol3:c5->mol3:n7 mol3:n7->mol3:o8 mol3:n7->mol3:o9

Caption: Resonance delocalization in the 5-nitropyridine ring.

The Cyanamide Moiety: A Modulating Partner

The cyanamide group (-NHCN) is electronically ambiguous. The amino nitrogen can act as a π-donor through resonance, while the nitrile group is inductively withdrawing. This duality allows it to serve as a versatile synthetic building block and a unique pharmacophore.[7][8] In the context of the highly electron-deficient 5-nitropyridine ring, the potential electron-donating character of the amino nitrogen is significantly attenuated.

Quantifying the Electron-Withdrawing Effect: A Methodological Guide

Asserting that a group is "electron-withdrawing" is qualitative. For drug development, quantitative data is essential for building robust structure-activity relationships (SAR).

Spectroscopic Analysis: Probing the Electronic Environment

Spectroscopy provides direct experimental evidence of the electronic environment of atomic nuclei and bonds within the molecule.

  • ¹H NMR: Protons on the nitropyridine ring are expected to be significantly deshielded due to the reduced electron density. This results in a downfield shift (higher ppm values) compared to unsubstituted pyridine.[9][10] The proton at C6, being ortho to both the ring nitrogen and the nitro group, would be expected to show the largest downfield shift.

  • ¹³C NMR: Similarly, the carbon atoms of the pyridine ring will be deshielded, leading to downfield chemical shifts. The C5 carbon, directly attached to the nitro group, will show a characteristic shift.

  • ¹⁵N NMR: This technique can provide direct insight into the electronic state of the pyridine and nitro group nitrogen atoms, which are key to the molecule's properties.[9]

The vibrational frequencies of bonds are sensitive to the electronic environment.

  • N-O Stretching: The asymmetric and symmetric stretching frequencies of the NO₂ group (typically ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹) provide information about the degree of resonance participation.

  • C≡N Stretching: The nitrile stretch (typically ~2260-2220 cm⁻¹) of the cyanamide can be influenced by the electronic nature of the attached pyridine ring.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a ¹H spectrum on a 400 MHz or higher spectrometer. Obtain a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary due to the longer relaxation times of quaternary carbons.

  • FT-IR Acquisition: Prepare a sample as a KBr pellet or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Integrate proton signals, assign peaks based on expected chemical shifts and coupling patterns, and compare observed IR frequencies to literature values for similar functional groups.[11][12][13]

Computational Chemistry: Visualizing Electron Density

Modern computational methods, particularly Density Functional Theory (DFT), allow for the direct calculation and visualization of the electronic properties of a molecule.[14]

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For this compound, the map will show significant positive potential (blue regions) over the pyridine ring, indicative of its electron-poor nature, and negative potential (red regions) localized on the nitro group's oxygen atoms.

  • Natural Bond Orbital (NBO) Analysis: This method calculates the net atomic charges on each atom, providing a quantitative measure of electron distribution. It can confirm the charge polarization predicted by inductive and resonance effects.[15][16]

  • Topological Analysis (QTAIM): The Quantum Theory of Atoms in Molecules provides a rigorous method for analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize chemical bonds and interactions.[17][18]

Sources

A Theoretical and Computational Blueprint of (5-Nitropyridin-2-yl)cyanamide: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of nitropyridine and cyanamide moieties into a single molecular framework presents a compelling scaffold for medicinal chemistry and materials science. This guide provides a comprehensive theoretical and computational exploration of a novel compound, (5-Nitropyridin-2-yl)cyanamide. While direct experimental data for this specific molecule is not yet prevalent in the literature, this document leverages established principles and data from analogous structures to construct a robust predictive analysis. We will delineate a plausible synthetic pathway, predict its structural and spectroscopic characteristics through Density Functional Theory (DFT), and evaluate its potential as a pharmacologically active agent via in silico docking and electrostatic potential mapping. This whitepaper serves as a foundational resource, aiming to catalyze further experimental investigation into this promising, yet underexplored, chemical entity.

Introduction: The Strategic Fusion of Pharmacophores

The pyridine ring is a cornerstone of numerous pharmaceutical agents, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When substituted with a nitro group, its electron-deficient nature is enhanced, often modulating the molecule's reactivity and biological interactions.[1] N-substituted derivatives of 2-amino-5-nitropyridine, a direct precursor to our title compound, have demonstrated significant potential as non-linear optical materials, owing to their highly delocalized π-electron systems.[2]

On the other hand, the cyanamide functional group is a versatile building block in synthetic chemistry, serving as a precursor to ureas, guanidines, and various nitrogen-rich heterocycles.[3] Its presence in bioactive molecules underscores its value as a pharmacophore. The strategic combination of these two motifs in this compound creates a molecule with a unique electronic profile: an electron-donating amino-cyanamide group and an electron-withdrawing nitro group on a conjugated pyridine scaffold. This "push-pull" system is a classic design principle for creating molecules with interesting electronic, optical, and biological properties.

This guide will systematically deconstruct the predicted properties of this compound, providing a theoretical framework to guide its future synthesis, characterization, and application in drug development.

Proposed Synthesis and Chemical Reactivity

A logical and efficient synthesis of this compound would proceed via the electrophilic cyanation of its corresponding amine precursor, 2-amino-5-nitropyridine.

Synthesis of the Precursor: 2-Amino-5-nitropyridine

The precursor, 2-amino-5-nitropyridine, is readily synthesized through the electrophilic nitration of 2-aminopyridine.[4] This reaction is typically performed under controlled conditions using a nitrating mixture of concentrated nitric acid and sulfuric acid.[4][5] The amino group at the C2 position directs the incoming nitro group primarily to the C5 position.[6]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [5][7]

  • To a reaction vessel containing 1,2-dichloroethane, add 2-aminopyridine (1.0 eq). Stir until fully dissolved.

  • Cool the vessel in an ice bath to maintain a temperature below 10°C.

  • Slowly add a pre-mixed, chilled solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 45-58°C) for several hours (e.g., 2-10 hours) to ensure completion.

  • Cool the reaction mixture to room temperature and quench by pouring it into ice water.

  • Neutralize the solution by adding aqueous ammonia or another suitable base until the pH reaches approximately 6-8, which will precipitate the product.[5]

  • Filter the resulting yellow solid, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from water to yield light-yellow crystals.[5]

Cyanation of 2-Amino-5-nitropyridine

The conversion of the amino group to a cyanamide is most commonly achieved through electrophilic cyanation. While toxic reagents like cyanogen bromide (BrCN) have been traditionally used, modern methods offer safer alternatives.[3] A notable method involves the in situ generation of an electrophilic cyanating agent from the oxidation of trimethylsilyl cyanide (TMSCN) with sodium hypochlorite (bleach).[3][8][9]

Proposed Protocol: Synthesis of this compound

  • Dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add trimethylsilyl cyanide (TMSCN) (approx. 1.2 eq) to the solution.

  • Slowly add household bleach (NaClO, approx. 1.5 eq) to the stirred mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate this compound.


}

Figure 1: Proposed two-step synthesis of this compound.

Theoretical Structural and Spectroscopic Analysis

To elucidate the molecular properties of this compound, we turn to computational chemistry. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have proven reliable for predicting the geometries and vibrational frequencies of related nitropyridine compounds.[1][10][11]

Predicted Molecular Geometry

The optimized molecular structure is expected to be largely planar due to the sp² hybridization of the pyridine ring. The key structural parameters, including bond lengths and angles, can be predicted with high accuracy.

Parameter Predicted Value (Å or °) Rationale / Comparison
C≡N Bond Length~1.16 ÅTypical for a nitrile group.
N-C≡N Bond Angle~175-180°Nearly linear geometry of the cyanamide group.
C-NO₂ Bond Length~1.47 ÅConsistent with C-N single bonds in nitroaromatics.[12]
O-N-O Bond Angle~125°Characteristic of a nitro group.
Pyridine C-C Bonds~1.38-1.40 ÅAromatic bond character.
Pyridine C-N Bonds~1.33-1.35 ÅAromatic bond character.
Table 1: Predicted geometric parameters for this compound based on DFT calculations.
Predicted Vibrational Spectrum (FT-IR)

The theoretical vibrational spectrum provides a fingerprint for the molecule, allowing for the identification of key functional groups. The predicted frequencies can be correlated with experimental FT-IR data for structural confirmation.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
N-H Stretch~3400-3300Indicates the amino proton of the cyanamide group.
C≡N Stretch~2250-2200A sharp, intense peak characteristic of the nitrile group.
NO₂ Asymmetric Stretch~1550-1500Strong absorption, indicative of the nitro group.
NO₂ Symmetric Stretch~1350-1300Strong absorption, also indicative of the nitro group.
Pyridine Ring C=C, C=N Stretches~1600-1400A series of bands related to the aromatic ring vibrations.
Table 2: Key predicted FT-IR vibrational frequencies for this compound.
Predicted Electronic Properties (UV-Vis & FMO)

The electronic properties are governed by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Expected to be localized primarily on the more electron-rich portion of the molecule, likely the amino-cyanamide group and the pyridine ring.

  • LUMO: Expected to be concentrated on the electron-deficient nitro group and the pyridine ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The electronic transitions between these orbitals, calculated via Time-Dependent DFT (TD-DFT), correspond to the absorption bands observed in a UV-Vis spectrum. The push-pull nature of the substituents is likely to result in a significant absorption band in the UV-visible region.

In Silico Pharmacological Profile

Computational tools are invaluable in early-stage drug discovery for predicting a molecule's potential interactions and drug-like properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide to the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected around the nitro group's oxygen atoms and the pyridine ring's nitrogen atom.

  • Positive Potential (Blue): These electron-poor regions are susceptible to nucleophilic attack. The hydrogen atom of the cyanamide group will exhibit a strong positive potential.


}

Figure 2: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.

Molecular Docking: A Predictive Binding Analysis

Molecular docking simulates the interaction of a ligand (our molecule) with the binding site of a protein target. Given the diverse activities of pyrimidine and pyridine derivatives, several protein classes could be relevant targets, including Cyclin-Dependent Kinases (CDKs) or other enzymes implicated in cancer or infectious diseases.[13][14]

Protocol: Hypothetical Molecular Docking Study

  • Ligand Preparation:

    • Draw the 2D structure of this compound.

    • Generate a 3D conformation and perform energy minimization using a suitable force field.

    • Save the structure in a format compatible with docking software (e.g., .pdbqt for AutoDock).[13]

  • Protein Target Selection & Preparation:

    • Select a relevant protein target from the Protein Data Bank (PDB), for instance, human Cyclin-Dependent Kinase 2 (PDB ID: 1HCK), a common target for pyrimidine derivatives.[13][14]

    • Prepare the protein by removing water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.[14]

  • Grid Box Generation:

    • Define a 3D grid box around the active site of the protein. The dimensions should be sufficient to encompass the entire binding pocket, allowing the ligand to move freely.[14]

  • Docking Simulation:

    • Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various binding poses of the ligand within the protein's active site.[14]

    • Perform multiple independent docking runs to ensure robust results.

  • Analysis of Results:

    • Analyze the resulting poses based on their binding energy (kcal/mol) and clustering. Lower binding energy typically indicates a more favorable interaction.

    • Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the active site.

The results from such a study would provide crucial first insights into the molecule's potential as an enzyme inhibitor, guiding further lead optimization efforts. For example, a strong predicted binding affinity with CDK2 could suggest potential anticancer activity.[13]

Conclusion and Future Outlook

This in-depth theoretical guide establishes this compound as a molecule of significant scientific interest. Our predictive analysis, grounded in the established chemistry of its constituent parts and robust computational methods, provides a comprehensive blueprint for its future exploration. We have outlined a clear synthetic pathway and presented a detailed forecast of its structural, spectroscopic, and potential pharmacological properties.

The key takeaways are:

  • The molecule is synthetically accessible via standard organic chemistry transformations.

  • Its "push-pull" electronic structure is predicted to give rise to distinct spectroscopic signatures and reactive sites.

  • In silico analysis suggests it is a viable candidate for interacting with biological targets, warranting further investigation through molecular docking and, subsequently, in vitro biological screening.

We strongly encourage experimental validation of these theoretical findings. The synthesis and characterization of this compound will provide the empirical data needed to refine these computational models and will undoubtedly open new avenues for its application in drug discovery and materials science.

References

  • Guidechem. (n.d.). 2-Amino-5-nitropyridine 4214-76-0 wiki. Retrieved from Guidechem website.[4]

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  • Ucun, F., et al. (2010). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies. Zeitschrift für Naturforschung A.[1]

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  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters.[8]

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  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC - NIH.[3]

  • Al-Wahaibi, L. H., et al. (2017). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. NIH.[12]

  • Al-Omary, F. A. M., et al. (2017). Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate.[11]

  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.[16]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.[17]

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  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A simple method for the electrophilic cyanation of secondary amines. PubMed.[9]

  • Organic Chemistry Portal. (2022, August 14). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation [Video]. YouTube.[18]

  • Comins, D. L., & Sharp, J. C. (1990). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry.[19]

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  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from PubChem website.[21]

  • ResearchGate. (n.d.). Molecular Docking Performance of Selective Organic Compounds with Target Protein. Retrieved from ResearchGate website.[22]

  • Biointerface Research in Applied Chemistry. (2021). Molecular Docking Performance of Selective Organic Compounds with Target Protein.[23]

  • Plants. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues.[24]

  • Journal of Applied Pharmaceutical Science. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC - NIH.[13]

  • BenchChem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. Retrieved from BenchChem website.[14]

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An In-depth Technical Guide on the Safety and Handling of (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Inferred Hazard Profile

(5-Nitropyridin-2-yl)cyanamide is a specialized organic compound utilized in chemical synthesis.[1][2] Its structure integrates a nitropyridine ring, common in pharmacologically active molecules, with a highly reactive cyanamide group.[3] The chemistry of the cyanamide moiety is characterized by a unique duality: a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit, making it a versatile synthetic building block.[3][4]

Due to the absence of specific toxicological data for this compound, a conservative approach to safety is mandatory. The hazard profile must be inferred from related, well-characterized chemical classes.

  • The Cyanamide Moiety (-NHCN): This functional group is associated with significant toxicity. The parent compound, cyanamide (H₂NCN), is classified as toxic if swallowed or in contact with skin, causes severe skin and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer and damaging fertility or the unborn child.[5][6] It can also cause organ damage through prolonged or repeated exposure.[6] Nitrile-containing compounds can exhibit toxicity similar to hydrogen cyanide poisoning.[7]

  • The Nitropyridine Core: Aromatic nitro compounds and pyridine derivatives warrant careful handling. 2-Amino-5-nitropyridine is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][9] Nitropyridines, in general, should be handled with care, wearing appropriate personal protective equipment in a well-ventilated area.[10][11]

Therefore, this compound should be presumed to be a highly toxic substance with the potential for skin and eye corrosion, sensitization, and long-term systemic effects.

Hazard Identification and Classification (Inferred)

Based on the hazards of its components, the following GHS classifications should be assumed for this compound until specific data becomes available.

Hazard ClassInferred Classification & Precautionary StatementRationale
Acute Toxicity (Oral) Category 3: Toxic if swallowed (H301) Based on the high oral toxicity of cyanamide.[6]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin (H311) Based on the high dermal toxicity of cyanamide.[6]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage (H314) The cyanamide group is known to be corrosive.[6] Nitropyridines can also be skin irritants.[9]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage (H318) Direct consequence of the corrosive nature of the cyanamide moiety.[7]
Respiratory/Skin Sensitization Category 1: May cause an allergic skin reaction (H317) A known hazard associated with cyanamide.[6]
Carcinogenicity Category 2: Suspected of causing cancer (H351) A long-term health hazard associated with cyanamide.[6]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child (H361) A long-term health hazard associated with cyanamide.[6]
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organs through prolonged or repeated exposure (H373) A known hazard of cyanamide.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning and certified chemical fume hood.[10][12] This is the primary barrier to prevent inhalation of any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[13]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[8][14]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any defects before use.[15] Given the high dermal toxicity, consider double-gloving. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] Due to the corrosive potential, a full-face shield should also be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[10]

  • Skin and Body Protection: A lab coat must be worn at all times.[10] For operations with a higher risk of contamination, a chemically resistant apron or coveralls should be used. Work clothes should be laundered separately from personal clothing.[7][13]

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[12]

Standard Operating Procedure for Safe Handling

The following protocol outlines a systematic approach to handling this compound in a research setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Review SDS for analogues (e.g., Cyanamide, Nitropyridines) prep2 Don full PPE: - Double gloves - Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Verify fume hood function and clear workspace prep2->prep3 handle1 Weigh compound on tared weigh paper or boat prep3->handle1 Begin work handle2 Carefully transfer solid to reaction vessel handle1->handle2 handle3 Clean weighing area immediately with a damp cloth handle2->handle3 handle4 Add solvent slowly to avoid splashing handle3->handle4 clean1 Securely seal reaction vessel handle4->clean1 Reaction setup complete clean2 Decontaminate all surfaces clean1->clean2 clean3 Dispose of all contaminated waste in a labeled hazardous waste container clean2->clean3 clean4 Remove PPE carefully (outer gloves first) clean3->clean4 clean5 Wash hands thoroughly with soap and water clean4->clean5

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

  • Pre-Handling Preparation:

    • Causality: Understanding the potential risks is the foundation of safety.

    • Review this guide and any available safety information on structural analogs like cyanamide and nitropyridines.[5][6][9]

    • Ensure all necessary PPE is available and in good condition. Don PPE before entering the designated work area.

    • Prepare the fume hood by clearing unnecessary items and verifying proper airflow.

  • Weighing and Transfer:

    • Causality: The solid form presents an inhalation and contamination risk.

    • Perform all weighing and transfers on a disposable surface (e.g., weigh paper) to contain any minor spills.

    • Use non-sparking spatulas. While no specific data exists for this compound, this is good practice for organic chemicals.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Causality: Dissolving the compound can create aerosols or splashes.

    • When adding the solid to a solvent, do so carefully to avoid dust generation.

    • If adding solvent to the solid, add it slowly down the side of the vessel to prevent splashing.

  • Post-Handling and Cleanup:

    • Causality: Contamination can persist on surfaces and equipment.

    • Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All disposable materials (gloves, weigh paper, wipes) must be placed in a clearly labeled hazardous waste container.[12]

    • Remove PPE in the correct order to prevent self-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.

    • Always wash hands thoroughly with soap and water after handling is complete.[7]

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][13] The storage location should be away from incompatible materials.

  • Incompatible Materials: Based on the reactivity of cyanamide and nitropyridines, avoid contact with:

    • Strong oxidizing agents[14][16]

    • Strong acids and bases[16]

    • Moisture[13][16]

  • Stability: Cyanamide itself can polymerize, sometimes explosively, upon heating or in the presence of moisture or acids.[16] Therefore, this compound should be considered potentially thermally unstable. Avoid exposure to heat and direct sunlight.[12]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Decision Tree

start EMERGENCY (Spill or Exposure) spill Is the spill large or unmanageable? start->spill exposure Was there personal exposure? start->exposure evacuate Evacuate the area. Alert others. Call emergency services. spill->evacuate Yes contain Contain spill with absorbent material. Do NOT use combustible materials. Clean up using spill kit. spill->contain No skin_contact Skin Contact exposure->skin_contact Skin eye_contact Eye Contact exposure->eye_contact Eye inhalation Inhalation exposure->inhalation Inhaled ingestion Ingestion exposure->ingestion Swallowed wash_skin Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek immediate medical attention. skin_contact->wash_skin flush_eyes Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. eye_contact->flush_eyes fresh_air Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->fresh_air get_help Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->get_help

Caption: Decision tree for emergency response.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested).[15] Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention and provide the attending physician with any available safety information.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[12] Collect the material into a suitable container for hazardous waste disposal.[15] Do not allow the material to enter drains.[11] For large spills, evacuate the area and contact your institution's emergency response team.[7]

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[12]

  • Collect waste in sealed, properly labeled containers.

  • Do not dispose of this chemical down the drain or in regular trash.[10]

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[11] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

  • Benchchem. (n.d.). Proper Disposal of 3-Amino-4-nitropyridine: A Guide for Laboratory Professionals.
  • Benchchem. (2025, November). Proper Disposal of 4-Chloro-2-methyl-3-nitropyridine: A Guide for Laboratory Professionals.
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Methodological & Application

Synthetic Routes to Functionalized (5-Nitropyridin-2-yl)cyanamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the (5-Nitropyridin-2-yl)cyanamide Scaffold

The this compound core is a pivotal building block in medicinal chemistry and drug discovery. The unique electronic properties of this scaffold, characterized by the strongly electron-withdrawing nitro group and the versatile cyanamide functionality, make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. The cyanamide group acts as a bioisostere for ureas and thioureas and serves as a key precursor for the construction of substituted guanidines, which are prevalent in numerous pharmacologically active compounds. The nitropyridine moiety itself is a well-established pharmacophore, and its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of the synthetic routes to this compound and its subsequent functionalization, with a focus on the practical application and the underlying chemical principles.

Core Synthesis: Preparation of this compound

The primary route to this compound involves the electrophilic cyanation of the readily available starting material, 2-amino-5-nitropyridine. The most common and effective method for this transformation is the reaction with cyanogen bromide (BrCN).

Reaction Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-5-nitropyridine on the electrophilic carbon of cyanogen bromide. The electron-withdrawing nature of the 5-nitro group decreases the nucleophilicity of the amino group compared to 2-aminopyridine, necessitating careful control of reaction conditions to achieve efficient conversion. The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and promoting the forward reaction.

dot

Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-5-nitropyridine 2-Amino-5-nitropyridine Reaction_Step Nucleophilic Attack & Proton Transfer 2-amino-5-nitropyridine->Reaction_Step Nucleophile Cyanogen_Bromide Cyanogen Bromide (BrCN) Cyanogen_Bromide->Reaction_Step Electrophile Target_Molecule This compound Reaction_Step->Target_Molecule Product Formation

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-nitropyridine (1.0 eq)[1]

  • Cyanogen bromide (1.1 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-amino-5-nitropyridine (1.0 eq) and anhydrous sodium carbonate (2.0 eq). Suspend the solids in anhydrous THF (approximately 10 mL per gram of starting amine).

  • Cooling: Cool the suspension to -10 °C using a low-temperature bath.

  • Addition of Cyanogen Bromide: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the cooled, stirring suspension over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

    • Expert Insight: The slow, controlled addition of cyanogen bromide is critical to manage the exothermic nature of the reaction and to minimize the formation of byproducts. The low temperature helps to stabilize the reactive intermediates.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -10 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the careful addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Characterization Data for this compound:

  • CAS Number: 1255147-10-4[2][3]

  • Molecular Formula: C₆H₄N₄O₂[3]

  • Molecular Weight: 164.12 g/mol [3][4]

  • Appearance: Expected to be a yellow to off-white solid.

  • Spectroscopic Data: The cyanamide group exhibits a characteristic stretching frequency in the IR spectrum around 2220–2243 cm⁻¹[5]. The ¹H and ¹³C NMR spectra will show characteristic signals for the substituted pyridine ring.

ParameterValueSource
CAS Number1255147-10-4[2][3]
Molecular FormulaC₆H₄N₄O₂[3]
Molecular Weight164.12 g/mol [3][4]
InChI KeyCTFMVWRJNIZZEZ-UHFFFAOYSA-N[3][4]

Functionalization of this compound: Synthesis of Guanidine Derivatives

A primary application of this compound is its conversion to N,N'-disubstituted guanidines. This transformation is highly valuable as the guanidine moiety is a key structural feature in many biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.

Reaction Causality and Mechanistic Insight

The reaction involves the addition of a primary or secondary amine to the electrophilic carbon of the cyanamide's nitrile group. This reaction is often acid-catalyzed. The acid protonates the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the nucleophilic attack by the amine. The resulting intermediate then undergoes a proton transfer to yield the guanidine product.

dot

Guanidine Synthesis from Cyanamide cluster_reactants Reactants cluster_conditions Conditions cluster_product_guanidine Product Cyanamide This compound Catalyst Acid Catalyst (e.g., HCl) Cyanamide->Catalyst Protonation Guanidine N,N'-Disubstituted Guanidine Cyanamide->Guanidine Amine Primary/Secondary Amine (R¹R²NH) Amine->Guanidine Nucleophilic Addition Catalyst->Amine Activation

Caption: General workflow for guanidine synthesis.

Detailed Experimental Protocol: Synthesis of N-Aryl-N'-(5-nitropyridin-2-yl)guanidine

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • 2-Propanol

  • Hydrochloric acid (e.g., 4 M in 1,4-dioxane or concentrated HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in 2-propanol (approximately 20 mL per gram of cyanamide).

  • Acidification: To the stirring solution, add a catalytic amount of hydrochloric acid. The reaction can be initiated with a few drops of concentrated HCl or a substoichiometric amount of a standardized HCl solution.

    • Expert Insight: The amount of acid can be critical. A catalytic amount is often sufficient. Using a full equivalent of acid will result in the formation of the guanidinium hydrochloride salt. The choice depends on the desired final product form.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up (for free base):

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude guanidine derivative can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling Precautions

  • Cyanogen Bromide: Cyanogen bromide is highly toxic and volatile. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a quench solution (e.g., a mixture of sodium hydroxide and sodium hypochlorite) readily available to neutralize any residual cyanogen bromide.

  • Nitropyridine Derivatives: Nitropyridine compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Acidic and Basic Solutions: Handle concentrated acids and bases with appropriate care, using proper PPE. Neutralization steps can be exothermic and should be performed with cooling if necessary.

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the preparation and functionalization of this compound derivatives. The protocols are designed to be reproducible and scalable, offering researchers in drug discovery and medicinal chemistry a reliable platform for the synthesis of novel compounds. The strategic application of this scaffold, particularly in the synthesis of functionalized guanidines, opens up a vast chemical space for the development of new therapeutic agents. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of these syntheses.

References

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Request PDF. Radical Synthesis of Guanidines from N-Acyl Cyanamides. [Link]

  • Semantic Scholar. Radical synthesis of guanidines from N-acyl cyanamides. [Link]

  • PubMed Central. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link]

  • CORE. Chemistry Continuous flow synthesis of imatinib intermediates. [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). [Link]

  • Google Patents. Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • PubChem. 2-Amino-5-nitropyridine. [Link]

  • Journal of the Chemical Society (Resumed). Synthetic antimalarials. Part XXXIII. An alternative route to N1-aryl-N5-alkyldiguanides and related compounds: the condensation of guanidines and cyanamides. [Link]490000098)

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Application Notes & Protocols: (5-Nitropyridin-2-yl)cyanamide as a Versatile Precursor for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth exploration of (5-Nitropyridin-2-yl)cyanamide, a highly functionalized precursor for medicinal chemistry and drug discovery. We delve into its core reactivity, safety considerations, and its strategic application in the synthesis of privileged heterocyclic scaffolds. Detailed, field-tested protocols are provided for the synthesis of a 2-aminopyrimidine library core, a structure central to numerous therapeutic agents, including kinase and V-ATPase inhibitors. The narrative emphasizes the chemical rationale behind experimental choices, equipping researchers with the knowledge to adapt and innovate.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern drug discovery, the efficiency of scaffold synthesis is paramount. The cyanamide functional group is a uniquely versatile building block, prized for its dual electronic nature.[1][2][3] It possesses both a nucleophilic amino nitrogen and an electrophilic nitrile carbon, enabling a wide array of chemical transformations.[2][3] When appended to a 5-nitropyridine ring—a scaffold known for its presence in biologically active compounds and its utility as a synthetic handle—the resulting molecule, this compound, becomes a powerful precursor for library synthesis.

The electron-withdrawing nitro group modulates the reactivity of the pyridine ring and serves as a latent amino group, which can be unmasked in later synthetic steps for further diversification. This combination of a versatile cyanamide and a functionalizable nitropyridine core allows for the rapid construction of complex molecular architectures from a single, strategic starting material. This document serves as a comprehensive guide for researchers, outlining the fundamental properties, synthetic applications, and detailed experimental protocols for leveraging this compound in medicinal chemistry programs.

Section 1: Core Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₆H₄N₄O₂-
Molecular Weight 164.12 g/mol [4]
Appearance Expected to be a crystalline solidGeneral observation for similar compounds
Key Structural Features Pyridine Ring, Nitro Group, Cyanamide Group-
The Duality of Reactivity

The synthetic power of this compound stems from the unique reactivity of the cyanamide moiety.[2][3]

  • Nucleophilic Amine: The nitrogen atom of the cyanamide can act as a nucleophile, participating in reactions such as alkylation or acylation.

  • Electrophilic Nitrile: The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. It is an excellent dipolarophile for cycloaddition reactions.[2][3][5]

  • Influence of the Nitropyridine Ring: The strongly electron-withdrawing nature of the 5-nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This feature can be exploited for further functionalization if desired.

Mandatory Safety Protocols

Cyanamide and its derivatives are toxic and reactive substances that demand careful handling.[6]

  • Engineering Controls: All manipulations involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[6]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, segregated from strong acids, bases, and oxidizing agents.

  • Waste & Quenching: Unreacted cyanamide in a reaction mixture can be safely quenched by the addition of a weak acid (e.g., acetic acid), which converts it to the more stable and less reactive urea.[6]

Section 2: Key Synthetic Transformations

This compound is not merely a starting material but a strategic linchpin for accessing diverse heterocyclic systems. Its primary value lies in its ability to participate in reactions that build molecular complexity rapidly.

The diagram below illustrates the central role of this precursor in generating key intermediates for medicinal chemistry.

G A This compound B Guanidine Synthesis A->B + H₂N-R / Acid C Cycloadditions ([3+2], etc.) A->C + Dipole (e.g., Azide) D N-(5-Nitropyridin-2-yl)guanidinium Salt B->D E Nitrogen-Rich Heterocycles (e.g., Tetrazoles, Oxadiazoles) C->E F 2-Aminopyrimidine Core D->F + β-Dicarbonyl derivative

Caption: Key synthetic pathways originating from this compound.

The most powerful application for this precursor is its conversion into a guanidine salt, which can then undergo cyclocondensation to form a 2-aminopyrimidine ring. This specific transformation is detailed in the protocol below.

Section 3: Protocol - Synthesis of a 4-Substituted-N-(5-nitropyridin-2-yl)pyrimidin-2-amine Core

This multi-step protocol is designed to be a robust and reliable method for generating a key heterocyclic core for library development. The rationale is to first convert the cyanamide into a more reactive guanidinium salt, which is then cyclized to form the desired pyrimidine.

Workflow Overview

workflow start Start: This compound step1 Step 1: Guanidinylation - Add Ammonium Chloride - Reflux in Ethanol/Acid start->step1 intermediate Intermediate: N-(5-Nitropyridin-2-yl)guanidinium Nitrate Salt step1->intermediate step2 Step 2: Cyclocondensation - Add Enaminone & Base (KOH) - Reflux in Ethanol intermediate->step2 product Product: 2-Aminopyrimidine Core step2->product step3 Step 3 (Optional): Nitro Group Reduction - Pd/C, H₂ source - Unmasks amine for diversification product->step3 final_product Diversified Library step3->final_product

Caption: Experimental workflow for 2-aminopyrimidine synthesis and diversification.

Step 1: Synthesis of N-(5-Nitropyridin-2-yl)guanidinium Nitrate

Causality: This step converts the relatively stable cyanamide into a guanidine. The rationale for forming the nitrate salt is to generate a stable, crystalline solid that is easily purified and handled, analogous to intermediates used in the synthesis of major pharmaceuticals like Imatinib.[7]

Materials:

  • This compound (1.0 equiv)

  • Ammonium Chloride (NH₄Cl) (1.2 equiv)

  • Ethanol (200 proof)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Nitric Acid (HNO₃)

Protocol:

  • Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with this compound (1.0 equiv) and ammonium chloride (1.2 equiv).

  • Add ethanol to create a slurry (approx. 5-10 mL per gram of starting material).

  • Begin stirring and slowly add concentrated HCl (0.5 equiv). The addition may be exothermic.

  • Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to 40-50°C.

  • Slowly and carefully add concentrated HNO₃ (1.1 equiv). Caution: This addition can be highly exothermic and should be done behind a blast shield.

  • A precipitate of the guanidinium nitrate salt should form. Continue to stir the mixture as it cools to room temperature, then cool further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol, followed by diethyl ether, to remove residual acids and impurities.

  • Dry the white to off-white solid under vacuum.

Validation: The product can be characterized by ¹H NMR (expect shifts in the aromatic region and broad signals for the guanidinium protons) and mass spectrometry (expect to see the m/z for the cationic guanidine).

Step 2: Cyclocondensation to form 4-Phenyl-N-(5-nitropyridin-2-yl)pyrimidin-2-amine

Causality: This is a classic cyclocondensation reaction. The basic conditions deprotonate the guanidine, which then acts as a binucleophile, attacking the carbonyl and the β-carbon of the enaminone to form the stable six-membered pyrimidine ring.

Materials:

  • N-(5-Nitropyridin-2-yl)guanidinium Nitrate (1.0 equiv)

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (or other β-ketoenamine) (1.05 equiv)

  • Potassium Hydroxide (KOH) (1.5 equiv)

  • Ethanol (200 proof) or Isopropanol

Protocol:

  • To a round-bottom flask, add the N-(5-Nitropyridin-2-yl)guanidinium nitrate (1.0 equiv), the enaminone derivative (1.05 equiv), and KOH (1.5 equiv).

  • Add ethanol (approx. 10-15 mL per gram of guanidinium salt).

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction should become a thick slurry as the product precipitates. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add an equal volume of deionized water to the slurry and stir for 30 minutes. This helps dissolve any remaining inorganic salts.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with water until the filtrate is neutral, then wash with a small amount of cold isopropanol.

  • Dry the product under vacuum. The resulting solid is often of high purity.

Validation & Data:

ParameterExpected Outcome
Yield 65-85% (unoptimized)
Appearance Yellow to orange solid
¹H NMR Signals corresponding to the 5-nitropyridyl, phenyl, and pyrimidine protons.
LC-MS A single major peak with the correct mass-to-charge ratio for the protonated molecule.

Section 4: Strategic Application in V-Type ATPase Inhibitor Scaffolding

Rationale: Vacuolar-type H⁺-ATPases (V-ATPases) are critical proton pumps that regulate pH in cellular compartments.[8] Their inhibition is a validated therapeutic strategy for diseases like cancer and osteoporosis, where pH dysregulation is a key factor.[9] Many known V-ATPase inhibitors are complex natural products, but synthetic small molecules based on heterocyclic cores are of high interest.[9][10]

The 2-aminopyrimidine core synthesized via the protocol above is an excellent starting point for developing novel V-ATPase inhibitors. The nitro group can be reduced to an amine, providing a crucial attachment point for side chains designed to interact with specific residues in the enzyme's binding pocket.

Caption: Conceptual design of inhibitors using the synthesized scaffold.

By systematically varying the 'R1' group (by choosing different enaminones in Step 2) and the 'R2' group (via derivatization of the amine from the reduced nitro group), a focused library can be rapidly assembled and screened for V-ATPase inhibitory activity.

Conclusion

This compound is a potent and versatile precursor for advanced medicinal chemistry applications. Its unique electronic properties and strategically placed functional groups allow for the efficient construction of high-value heterocyclic cores. The detailed protocols provided herein demonstrate a reliable pathway to 2-aminopyrimidine scaffolds, which are central to the development of targeted therapeutics. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this reagent to accelerate the discovery of novel drug candidates.

References

  • Cyanamide: A Versatile Compound in Modern Chemistry - ChemicalBook. (2024-05-23).
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  • Cyanamide - Wikipedia.
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  • Chemical structures of previously characterized V-ATPase inhibitors. - ResearchGate.
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  • Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea - PMC - NIH.
  • Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed. (2020-01-01).
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - ResearchGate. (2017-04-07).
  • Inhibitors of V-ATPases: Old and new players - ResearchGate. (2025-08-06).
  • Reported approaches of cyanamide synthesis - ResearchGate.
  • V-ATPase Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Chemistry Continuous flow synthesis of imatinib intermediates Student Name - CORE.

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Experimental protocols for nucleophilic substitution on the pyridine ring of (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring is therefore a critical endeavor for researchers and drug development professionals. Among the various methods for pyridine modification, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool, particularly when the ring is activated by strongly electron-withdrawing groups.[1][5]

This guide focuses on the experimental protocols for nucleophilic substitution on (5-Nitropyridin-2-yl)cyanamide, a highly activated pyridine derivative. The presence of a nitro group at the 5-position significantly enhances the electrophilicity of the pyridine ring, making it susceptible to attack by a wide range of nucleophiles.[1][6] The cyanamide moiety at the 2-position presents an interesting functional handle, potentially acting as a leaving group or a directing group, offering diverse synthetic possibilities. These application notes provide a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and key considerations for performing successful nucleophilic substitution reactions on this versatile substrate.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on the pyridine ring of this compound proceeds through a well-established two-step addition-elimination mechanism.[1][7] This pathway is characteristic of SNAr reactions on electron-deficient aromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. The strong electron-withdrawing nitro group at the 5-position, along with the inherent electron deficiency of the pyridine nitrogen, activates the ring for nucleophilic attack, particularly at the C2 and C6 positions.[1][8] Attack at the C2 position, bearing the cyanamide group, leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][9]

  • Stabilization and Rearomatization: The negative charge of the Meisenheimer complex is effectively delocalized through resonance, with significant stabilization provided by the nitro group.[6][7] This resonance stabilization is crucial for lowering the activation energy of the reaction. In the subsequent step, the aromaticity of the pyridine ring is restored by the expulsion of a leaving group.[7] In the case of this compound, the cyanamide group or a displaced hydride ion can potentially act as the leaving group, depending on the reaction conditions and the nature of the nucleophile.

Visualizing the Reaction Mechanism

SNAr_Mechanism Reactant This compound + Nu⁻ TransitionState1 Transition State 1 Reactant->TransitionState1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer Nucleophilic Attack TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Product Substituted Pyridine + LG⁻ TransitionState2->Product Leaving Group Departure

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on this compound with common classes of nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the substitution of the cyanamide group with an amino group, a common transformation in the synthesis of biologically active molecules.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) under an inert atmosphere.

  • Addition of Nucleophile: To the stirred solution, add the amine nucleophile (1.1 - 2.0 eq). For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) may be beneficial.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed. A typical eluent system for TLC is a mixture of hexanes and ethyl acetate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-nitropyridine derivative.

Protocol 2: Thiolation with Thiolates

This protocol outlines the introduction of a sulfur-based nucleophile, a key step in the synthesis of various therapeutic agents.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • TLC supplies

  • Purification apparatus

Procedure:

  • Generation of Thiolate: In a separate flame-dried flask under an inert atmosphere, dissolve the thiol (1.2 eq) in the anhydrous solvent. To this solution, carefully add the base (e.g., NaH, 1.2 eq) at 0 °C to generate the thiolate nucleophile in situ.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Addition of Nucleophile: Slowly add the freshly prepared thiolate solution to the solution of the pyridine substrate at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary.

  • Monitoring the Reaction: Follow the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the 2-thioether-5-nitropyridine product.

Data Presentation: Summary of Reaction Conditions
Nucleophile ClassExample NucleophileSolventBase (if applicable)Temperature (°C)
Primary AminesAnilineDMFTEA100-120
Secondary AminesPiperidineACNNone80
ThiolsThiophenolDMFNaH25-50
AlkoxidesSodium MethoxideMethanolN/AReflux
Experimental Workflow Visualization

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate & Solvent Setup->Reagents Nucleophile Add Nucleophile (and Base if needed) Reagents->Nucleophile Reaction Heat & Stir (Monitor by TLC) Nucleophile->Reaction Workup Work-up (Quench, Extract, Dry) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Characterized Product Purification->Product

Caption: A generalized workflow for nucleophilic substitution on this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC). The appearance of a new, more polar or non-polar spot (depending on the nucleophile) and the simultaneous disappearance of the starting material spot provide a clear indication of a successful reaction. Furthermore, the final products should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

Conclusion

The nucleophilic aromatic substitution on this compound is a versatile and powerful method for the synthesis of a wide range of substituted 5-nitropyridines. The strong activating effect of the nitro group facilitates reactions with a diverse array of nucleophiles under relatively mild conditions. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this important synthetic transformation in their research endeavors.

References

  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor.
  • National Institutes of Health. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
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  • University of Calgary. (n.d.). Reaction Examples.
  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • National Institutes of Health. (2018, March 18). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Application Notes and Protocols for the Selective Reduction of (5-Nitropyridin-2-yl)cyanamide to (5-Aminopyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Amino-5-substituted Pyridines in Medicinal Chemistry

The transformation of a nitro group to an amine on an aromatic scaffold is a cornerstone of modern synthetic chemistry, particularly within the realm of drug discovery and development. The resulting amino group serves as a versatile synthetic handle for the introduction of diverse functionalities, enabling the exploration of a vast chemical space. The target molecule of this guide, (5-Aminopyridin-2-yl)cyanamide, is a valuable building block, with the 2-aminopyridine motif being a privileged structure in numerous biologically active compounds. The cyanamide functionality further extends its utility, offering a unique avenue for the synthesis of guanidines and other nitrogen-rich heterocycles.

This document provides a comprehensive guide for the chemoselective reduction of (5-Nitropyridin-2-yl)cyanamide. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but to also elucidate the underlying chemical principles that govern the choice of reagents and reaction conditions. The primary challenge in this transformation lies in achieving high chemoselectivity, ensuring the reduction of the nitro group while preserving the integrity of both the pyridine ring and the cyanamide moiety.

Comparative Analysis of Reduction Methodologies

Several established methods for the reduction of aromatic nitro compounds were considered for this specific transformation.[1] A comparative overview is presented below to justify the selection of the recommended protocol.

Reduction MethodKey ReagentsAdvantagesPotential Challenges for this compound
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean reaction, atom economical.[2]Potential for over-reduction of the pyridine ring to piperidine. The cyanamide group may also be susceptible to reduction under harsh conditions.
Metal/Acid Reduction Fe/AcOH or SnCl₂/HClExcellent chemoselectivity for the nitro group, tolerant of many functional groups.[3]Acidic conditions may lead to the hydrolysis of the cyanamide group to the corresponding urea. Workup can be challenging due to the formation of metal salts.
Sodium Dithionite Na₂S₂O₄Mild reaction conditions, good functional group tolerance, metal-free.[4]Often requires aqueous or semi-aqueous conditions, which may affect the solubility of the substrate and product.

Given the pH sensitivity of the cyanamide functional group, which is most stable in a slightly acidic to neutral pH range, a method that avoids strongly acidic or basic conditions is preferable. While catalytic hydrogenation is clean, the risk of pyridine ring reduction is a significant concern. Therefore, a carefully controlled metal/acid reduction using iron powder and acetic acid emerges as a robust and selective choice for this transformation. The mild acidity of acetic acid is less likely to cause significant hydrolysis of the cyanamide compared to strong mineral acids like HCl.

Reaction Mechanism: The Béchamp Reduction

The reduction of an aromatic nitro group using iron metal in the presence of a weak acid, such as acetic acid, is known as the Béchamp reduction. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. The acidic medium serves to protonate the intermediates and facilitate the elimination of water. The overall transformation involves the transfer of six electrons and the formation of two molecules of water.

G cluster_0 Step-wise Reduction of the Nitro Group cluster_1 Role of Iron and Acetic Acid Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso 2e⁻, 2H⁺ -H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine 2e⁻, 2H⁺ -H₂O Fe Fe⁰ Fe->Nitro Fe_ion Fe²⁺/Fe³⁺ Fe->Fe_ion Electron Source AcOH CH₃COOH AcOH->Nitro H_source H⁺ Source AcOH->H_source Proton Source G Start Start Setup Reaction Setup: This compound, EtOH, AcOH, Fe powder Start->Setup Heat Heat to Reflux (70-80 °C) Setup->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite® Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Workup Aqueous Workup: EtOAc, Sat. NaHCO₃, Brine Concentrate->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Purify Purification: Column Chromatography Dry->Purify Characterize Characterization: NMR, MS, IR Purify->Characterize End End Characterize->End

Sources

Application Notes and Protocols: Cyclization Reactions of (5-Nitropyridin-2-yl)cyanamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of (5-Nitropyridin-2-yl)cyanamide in Medicinal Chemistry

The this compound scaffold is a key building block in the synthesis of diverse nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science. The presence of both a nucleophilic amino group and an electrophilic nitrile moiety within the cyanamide functional group allows for a rich variety of chemical transformations. This dual reactivity, coupled with the electron-withdrawing nature of the 5-nitro-substituted pyridine ring, makes this compound a valuable precursor for constructing fused heterocyclic systems with potential biological activity. This guide provides detailed application notes and protocols for key cyclization reactions involving this moiety, with a focus on the synthesis of triazolo[1,5-a]pyridines and oxadiazolo[3,2-a]pyridines, which are prominent cores in many therapeutic agents.

I. Intramolecular Cyclization: Synthesis of 2-Amino-7-nitro-triazolo[1,5-a]pyridines

The reaction of 2-cyanamidopyridine derivatives with acid hydrazides is a well-established method for the synthesis of 2-amino-triazolo[1,5-a]pyridines. This transformation proceeds through a tandem reaction involving an initial nucleophilic addition of the hydrazide to the cyanamide's nitrile group, followed by an intramolecular cyclization and dehydration. The electron-withdrawing nitro group at the 5-position of the pyridine ring in this compound is anticipated to enhance the electrophilicity of the nitrile carbon, thereby facilitating the initial nucleophilic attack.

Mechanistic Pathway

The reaction commences with the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of the cyanamide's nitrile group. This is followed by a proton transfer, yielding a guanidine-like intermediate. Subsequent intramolecular cyclization occurs via the attack of the other hydrazide nitrogen onto the imine carbon, leading to a five-membered ring intermediate. The final step involves the elimination of a water molecule to afford the aromatic 2-amino-7-nitro-triazolo[1,5-a]pyridine.

reactant1 This compound intermediate1 Guanidine Intermediate reactant1->intermediate1 Nucleophilic Addition reactant2 R-C(O)NHNH2 reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine intermediate2->product Dehydration

Figure 1. Mechanistic overview of the synthesis of 2-amino-7-nitro-triazolo[1,5-a]pyridines.

Experimental Protocol

Synthesis of 2-Amino-5-phenyl-7-nitro-triazolo[1,5-a]pyridine

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.64 g, 10 mmol) and benzohydrazide (1.36 g, 10 mmol).

  • Solvent Addition: Add 20 mL of a suitable high-boiling solvent such as dimethylformamide (DMF) or n-butanol.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure 2-amino-5-phenyl-7-nitro-triazolo[1,5-a]pyridine.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)
Benzoic Hydrazide1:1DMF130585
Acetic Hydrazide1:1n-Butanol120678
Isonicotinic Hydrazide1:1DMF140482

Table 1. Representative reaction conditions and yields for the synthesis of 2-amino-7-nitro-triazolo[1,5-a]pyridines.

II. [3+2] Cycloaddition Reactions: Synthesis of 2-Amino-7-nitro-oxadiazolo[3,2-a]pyridines

The cyanamide moiety can also undergo [3+2] cycloaddition reactions with 1,3-dipoles. A key example is the reaction with hydroxylamine to form 1,2,4-oxadiazole derivatives. In the case of this compound, this reaction provides a route to 2-amino-7-nitro-oxadiazolo[3,2-a]pyridines.

Mechanistic Considerations

The reaction is initiated by the nucleophilic addition of hydroxylamine to the nitrile carbon of the cyanamide. This is followed by an intramolecular cyclization with the elimination of ammonia. The electron-deficient nature of the pyridine ring in the starting material is expected to favor this transformation.

reactant1 This compound intermediate1 Amidoxime Intermediate reactant1->intermediate1 Nucleophilic Addition reactant2 NH2OH reactant2->intermediate1 product 2-Amino-7-nitro-[1,3,4]oxadiazolo[3,2-a]pyridine intermediate1->product Intramolecular Cyclization & -NH3

Figure 2. Proposed pathway for the synthesis of 2-amino-7-nitro-oxadiazolo[3,2-a]pyridines.

Experimental Protocol

Synthesis of 2-Amino-7-nitro-oxadiazolo[3,2-a]pyridine

  • Reagent Preparation: To a solution of this compound (1.64 g, 10 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask, add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add 50 mL of water to the residue, and the resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with water and dry. Recrystallize from ethanol to afford the pure 2-amino-7-nitro-oxadiazolo[3,2-a]pyridine.

  • Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium AcetateEthanolReflux1075
TriethylamineDioxane1001270
Potassium CarbonateAcetonitrileReflux880

Table 2. Effect of base and solvent on the synthesis of 2-amino-7-nitro-oxadiazolo[3,2-a]pyridine.

Conclusion and Future Perspectives

The cyclization reactions of this compound provide efficient and versatile routes to a variety of fused heterocyclic systems of significant interest in drug discovery. The protocols outlined in this guide are based on established chemical principles and offer a solid foundation for further exploration and optimization. The electron-withdrawing nitro group plays a crucial role in activating the cyanamide moiety towards nucleophilic attack, a feature that can be exploited for the synthesis of a broader range of derivatives. Future work could involve exploring a wider array of reaction partners, including different hydrazides and other 1,3-dipoles, to expand the library of accessible heterocyclic compounds. Furthermore, investigations into the catalytic versions of these reactions could lead to more sustainable and efficient synthetic methodologies.

References

  • Wu, Y.-X., et al. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 22(5), 569-580. [Link]

  • Catteau, B., et al. (2005). New Method for the General Synthesis ofTriazolo[1,5-a]pyridines. Helvetica Chimica Acta, 88(5), 1079-1084. [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. *PMC. [Link]

  • Jiang, G., et al. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. *Organic Chemistry Portal. [Link]

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]

  • Moustafa, A. H., et al. (2016). Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate. *ResearchGate. [Link]

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. *PMC - NIH. [Link]

  • Sharma, P., & Kumar, A. (2018). Synthesis of Oxadiazol-5-imines via the Cyclizative Capture of in Situ Generated Cyanamide Ions and Nitrile Oxides. *ResearchGate. [Link]

  • Mogilaiah, K., et al. (2001). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 40B(10), 937-939. [Link]

  • Al-Masoudi, N. A. L., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, 39(1), e2346. [Link]

  • Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(5), 2813-2823. [Link]

Application Notes and Protocols: (5-Nitropyridin-2-yl)cyanamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of (5-Nitropyridin-2-yl)cyanamide as a Targeted Covalent Inhibitor

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance, offering unparalleled potency and prolonged duration of action.[1][2] Within this class, cyanamides have emerged as a versatile "warhead," capable of forming a covalent bond with nucleophilic residues in an enzyme's active site.[3] This guide focuses on a specific, yet broadly applicable molecule: this compound. This compound uniquely combines the reactive cyanamide moiety with a 5-nitropyridine scaffold. The electron-withdrawing nature of the nitro group is hypothesized to enhance the electrophilicity of the cyanamide, while the pyridine ring itself provides a framework for achieving target selectivity through specific interactions within an enzyme's binding pocket.

These application notes will provide a comprehensive overview of the utility of this compound as a tool compound for the inhibition of cysteine proteases, a class of enzymes implicated in a wide range of diseases, including osteoporosis, arthritis, and cancer.[4][5] We will delve into its mechanism of action, provide detailed protocols for its synthesis and use in enzyme inhibition assays, and discuss the kinetic analysis required to fully characterize its inhibitory properties.

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action for this compound is the covalent modification of a cysteine residue within the active site of the target enzyme. The cyanamide group acts as an electrophile, which is attacked by the nucleophilic thiol of the cysteine side chain. This results in the formation of a stable isothiourea linkage, effectively and often irreversibly inactivating the enzyme.[3]

The 5-nitropyridine scaffold plays a crucial role in this process. It is designed to fit into a specific binding pocket of the target enzyme, orienting the cyanamide "warhead" for optimal reaction with the catalytic cysteine. The nitro group, being strongly electron-withdrawing, is postulated to increase the reactivity of the cyanamide group, potentially leading to a faster rate of inactivation.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Enzyme [label="Enzyme (with active site Cys-SH)", fillcolor="#F1F3F4"]; Inhibitor [label="this compound", fillcolor="#F1F3F4"]; Non_covalent_complex [label="Reversible E-I Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Covalent_adduct [label="Covalent Isothiourea Adduct (Inactive Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Enzyme -> Non_covalent_complex [label=" K_i "]; Inhibitor -> Non_covalent_complex; Non_covalent_complex -> Covalent_adduct [label=" k_inact "]; } caption: Covalent inhibition of a cysteine protease.

Synthesis of this compound

The following protocol describes a plausible two-step synthesis of this compound from commercially available 2-amino-5-nitropyridine.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-5-nitropyridine

  • Cyanogen bromide (BrCN) (Caution: Highly Toxic)

  • Sodium acetate

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Fume hood

Procedure:

  • Dissolution: In a fume hood, dissolve 2-amino-5-nitropyridine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add sodium acetate (1.2 equivalents) to the solution and stir until it is fully dissolved.

  • Cyanation: Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the reaction mixture at room temperature. Extreme caution should be exercised when handling cyanogen bromide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Characterization of Enzyme Inhibition

A thorough characterization of a covalent inhibitor goes beyond a simple IC50 determination and requires a detailed kinetic analysis to determine the initial binding affinity (K_i) and the rate of covalent inactivation (k_inact).[1][2][6][7]

Protocol 2: Determination of IC50 Value

This protocol is designed to provide an initial estimate of the inhibitor's potency.

Materials:

  • Target cysteine protease (e.g., Cathepsin K)

  • Fluorogenic substrate for the target enzyme

  • Assay buffer (specific to the enzyme)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Plate reader with fluorescence detection

Procedure:

  • Enzyme Preparation: Prepare a solution of the enzyme in assay buffer at a concentration twice the final desired concentration.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Pre-incubation: Add the enzyme solution and the inhibitor dilutions to the wells of the microplate. Incubate for a fixed period (e.g., 30 minutes) at a constant temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Determination of k_inact and K_i

This protocol is used to determine the kinetic parameters that define the efficiency of the covalent inhibitor.[1][2][8]

Materials:

  • Same as for Protocol 2.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the enzyme and a range of concentrations of this compound in assay buffer.

  • Progress Curves: In a 96-well plate, mix the enzyme with each concentration of the inhibitor and immediately add the substrate to initiate the reaction.

  • Continuous Monitoring: Monitor the fluorescence signal continuously over a period of time (e.g., 60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve (fluorescence vs. time) to the equation for time-dependent inhibition to obtain the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_i).

Table 1: Representative Kinetic Data for a Covalent Inhibitor

ParameterValueDescription
IC50 50 nMConcentration for 50% inhibition after a fixed time.
K_i 200 nMInitial reversible binding affinity.
k_inact 0.1 min⁻¹Maximum rate of covalent bond formation.
k_inact/K_i 500,000 M⁻¹s⁻¹Second-order rate constant for inactivation.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Synthesis [label="Synthesis of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="IC50 Determination", fillcolor="#FBBC05", fontcolor="#202124"]; Kinetics [label="Kinetic Analysis (k_inact/K_i)", fillcolor="#FBBC05", fontcolor="#202124"]; MassSpec [label="Mass Spectrometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Synthesis; Synthesis -> IC50; IC50 -> Kinetics; Kinetics -> MassSpec; MassSpec -> End; } caption: Workflow for characterizing a covalent inhibitor.

Confirmation of Covalent Adduct Formation

Mass spectrometry is an essential tool to confirm the covalent modification of the target enzyme by the inhibitor.

Protocol 4: Mass Spectrometry Analysis

Materials:

  • Target enzyme

  • This compound

  • Incubation buffer

  • LC-MS system

Procedure:

  • Incubation: Incubate the target enzyme with an excess of this compound for a sufficient time to ensure complete reaction. A control sample with the enzyme and DMSO should be run in parallel.

  • Sample Preparation: Remove excess inhibitor by buffer exchange or dialysis.

  • LC-MS Analysis: Analyze the intact protein by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the mass spectrum of the inhibitor-treated enzyme with the control. An increase in mass corresponding to the molecular weight of this compound (164.12 g/mol ) confirms the formation of a covalent adduct.

  • (Optional) Peptide Mapping: To identify the specific cysteine residue that is modified, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent and selective covalent inhibitors. Its synthesis is straightforward, and its mechanism of action can be thoroughly characterized using standard biochemical and biophysical techniques. The protocols outlined in these application notes provide a robust framework for researchers to evaluate this and similar cyanamide-based compounds against their enzyme targets. Future work could involve modifying the pyridine scaffold to optimize selectivity and pharmacokinetic properties, thereby advancing this class of inhibitors towards therapeutic applications.

References

  • Johnson, D. S., et al. (2025). Kinetic mechanisms of covalent inhibition. ResearchGate. [Link]

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  • Amaro, R. E., & McCammon, J. A. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Singh, J., et al. (2011). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]

  • Amaro, R. E., & McCammon, J. A. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

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  • Cravatt, B. F., & Sieber, S. A. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current Opinion in Chemical Biology. [Link]

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  • Piomelli, D., et al. (2010). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. PNAS. [Link]

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  • Li, Z., et al. (2007). Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays. Organic & Biomolecular Chemistry. [Link]

  • Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug Discovery Today. [Link]

  • Sasso, O., et al. (2012). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. British Journal of Pharmacology. [Link]

  • Jeoung, J. H., & Dobbek, H. (2011). When the inhibitor tells more than the substrate: the cyanide-bound state of a carbon monoxide dehydrogenase. Journal of Biological Inorganic Chemistry. [Link]

  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Knaus, T., et al. (2024). Design and development of spectrophotometric enzymatic cyanide assays. Analytical and Bioanalytical Chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. [Link]

  • Ekkebus, R., et al. (2013). Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Jerala, R., et al. (1998). Structural studies of cysteine proteases and their inhibitors. Biological Chemistry. [Link]

  • Sharma, P., & Kumar, A. (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. [Link]

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Application Notes and Protocols for (5-Nitropyridin-2-yl)cyanamide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of (5-Nitropyridin-2-yl)cyanamide. While direct applications of this specific molecule are an emerging area of research, its unique structural motifs—a nitro-functionalized pyridine ring and a reactive cyanamide group—suggest significant potential in the rational design of advanced materials. This guide will focus on its prospective use as a versatile building block for coordination polymers and metal-organic frameworks (MOFs), offering detailed synthesis protocols and characterization methodologies. The protocols are designed to be self-validating, with explanations grounded in established principles of coordination chemistry and materials synthesis.

Introduction: The Potential of a Multifunctional Building Block

This compound is a fascinating molecule that combines the electron-withdrawing properties of a nitro group with the versatile coordination capabilities of both a pyridine ring and a cyanamide moiety. The cyanamide group (N≡C–N) is a well-established linker in coordination chemistry, capable of bridging metal centers in various modes.[1] Substituted cyanamides offer multiple coordination sites, including end-on σ-bonding via the nitrile nitrogen, side-on π-bonding via the nitrile group, and coordination through the amine nitrogen.[1] The presence of the 5-nitro group on the pyridine ring can further modulate the electronic properties of the resulting materials, potentially leading to interesting optical, catalytic, or sensing capabilities.

These structural features make this compound a prime candidate for the synthesis of novel coordination polymers with tunable properties. Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, often exhibiting porous structures and interesting physical properties.[2]

Synthesis of this compound

The first crucial step in exploring the applications of this compound is its synthesis. A common and effective method for the synthesis of cyanamides is the electrophilic cyanation of amines using cyanogen bromide (BrCN).[3] The starting material, 2-amino-5-nitropyridine, is commercially available.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Amino-5-nitropyridine (C₅H₅N₃O₂)[4]

  • Cyanogen bromide (BrCN)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Triethylamine (TEA, (C₂H₅)₃N)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-5-nitropyridine (10.0 g, 71.9 mmol) in 100 mL of anhydrous diethyl ether. Add triethylamine (10.0 mL, 71.9 mmol) to the solution. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Cyanogen Bromide: Dissolve cyanogen bromide (7.6 g, 71.9 mmol) in 50 mL of anhydrous diethyl ether. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Slowly add the cyanogen bromide solution to the stirred solution of 2-amino-5-nitropyridine over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A precipitate of triethylammonium bromide will form.

  • Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the magnesium sulfate by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The IR spectrum is expected to show a characteristic nitrile (C≡N) stretching frequency.

Application in Coordination Polymer Synthesis

The true potential of this compound in materials science lies in its use as a ligand for the construction of coordination polymers. The cyanamide group can act as a bridging ligand between metal centers, while the pyridine nitrogen can also participate in coordination. The nitro group can influence the framework's electronic properties and potentially act as a site for post-synthetic modification.

Protocol 3.1: Solvothermal Synthesis of a 1D Coordination Polymer with Zinc(II)

This protocol describes a hypothetical solvothermal synthesis of a one-dimensional coordination polymer using this compound and zinc nitrate.

Materials:

  • This compound (as synthesized in Protocol 2.1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, combine this compound (0.0328 g, 0.2 mmol) and zinc nitrate hexahydrate (0.0595 g, 0.2 mmol).

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol to the vial.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Reaction Vessel: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min, hold at 120 °C for 72 hours, and then cool to room temperature at a rate of 5 °C/hour.

  • Product Isolation: After cooling, colorless or pale-yellow crystals suitable for single-crystal X-ray diffraction should be formed. Isolate the crystals by filtration, wash with fresh DMF and ethanol, and air-dry.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • IR Spectroscopy: To confirm the coordination of the cyanamide and pyridine moieties to the metal center.

Visualization of the Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_cp_synthesis Coordination Polymer Synthesis start 2-Amino-5-nitropyridine + BrCN reaction Electrophilic Cyanation in Diethyl Ether with TEA start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product ligand This compound product->ligand Use as Ligand solvothermal Solvothermal Reaction in DMF/Ethanol (120 °C, 72h) ligand->solvothermal metal Zn(NO₃)₂·6H₂O metal->solvothermal cp_product 1D Zn(II) Coordination Polymer Crystals solvothermal->cp_product

Sources

Application Note & Protocol: High-Throughput Screening Assays for (5-Nitropyridin-2-yl)cyanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for the identification of bioactive (5-Nitropyridin-2-yl)cyanamide derivatives. While the specific biological targets for this chemical scaffold are not yet extensively characterized, its structural motifs—a nitropyridine ring and a cyanamide group—suggest potential interactions with a variety of biological targets, including protein kinases, where the cyanamide could act as a warhead for covalent inhibition. This application note, therefore, outlines a robust, multi-tiered screening cascade against a hypothetical protein kinase, "Kinase-X," to serve as a practical template for researchers. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures and orthogonal assays to ensure the identification of true, target-specific hits.

Introduction: The Rationale for Screening this compound Derivatives

The this compound scaffold represents an intriguing starting point for drug discovery. The nitropyridine moiety is a known pharmacophore present in various approved drugs, often contributing to target engagement through hydrogen bonding and π-stacking interactions. The cyanamide group, on the other hand, is a versatile functional group that can act as a bioisostere for other functionalities or, more notably, as a reactive handle capable of forming covalent bonds with nucleophilic residues (such as cysteine) in a protein's active site. This potential for covalent inhibition can lead to compounds with high potency and prolonged duration of action.[1][2]

Given these characteristics, a primary objective for screening a library of this compound derivatives is the identification of novel enzyme inhibitors. Protein kinases are a particularly attractive target class due to their central role in cellular signaling and their frequent dysregulation in diseases like cancer and inflammatory disorders. Many successful kinase inhibitors operate through covalent mechanisms.[3]

This guide details a screening cascade designed to identify and validate inhibitors of a hypothetical protein kinase, "Kinase-X," from a library of this compound derivatives. The workflow is structured to maximize efficiency and data quality while minimizing false positives.[4][5]

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A successful HTS campaign relies on a tiered approach to filter a large compound library down to a small number of well-characterized hits.[6] Our proposed cascade consists of a primary biochemical screen, a secondary orthogonal assay for hit confirmation, and a cell-based counter-screen to assess cytotoxicity.

G cluster_0 HTS Workflow A Primary Screen: Biochemical Kinase Assay (FP) B Hit Selection: Identify compounds with >50% inhibition A->B High-Throughput Screening C Secondary Screen: Orthogonal Biochemical Assay (Luminescence) B->C Hit Picking D Dose-Response Analysis: Determine IC50 values C->D Confirmation E Counter-Screen: Cell-Based Cytotoxicity Assay D->E Toxicity Profiling F Hit Validation & SAR: Confirmed, non-toxic hits E->F Prioritization

Caption: A tiered high-throughput screening cascade for Kinase-X inhibitors.

Primary High-Throughput Screen: Fluorescence Polarization (FP) Assay

3.1. Principle and Rationale

Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[7][8][9] The principle relies on the differential rotation of a small fluorescently-labeled molecule (a tracer) in solution. When the tracer is free, it tumbles rapidly, resulting in low polarization of emitted light upon excitation with polarized light. When bound to a larger molecule, such as our target Kinase-X, its rotation is slowed, leading to a higher polarization value.[10]

In this competitive binding assay, a known fluorescently-labeled ligand (tracer) for Kinase-X is displaced by a potential inhibitor from the this compound library. This displacement results in a decrease in the FP signal, which is proportional to the inhibitory activity of the compound.

3.2. Assay Development and Optimization

Prior to initiating the full screen, the assay must be optimized and validated.[11]

  • Tracer Concentration: The tracer concentration should be at or below its Kd for Kinase-X to ensure a sensitive response to inhibitors.

  • Enzyme Concentration: The Kinase-X concentration should be sufficient to bind a significant fraction of the tracer, creating a stable assay window.

  • DMSO Tolerance: The assay must be robust to the final concentration of dimethyl sulfoxide (DMSO), the solvent used for the compound library. Typically, a final concentration of 0.5-1% DMSO is acceptable.

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12][13] It is calculated using the means (µ) and standard deviations (σ) of the positive (p, no inhibition) and negative (n, full inhibition) controls:

    Z' = 1 - (3σp + 3σn) / |µp - µn|

    An assay is considered excellent for HTS if the Z'-factor is > 0.5.[14][15][16]

3.3. Detailed Protocol: Primary FP Screen

  • Compound Plating: Using an automated liquid handler, transfer 100 nL of each compound from the this compound library (10 mM in DMSO) to the wells of a 384-well, low-volume, black assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • Kinase-X Solution: Prepare a 2X solution of Kinase-X in Assay Buffer.

    • Tracer Solution: Prepare a 2X solution of the fluorescent tracer in Assay Buffer.

  • Assay Execution:

    • Add 5 µL of the 2X Kinase-X solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for pre-binding of the compounds to the enzyme. This pre-incubation step is particularly important for identifying potential time-dependent or covalent inhibitors.[17]

    • Add 5 µL of the 2X tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a microplate reader equipped with appropriate filters for fluorescence polarization.[18]

3.4. Data Analysis and Hit Selection

  • Normalization: The raw FP data is normalized to the plate's positive (DMSO only) and negative (a known potent inhibitor of Kinase-X) controls.

  • Hit Criteria: Compounds that exhibit a percent inhibition greater than three times the standard deviation of the sample field (or a fixed cutoff, e.g., >50% inhibition) are selected as primary hits.[19]

Secondary Orthogonal Assay: Luminescence-Based Kinase Assay

4.1. Rationale for an Orthogonal Assay

To eliminate false positives arising from assay-specific artifacts (e.g., compound fluorescence), primary hits are re-tested in an orthogonal assay that utilizes a different detection technology.[20] A luminescence-based assay that measures ATP consumption during the kinase reaction is an excellent choice.

4.2. Principle of the Luminescence Assay

This assay quantifies the amount of ATP remaining in solution after the kinase reaction.[21][22] The reaction mixture is incubated with a luciferase/luciferin reagent. The luciferase enzyme uses the remaining ATP to produce a luminescent signal, which is inversely proportional to the activity of Kinase-X.[23] Inhibitors of Kinase-X will result in less ATP consumption and therefore a higher luminescent signal.

4.3. Detailed Protocol: Luminescence-Based Confirmatory Screen

  • Compound Plating: Cherry-pick the primary hits and prepare serial dilutions to generate dose-response curves. Plate the compounds in a 384-well white assay plate.

  • Kinase Reaction:

    • Add a solution containing Kinase-X and its substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP at its Km concentration.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

4.4. Data Analysis and IC50 Determination

The dose-response data for each confirmed hit is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDPrimary Screen (% Inhibition)Confirmed HitIC50 (µM)
Cmpd-00185.2Yes0.78
Cmpd-00262.1Yes5.2
Cmpd-00375.8No (Artifact in FP)> 50
Cmpd-00492.5Yes0.15

Table 1: Hypothetical data from the primary and secondary screens.

Counter-Screen: Cell-Based Cytotoxicity Assay

5.1. Rationale for Cytotoxicity Profiling

It is crucial to determine if the observed inhibition is due to specific interaction with Kinase-X or a result of general cellular toxicity.[24] A counter-screen using a cell line that does not overexpress Kinase-X is performed to identify cytotoxic compounds.[21][25]

5.2. Principle of the Cytotoxicity Assay

A common method for assessing cell viability is to measure the intracellular ATP levels.[22] Viable cells maintain a high level of ATP, while necrotic or apoptotic cells have depleted ATP stores. Similar to the secondary screen, a luciferase-based reagent is used to quantify the ATP content of the cells after treatment with the hit compounds. A decrease in luminescence indicates cytotoxicity.

5.3. Detailed Protocol: Cytotoxicity Assay

  • Cell Plating: Seed a suitable cell line (e.g., HEK293) in a 384-well, white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the confirmed hit compounds to the cells.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • Data Acquisition: Add an ATP detection reagent (e.g., CellTiter-Glo®) to the wells and read the luminescence.

G cluster_1 Data Interpretation A Potent IC50 in Biochemical Assays B High CC50 in Cytotoxicity Assay A->B AND C Low CC50 in Cytotoxicity Assay A->C AND D Selective, Non-Toxic Hit: High Priority B->D E Non-Selective, Toxic Compound: Low Priority / Deprioritize C->E

Caption: Logic for hit prioritization based on biochemical and cytotoxicity data.

Hit Validation and Further Characterization

Compounds that are confirmed to be potent inhibitors of Kinase-X with low cytotoxicity are considered validated hits. These compounds should be prioritized for further investigation, including:

  • Re-synthesis and Purity Analysis: To confirm the identity and purity of the active compound.[20]

  • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, and to investigate the potential for covalent bond formation.[2][17]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the hit compounds to improve potency and selectivity.[11]

Conclusion

The screening cascade detailed in this application note provides a robust framework for the identification of novel inhibitors from a library of this compound derivatives. By employing a multi-tiered approach with orthogonal assays and rigorous quality control, researchers can confidently identify and validate true, target-specific hits. This methodology, while presented in the context of a hypothetical kinase, is adaptable to a wide range of biological targets and serves as a foundational guide for initiating a successful drug discovery campaign.

References

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  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Bronstein, I., et al. (1996). Dual luminescence-based reporter gene assay for luciferase and β-galactosidase. Methods in Molecular Biology, 63, 21-33. Retrieved from [Link]

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  • Minor, L. K. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Retrieved from [Link]

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  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

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  • Zhang, T., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 265-281. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Bentham Open. (2008). The Use of AlphaScreen Technology in HTS: Current Status. The Open Chemical and Biomedical Methods Journal, 1, 2-10. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay and Drug Development Technologies, 2(5), 517-526. Retrieved from [Link]

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  • BMG LABTECH. (2023, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Technology Networks. (2023, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

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  • de Vicente, M., et al. (2023). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 14(11), 2029-2041. Retrieved from [Link]

  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

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  • ACS Publications. (2022, June 24). Covalent Inhibitors: To Infinity and Beyond. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Nitropyridin-2-yl)cyanamide is a unique heterocyclic compound incorporating both a nitropyridine and a cyanamide functional group. Nitropyridines are a significant class of compounds in medicinal chemistry, often serving as precursors for various bioactive molecules.[1] The accurate quantification of this compound is crucial for researchers, scientists, and drug development professionals in various stages of research and development, including synthesis optimization, purity assessment, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and discusses a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed to be robust and self-validating, with explanations of the scientific rationale behind the experimental choices.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography is a highly sensitive and versatile technique well-suited for the analysis of non-volatile or thermally labile compounds like this compound.[2] Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of moderately polar to non-polar organic compounds, making it an ideal choice for this analyte.[3]

Scientific Rationale for HPLC Method Development

The selection of a C18 reversed-phase column is based on its wide applicability and effectiveness in retaining and separating moderately polar compounds from a polar mobile phase.[2][3] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while separating it from potential impurities. The addition of a small amount of formic or trifluoroacetic acid to the mobile phase is a common practice to improve peak shape by minimizing tailing that can occur due to interactions with residual silanol groups on the stationary phase.[3] UV detection is chosen due to the presence of the nitroaromatic chromophore in the molecule, which is expected to have strong absorbance in the UV region, typically around 254 nm.[3][4]

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation and Consumables:

  • Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • HPLC grade acetonitrile, water, and formic acid.

  • 0.45 µm syringe filters for sample preparation.[3]

2. Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Excellent retention and resolution for moderately polar aromatic compounds.[3]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Provides a polar environment and improves peak shape.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic modifier for elution.[4]
Gradient 30% B to 90% B over 15 minutesAllows for the elution of the analyte and separation from impurities with varying polarities.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[2][3]
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.[3]
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[3][4][5]
Injection Volume 10 µLA common injection volume that balances sensitivity and peak shape.[2]

3. Sample and Standard Preparation:

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile or a mixture of acetonitrile and water.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[3]

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999 for a good fit.

  • Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions HPLC HPLC System (C18 Column, Gradient Elution) Prep_Standard->HPLC Prep_Sample Prepare Sample Solutions Filter Filter through 0.45 µm filter Prep_Sample->Filter Filter->HPLC UV_Detector UV Detection (254 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] For polar and non-volatile compounds, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.[6] this compound, being a polar molecule, is likely to exhibit poor chromatographic behavior and may decompose at the high temperatures of the GC inlet. Therefore, a direct GC-MS analysis is not recommended without prior derivatization.

Scientific Rationale for a Proposed GC-MS Method

A potential approach for the GC-MS analysis of this compound involves derivatization of the cyanamide group. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amides and related functional groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the cyanamide nitrogen with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte. Mass spectrometry provides high selectivity and sensitivity for detection and structural confirmation.

Proposed Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A moderately polar capillary column (e.g., 5%-phenyl-polydimethylsiloxane).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable aprotic solvent.

2. Proposed GC-MS Conditions:

ParameterRecommended SettingJustification
Column 5%-phenyl-polydimethylsiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile column suitable for a wide range of derivatized compounds.[7]
Carrier Gas Helium, constant flow mode (e.g., 1.2 mL/min)Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CSufficiently high to ensure volatilization of the derivatized analyte without causing degradation.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program to separate the derivatized analyte from the solvent and byproducts.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.[7]
MS Quadrupole Temp 150 °CStandard setting to minimize contamination.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Scan Range m/z 40-500A wide enough range to capture the molecular ion and characteristic fragments of the derivatized analyte.

3. Derivatization and Sample Preparation:

  • Derivatization Procedure:

    • Accurately weigh the sample containing this compound into a reaction vial.

    • Add a suitable volume of anhydrous pyridine to dissolve the sample.

    • Add an excess of BSTFA with 1% TMCS (e.g., 100 µL).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the reaction mixture to room temperature before injection.

  • Standard Preparation: Prepare calibration standards by derivatizing known amounts of this compound using the same procedure.

4. Data Analysis and Quantification:

  • Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the prepared standards.

  • Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Proposed GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample/Standard in Pyridine Derivatize Add BSTFA + 1% TMCS Heat at 70°C Dissolve->Derivatize GCMS GC-MS System (5% Phenyl Column) Derivatize->GCMS EI_Source Electron Ionization (70 eV) GCMS->EI_Source TIC Obtain Total Ion Chromatogram EI_Source->TIC Mass_Spectrum Analyze Mass Spectrum TIC->Mass_Spectrum Quantification Quantify using Characteristic Ion TIC->Quantification Mass_Spectrum->Quantification

Caption: Proposed workflow for the GC-MS quantification of this compound via derivatization.

References

  • A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures - Benchchem.
  • A GC-MS Database of Nitrogen-Rich Volatile Compounds - MDPI. Available at: [Link]

  • Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Aqueous Matrices.
  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV - ResearchGate. Available at: [Link]

  • A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC - Benchchem.
  • Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv. Available at: [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF - ResearchGate. Available at: [Link]

  • [Determination of two derivatives of cyanide in biomaterials by headspacegas gas chromatography mass spectrometry] - PubMed. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Available at: [Link]

  • Separation of Cyanamide on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing). Available at: [Link]

  • Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. | Semantic Scholar. Available at: [Link]

  • Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC - PubMed Central. Available at: [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Alwsci.com. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. Available at: [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. Available at: [Link]

  • identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis - Benchchem.
  • Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples - ResearchGate. Available at: [Link]

  • Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples - PubMed. Available at: [Link]

  • Nitropyridines Synthesis via Pyridine Nitration | PDF - Scribd. Available at: [Link]

  • Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Nitropyridin-2-yl)cyanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to equip you with the expertise to optimize your synthetic route, improve yields, and ensure the purity of your final product.

I. Overview of Synthetic Challenges

The synthesis of this compound primarily involves two key stages: the nitration of 2-aminopyridine to form the precursor 2-amino-5-nitropyridine, and the subsequent cyanation of the amino group. Each stage presents a unique set of challenges that can impact the overall efficiency and success of the synthesis.

Common challenges include:

  • Regioselectivity in Nitration: The formation of undesired isomers, such as 2-amino-3-nitropyridine, can complicate purification and reduce the yield of the desired 5-nitro isomer.

  • Safety of Cyanating Agents: The classical von Braun reaction utilizes the highly toxic and volatile cyanogen bromide (BrCN), posing significant handling risks.

  • Reaction Optimization for Cyanation: The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the 2-amino group, potentially leading to low reactivity and incomplete conversion.

  • Side Reactions during Cyanation: The formation of byproducts, such as dicyanamide or other secondary reaction products, can occur, complicating purification.

  • Product Purification and Stability: Isolating the pure this compound can be challenging, and the stability of the final product requires careful consideration during storage.

This guide will address each of these challenges in a structured question-and-answer format, providing both theoretical explanations and practical, actionable solutions.

II. Troubleshooting Guide

A. Challenges in the Synthesis of the Precursor: 2-Amino-5-nitropyridine

Question 1: My nitration of 2-aminopyridine is giving a low yield of the desired 2-amino-5-nitropyridine and a significant amount of the 2-amino-3-nitropyridine isomer. How can I improve the regioselectivity?

Answer:

This is a common issue stemming from the directing effects of the amino group on the pyridine ring. While the amino group is ortho-, para-directing, the reaction conditions can influence the ratio of the 3-nitro and 5-nitro isomers.

  • Mechanism Insight: The nitration of 2-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The protonated amino group under strongly acidic conditions acts as a meta-directing group, which can lead to the formation of the 3-nitro isomer. Controlling the reaction temperature is crucial, as the formation of a 2-nitraminopyridine intermediate can occur at lower temperatures, which then rearranges to the 3-nitro and 5-nitro isomers upon heating.[1]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature during the addition of the nitrating agent and the subsequent reaction time. A common procedure involves adding fuming nitric acid to a solution of 2-aminopyridine in concentrated sulfuric acid at a temperature not exceeding 50°C.[2] Maintaining the temperature at around 45°C for a couple of hours followed by stirring at room temperature can favor the formation of the 5-nitro isomer.[2]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete rearrangement of any nitramino intermediate to the thermodynamically more stable 5-nitro product.

    • Purification: The two isomers can be separated by steam distillation under reduced pressure, as the 3-nitro isomer is more volatile.[1]

Question 2: I am observing the formation of a dark-colored, tar-like substance during my nitration reaction. What is causing this and how can I prevent it?

Answer:

The formation of dark-colored byproducts is often indicative of over-nitration or decomposition of the starting material or product under the harsh reaction conditions.

  • Causality: Concentrated nitric and sulfuric acids are strong oxidizing agents. If the temperature is not well-controlled and exceeds the recommended range, oxidative degradation of the pyridine ring or the amino group can occur, leading to polymerization and the formation of tarry substances.

  • Preventative Measures:

    • Strict Temperature Control: Use an ice bath to maintain the temperature below 10°C during the dropwise addition of the mixed acid.[3] After the addition, allow the reaction to warm up to the desired temperature gradually.

    • Slow Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating.

    • Quenching: After the reaction is complete, pour the reaction mixture onto crushed ice to rapidly cool it and dilute the strong acids before neutralization.[2]

B. Challenges in the Cyanation of 2-Amino-5-nitropyridine

Question 3: I am hesitant to use cyanogen bromide (BrCN) due to its high toxicity. What are safer and effective alternative cyanating agents for this synthesis?

Answer:

Your concern is valid, and several safer alternatives to BrCN are available for the cyanation of amines.[4][5][6]

  • Alternative Reagents:

    • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This is a bench-stable solid that is considered a safer electrophilic cyanating agent.[7] Transition-metal-catalyzed reactions using NCTS have been developed for the cyanation of various substrates.

    • Zinc Cyanide (Zn(CN)₂): In combination with an oxidizing agent like N-chlorosuccinimide (NCS), Zn(CN)₂ can be used for an operationally simple cyanation of amines, avoiding the direct handling of toxic cyanogen halides.[8]

    • In situ Generation of Cyanogen Chloride (CNCl): A combination of a hypochlorite solution and trimethylsilyl cyanide (TMSCN) can generate CNCl in situ, which then cyanates the amine.[9]

  • Experimental Considerations: The choice of reagent will necessitate different reaction conditions (e.g., solvent, temperature, catalyst). It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrate.

Question 4: My cyanation reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the cyanation of 2-amino-5-nitropyridine can be attributed to several factors, primarily the reduced nucleophilicity of the amino group and potential side reactions.

  • Electronic Effects: The strongly electron-withdrawing nitro group at the 5-position deactivates the pyridine ring and reduces the electron density on the 2-amino group, making it less nucleophilic and thus less reactive towards electrophilic cyanating agents.

  • Troubleshooting Workflow:

    G Troubleshooting Low Yield in Cyanation start Low Yield of this compound check_reagents Are starting material and reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes end Improved Yield check_reagents->end No, purify/dry reagents side_reactions Are there significant side reactions? check_conditions->side_reactions Yes increase_temp Increase reaction temperature cautiously. check_conditions->increase_temp No, incomplete reaction change_reagent Consider a more reactive cyanating agent. check_conditions->change_reagent Still low conversion optimize_base Optimize the base if applicable. side_reactions->optimize_base Yes purification_issue Is the product being lost during workup/purification? side_reactions->purification_issue No increase_temp->end change_reagent->end optimize_base->end purification_issue->end Optimize purification protocol

    Caption: Decision workflow for troubleshooting low cyanation yields.

  • Actionable Steps:

    • Increase Reaction Temperature/Time: Due to the reduced nucleophilicity, higher temperatures or longer reaction times may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

    • Choice of Solvent: The reaction may be sensitive to the solvent. A polar aprotic solvent like DMF or acetonitrile is often a good starting point.

    • Use of a Base: For some cyanating agents, the addition of a non-nucleophilic base (e.g., triethylamine or DIPEA) can be beneficial to neutralize any acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of the cyanating agent is used. An excess may be required, but a large excess can lead to side reactions.

Question 5: How can I purify the final product, this compound, and what are the recommended storage conditions?

Answer:

Purification is critical to obtain a high-purity product suitable for downstream applications. Recrystallization is often the method of choice for crystalline solids like cyanamides.[10]

  • Purification Protocol:

    • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities.

    • Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture. Good solvent choices for amides and related compounds include ethanol, acetone, or acetonitrile.[10] The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form crystals.

    • Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point for elution.

  • Storage and Stability:

    • Cyanamides can be sensitive to moisture and may dimerize or hydrolyze over time, especially under acidic or basic conditions.[11][12]

    • It is recommended to store the purified this compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. The product is likely moisture-sensitive.

III. Frequently Asked Questions (FAQs)

Q1: What is the classical von Braun reaction for the synthesis of this compound?

A1: The von Braun reaction involves the reaction of a primary or secondary amine with cyanogen bromide (BrCN) to form a cyanamide. In the context of this synthesis, 2-amino-5-nitropyridine would be reacted with BrCN in an inert solvent. The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of BrCN, followed by the elimination of HBr.

Q2: Are there any specific safety precautions I should take when working with cyanating agents?

A2: Yes, absolutely.

  • Cyanogen Bromide (BrCN): This is a highly toxic, volatile, and moisture-sensitive solid. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Alternative Reagents: While safer than BrCN, alternative cyanating agents should still be handled with care. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Q3: Can I use this compound directly in the next step to synthesize the corresponding guanidine derivative?

A3: Yes, this compound is a key intermediate for the synthesis of N-cyano-N'-(5-nitropyridin-2-yl)guanidine. The cyanamide is typically reacted with an appropriate amine or ammonia equivalent. The purity of the cyanamide is crucial for the success of the subsequent guanidine synthesis, as impurities can lead to side reactions and lower yields. A general procedure for the synthesis of a cyano guanidine involves refluxing the cyanamide with the desired amine in a suitable solvent like isopropanol.[13]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

  • Product Characterization: The structure and purity of the final product should be confirmed using a combination of techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and nitro (NO₂) functional groups.

    • Melting Point Analysis: To assess the purity of the crystalline product.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol is adapted from established procedures for the nitration of 2-aminopyridine.[2][3]

Parameter Value
Starting Material 2-Aminopyridine
Reagents Concentrated Sulfuric Acid, Fuming Nitric Acid
Solvent 1,2-Dichloroethane (optional)
Temperature <10°C (addition), 45-50°C (reaction)
Reaction Time ~12 hours
Reported Yield ~91%

Step-by-Step Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 58°C for 10 hours. The solution will change color from light yellow to red-wine.

  • Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is ~5.8.

  • Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

  • Slowly pour the residue into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Protocol 2: General Procedure for the Cyanation of 2-Amino-5-nitropyridine (Conceptual)

This is a conceptual protocol based on the von Braun reaction and should be adapted and optimized with appropriate safety precautions.

Parameter Value
Starting Material 2-Amino-5-nitropyridine
Reagent Cyanogen Bromide (BrCN)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0°C to room temperature
Base (optional) Triethylamine

Step-by-Step Procedure:

  • Dissolve 2-amino-5-nitropyridine in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere.

  • If using a base, add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C.

  • In a separate flask, prepare a solution of cyanogen bromide (1.05 equivalents) in the same anhydrous solvent.

  • Add the cyanogen bromide solution dropwise to the stirred amine solution at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.). EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation.

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [https://physics.emu.edu.tr/online/courses/CHEM111/ एक्सपेरिमेंट्स/Purification_of_Organic_Compounds.pdf]([Link] एक्सपेरिमेंट्स/Purification_of_Organic_Compounds.pdf)

  • Cui, J., Song, J., Liu, Q., Liu, H., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. [Link]

  • ChemistryViews. (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. [Link]

  • ResearchGate. (n.d.). Non-toxic Cyanide Sources and Cyanating Agents. [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • PrepChem.com. (n.d.). Synthesis of cyano guanidine. [Link]

  • ResearchGate. (n.d.). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. [Link]

  • MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • Sharma, P., & Rohilla, S. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]

  • Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.

  • ResearchGate. (n.d.). Reported approaches of cyanamide synthesis. [Link]

  • ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. [Link]

  • Google Patents. (n.d.). EP0058286A1 - Geometrical isomers of cyano-guanidines, and processes for their preparation.

  • Google Patents. (n.d.). CN114380832A - One-step synthetic method of guanine.

  • Phan, T. T., & Zhang, W. (2023). Biosynthesis of guanidine-containing natural products in cyanobacteria. Journal of Industrial Microbiology and Biotechnology, 50(1), kuad024. [Link]

  • Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

  • CORE. (n.d.). Chemistry Continuous flow synthesis of imatinib intermediates Student Name. [Link]

Sources

Technical Support Center: Purification of (5-Nitropyridin-2-yl)cyanamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (5-Nitropyridin-2-yl)cyanamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this unique class of compounds. The inherent structural features—a polar nitro group, a basic pyridine ring, and a reactive cyanamide moiety—necessitate specialized purification strategies.

Purification Strategy Decision Flowchart

Before delving into specific issues, the following flowchart provides a high-level decision-making framework to guide your initial choice of purification technique.

Purification_Decision_Tree start Crude this compound Product Mixture is_solid Is the crude product a solid? start->is_solid solubility_test Perform Solubility Tests (Hot & Cold) is_solid->solubility_test Yes tlc_analysis Perform TLC Analysis (Multiple Solvent Systems) is_solid->tlc_analysis No / Oily good_solvent Good single recrystallization solvent found? solubility_test->good_solvent recrystallize Proceed with Recrystallization good_solvent->recrystallize Yes try_solvent_pair Attempt Recrystallization with a Solvent Pair good_solvent->try_solvent_pair No try_solvent_pair->tlc_analysis good_separation Good separation and Rf (0.2-0.4) on TLC? tlc_analysis->good_separation column_chrom Proceed with Column Chromatography good_separation->column_chrom Yes streaking Significant streaking on silica TLC? good_separation->streaking No, but poor separation add_modifier Re-run TLC with Basic Modifier (e.g., 1% Et3N) streaking->add_modifier Yes use_alt_phase Consider Alternative or Reversed-Phase Chromatography streaking->use_alt_phase No improvement add_modifier->column_chrom

Caption: High-level decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying this compound and its derivatives?

The main difficulties arise from the compound's inherent chemical properties. The pyridine nitrogen is basic, which causes significant streaking and sometimes irreversible binding to standard acidic silica gel[1][2]. The combination of the nitro group and the polar cyanamide and pyridine functionalities results in high polarity, making elution from normal-phase columns challenging[1]. Furthermore, nitroaromatic compounds can be sensitive to heat, light, and strongly acidic or basic conditions, potentially leading to degradation during lengthy purification procedures[3].

Q2: What are the typical impurities I might encounter in my crude product?

Impurities largely depend on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: For instance, if synthesizing from 2-chloro-5-nitropyridine, this may be a major impurity[4].

  • Isomeric Byproducts: Nitration reactions can sometimes yield small amounts of other isomers, which can be difficult to separate[5][6].

  • Hydrolysis Products: The cyanamide group can be susceptible to hydrolysis under certain conditions, leading to the corresponding urea derivative.

  • Degradation Products: Formed if the reaction or workup conditions are too harsh (e.g., excessive heat).

Q3: How can I quickly assess the best purification method for my specific derivative?

A combination of Thin Layer Chromatography (TLC) and solubility testing is the most efficient approach.

  • For Chromatography: Run TLC plates on your crude material using silica gel with a range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). This will reveal the number of components and indicate if streaking is an issue. If streaking occurs, add 0.5-1% triethylamine to your eluent and run a new TLC plate to see if resolution improves[1][2].

  • For Recrystallization: If the crude product is a solid, test its solubility in small amounts of various solvents (e.g., ethanol, acetone, ethyl acetate) both at room temperature and when heated. An ideal solvent will dissolve the compound when hot but show low solubility when cold[7].

Q4: My compound appears to be yellow or brown. Does this indicate impurity?

Many nitropyridine derivatives are inherently yellow crystalline solids[5]. While a distinct color is expected, a dark brown or tar-like appearance often suggests the presence of baseline impurities or degradation products. The color of the purified fractions or recrystallized material should be consistent.

Q5: My compound seems to be degrading on the silica gel column. What precautions should I take?

This is a known risk for sensitive heterocycles.

  • Test Stability First: Spot your compound on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, it indicates decomposition on silica[1].

  • Deactivate the Silica: Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel by running the column with an eluent containing a basic modifier like triethylamine[1][8].

  • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography to reduce the time the compound spends on the column[9].

  • Switch Phases: For highly sensitive or very polar compounds, reversed-phase (C18) chromatography is an excellent alternative as it operates under different interaction principles[1].

Troubleshooting Guide

This section provides solutions to specific problems encountered during purification.

Issue 1: Column Chromatography - Significant Streaking on Silica Gel
  • Problem: The compound appears as a long, trailing streak on the TLC plate and elutes over many fractions from the column, resulting in poor separation and low purity.

  • Underlying Cause: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents clean elution and leads to tailing[2].

  • Solutions:

    • Add a Basic Modifier: This is the most common and effective solution. Add a small amount of a competitive base to the mobile phase to neutralize the acidic sites on the silica.

      • Triethylamine (Et₃N): Add 0.1-1% by volume to your eluent mixture.

      • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol and add it as part of the methanol component in your eluent (e.g., for a 5% MeOH/DCM eluent, use 5% of the 7N NH₃/MeOH solution in DCM)[1].

    • Change the Stationary Phase: If modifiers are ineffective or incompatible with your compound, switch to a different stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds[1][8].

      • Reversed-Phase Silica (C18): This is often the best choice for highly polar and basic compounds, as it separates based on hydrophobicity rather than polarity[1].

Streaking_Troubleshooting start Compound Streaking on Silica Gel cause Cause: Basic Pyridine N interacts with Acidic Silica start->cause solution1 Solution 1: Add Basic Modifier to Eluent cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 mod_options 0.1-1% Triethylamine OR Ammonia in Methanol solution1->mod_options phase_options Neutral/Basic Alumina OR Reversed-Phase (C18) solution2->phase_options result Result: Sharper Peaks, Improved Separation mod_options->result phase_options->result

Caption: Workflow for troubleshooting streaking in column chromatography.

Issue 2: Recrystallization - Compound "Oils Out" Instead of Crystallizing
  • Problem: Upon cooling the saturated solution, the compound separates as a liquid layer (an oil) rather than forming solid crystals.

  • Underlying Cause: This typically happens when the solution becomes supersaturated too quickly, or when the melting point of the solid is lower than the temperature of the solution. The presence of significant impurities can also depress the melting point and inhibit crystal lattice formation[1][7].

  • Solutions:

    • Slow Down Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to the refrigerator, and finally to a freezer. Slow cooling provides more time for proper crystal nucleation.

    • Reduce Supersaturation: Reheat the solution until the oil redissolves completely. Add a small amount (1-5%) of additional hot solvent to slightly reduce the concentration, then cool slowly again[1].

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites[1].

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to act as a template for crystal growth[1].

    • Pre-Purification: If impurities are suspected, first pass the crude material through a small plug of silica gel with a moderately polar solvent to remove baseline impurities, then attempt recrystallization on the partially purified material.

Table 1: Comparison of Chromatographic Systems
Stationary PhaseTypical Mobile Phase SystemAdvantagesDisadvantages
Silica Gel Dichloromethane/Methanol (gradient)Inexpensive, widely available.Prone to streaking with basic compounds; potential for compound degradation[2].
Silica Gel + 1% Et₃N Hexane/Ethyl Acetate + 1% Et₃NExcellent for mitigating streaking of basic compounds; improves peak shape[1].Triethylamine must be removed from fractions post-purification.
Neutral Alumina Dichloromethane/Ethyl AcetateGood for basic and acid-sensitive compounds; less acidic than silica[8].Can have lower resolving power than silica for some mixtures.
Reversed-Phase (C18) Water/Acetonitrile + 0.1% Formic AcidIdeal for very polar compounds; avoids issues with basicity; excellent resolution[1].More expensive; requires removal of aqueous solvent.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for compounds that exhibit streaking on standard silica gel.

  • TLC Analysis & Solvent Selection:

    • Prepare a stock solution of your desired eluent (e.g., 95:5 Dichloromethane:Methanol).

    • Create a modified version by adding 1% triethylamine (v/v).

    • Run TLC plates of your crude material in both the standard and modified eluents. Aim for an Rf value of ~0.3 for your target compound in the modified system.

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically use 50-100g of silica per 1g of crude material)[10].

    • Prepare a slurry of silica gel in the initial, less polar eluent (containing 1% Et₃N).

    • Pour the slurry into the column and use positive pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, starting with a lower polarity if using a gradient.

    • Apply positive pressure to achieve a steady flow rate.

    • Collect fractions and monitor their contents by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed on a rotary evaporator, possibly with gentle heating.

Protocol 2: Guideline for Developing a Recrystallization Protocol

This systematic approach helps in identifying a suitable solvent system for purification.

  • Solvent Screening:

    • Place ~20-30 mg of your crude solid into several different test tubes.

    • Add a common solvent (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Water, Toluene) dropwise to each tube at room temperature, up to ~1 mL. Note if the solid dissolves readily. If it does, that solvent is unsuitable for single-solvent recrystallization.

    • Take the tubes where the solid was poorly soluble and heat them gently in a water bath. Note if the solid dissolves completely.

    • Allow the tubes that dissolved upon heating to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

    • The ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot[7].

  • Performing the Recrystallization:

    • Place the bulk crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.

    • If the solution is colored by insoluble impurities, you may perform a hot filtration.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

Table 2: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityNotes and Common Solvent Pairs
Ethanol 78Polar ProticGood general-purpose solvent for polar compounds. Often paired with water or hexanes.
Methanol 65Polar ProticSimilar to ethanol but more polar; good for highly polar compounds. Often paired with ether or dichloromethane[11].
Acetone 56Polar AproticStrong solvent, dissolves many organics. Can be paired with water or hexanes.
Ethyl Acetate 77Mid-PolarityA versatile solvent for compounds of intermediate polarity. Often paired with hexanes.
Dichloromethane 40Mid-PolarityLow boiling point, useful for compounds that are heat-sensitive. Often paired with hexanes or methanol.
Toluene 111Non-PolarGood for less polar compounds; high boiling point allows for a wide temperature range.
Water 100Very PolarUseful for compounds with hydrogen-bonding capabilities. Often paired with ethanol or acetone.

References

  • Bakke, J. M., et al. (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Bakke, J. M., et al. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Retrieved from [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from [Link]

Sources

Side reactions and byproduct formation in (5-Nitropyridin-2-yl)cyanamide chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (5-Nitropyridin-2-yl)cyanamide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to side reactions and byproduct formation.

Introduction to the Chemistry of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a highly electron-deficient pyridine ring due to the presence of a nitro group, and a reactive cyanamide moiety, offers a unique combination of functionalities for diverse synthetic transformations. However, this inherent reactivity also presents challenges in controlling reaction pathways and minimizing the formation of unwanted byproducts. This guide will provide you with the expertise to anticipate and mitigate these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of this compound

Question 1: I am synthesizing this compound from 2-amino-5-nitropyridine and cyanogen bromide, but I am getting a low yield and multiple spots on my TLC. What are the likely side reactions?

Answer:

The synthesis of this compound from 2-amino-5-nitropyridine and cyanogen bromide is a common route, but several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product.

Likely Side Reactions and Byproducts:

  • Dimerization of the Product: Cyanamides are known to dimerize, especially under neutral to basic conditions, to form substituted guanidines. In this case, the product can react with another molecule of this compound to form a dicyandiamide derivative.

  • Formation of a Guanidine Derivative: The starting material, 2-amino-5-nitropyridine, can act as a nucleophile and attack the newly formed this compound, leading to the formation of a symmetrical N,N'-bis(5-nitropyridin-2-yl)guanidine.

  • Hydrolysis of Cyanogen Bromide: Cyanogen bromide is sensitive to moisture and can hydrolyze to hydrocyanic acid and hypobromous acid, reducing the amount of active cyanating agent available for the reaction.

  • Over-cyanation: Although less common, it is possible for the cyanamide nitrogen to be further cyanated, leading to more complex nitrogen-rich impurities.

  • Impurities from Starting Material: The purity of the starting 2-amino-5-nitropyridine is crucial. It is typically synthesized by the nitration of 2-aminopyridine[1][2]. Incomplete nitration can leave residual 2-aminopyridine, which will also react with cyanogen bromide. Over-nitration can lead to dinitro-pyridines which may also be present.

Troubleshooting Strategies:

  • Control of Stoichiometry: Use a slight excess of cyanogen bromide (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting amine. However, a large excess should be avoided to minimize side reactions.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the reaction and minimize the rate of side reactions.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of cyanogen bromide.

  • pH Control: The reaction should be carried out under neutral or slightly acidic conditions to suppress the nucleophilicity of the amino groups and reduce the likelihood of dimerization and guanidine formation. The addition of a non-nucleophilic base, such as a hindered tertiary amine, can be used to scavenge the HBr formed during the reaction, but care must be taken to avoid making the reaction mixture too basic.

  • Purity of Starting Materials: Use highly pure 2-amino-5-nitropyridine. If necessary, recrystallize the starting material before use.

Stability and Decomposition

Question 2: My purified this compound seems to be degrading upon storage. What are the likely decomposition pathways?

Answer:

This compound is a relatively unstable molecule and can decompose over time, especially if not stored under appropriate conditions. The primary decomposition pathways are related to the inherent reactivity of the cyanamide and nitropyridine functionalities.

Decomposition Pathways:

  • Hydrolysis: The cyanamide group is susceptible to hydrolysis, particularly in the presence of acid or base. Under acidic conditions, it can hydrolyze to the corresponding urea derivative, N-(5-nitropyridin-2-yl)urea. Under basic conditions, it can also lead to the urea or other degradation products.

  • Dimerization/Oligomerization: As mentioned previously, cyanamides can dimerize to form dicyandiamides or even trimerize to melamines, especially upon heating or in the presence of basic impurities.

  • Intramolecular Cyclization: The proximity of the cyanamide group to the pyridine ring nitrogen and the electron-withdrawing nitro group can facilitate intramolecular cyclization reactions, especially under thermal stress or in the presence of certain reagents, potentially leading to fused heterocyclic systems like imidazo[1,2-a]pyridines[3].

  • Decyanation: While less common, cleavage of the N-CN bond can occur under certain conditions, leading back to 2-amino-5-nitropyridine.

  • Thermal Decomposition: Nitropyridines can be thermally sensitive and may decompose at elevated temperatures[4]. The decomposition can be complex, involving the loss of the nitro group and fragmentation of the pyridine ring.

Troubleshooting and Storage Recommendations:

  • Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). Protect from light and moisture.

  • pH Stability: this compound is expected to be most stable in a slightly acidic to neutral pH range. Avoid exposure to strong acids and bases.

  • Solvent Choice: If storing in solution, use aprotic, non-nucleophilic solvents. Protic solvents like water or alcohols can promote hydrolysis.

Side Reactions in Subsequent Transformations

Question 3: I am using this compound as a reactant in a subsequent reaction and observing unexpected byproducts. What are the likely side reactions related to this starting material?

Answer:

The dual reactivity of this compound makes it a versatile reagent, but also prone to participating in side reactions. The electron-deficient nature of the pyridine ring and the nucleophilic/electrophilic character of the cyanamide group are key factors.

Potential Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group. Nucleophiles present in your reaction mixture can attack the pyridine ring, potentially displacing the nitro group or attacking other positions on the ring. The positions ortho and para to the nitro group are particularly activated.

  • Reactions at the Cyanamide Group:

    • Nucleophilic Addition to the Nitrile: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles, leading to the formation of guanidine or isourea derivatives, depending on the nucleophile.

    • Alkylation/Acylation of the Amino Group: The nitrogen atom of the cyanamide can act as a nucleophile and be alkylated or acylated by electrophiles in the reaction mixture.

  • Intramolecular Reactions: As mentioned, intramolecular cyclization can be a competing pathway, especially if the reaction conditions (e.g., heat, presence of a base) can promote it.

  • Von Richter-Type Rearrangement: Aromatic nitro compounds can undergo the von Richter reaction in the presence of cyanide ions, leading to the displacement of the nitro group by a carboxyl group at a position adjacent to the original nitro group position[5][6]. While you are not starting with free cyanide, reaction conditions that could generate cyanide from the cyanamide group might trigger such a rearrangement, although this is less likely to be a major pathway.

Troubleshooting Strategies:

  • Protecting Groups: If the cyanamide group is not the intended reactive site, consider protecting it. However, the stability of protecting groups on such an electron-poor system needs to be carefully evaluated.

  • Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible to minimize side reactions.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid its participation in side reactions.

    • Solvent: Use a solvent that does not react with the starting material or intermediates.

  • Order of Reagent Addition: Carefully consider the order of addition of reagents to minimize the time the starting material is exposed to conditions that might favor side reactions.

Purification of this compound

Question 4: I am having difficulty purifying this compound. It seems to be very polar and streaks on my silica gel column. Do you have any recommendations?

Answer:

Purifying highly polar and potentially reactive compounds like this compound can be challenging. Standard silica gel chromatography can indeed be problematic due to strong interactions with the stationary phase.

Purification Strategies:

  • Column Chromatography:

    • Modified Normal Phase: If using silica gel, consider adding a modifier to the mobile phase to reduce streaking. For a basic compound like a pyridine, adding a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve the peak shape[7].

    • Alternative Stationary Phases:

      • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for purifying basic compounds[7].

      • Reversed-Phase Chromatography (C18): This is often the preferred method for purifying polar compounds. Use a polar mobile phase, such as a mixture of water and acetonitrile or methanol. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the pyridine nitrogen and improve peak shape[7].

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds[4]. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.

  • Crystallization:

    • If the compound is a solid, recrystallization can be a very effective purification method. Experiment with different solvent systems. A good starting point is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly. Common solvents for polar heterocyclic compounds include ethanol, methanol, acetonitrile, or mixtures with water[8][9].

    • If the compound "oils out" during crystallization, try adding more solvent, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal of the pure compound[7].

Table 1: Recommended Chromatographic Conditions for the Purification of this compound

TechniqueStationary PhaseMobile Phase System (Gradient Elution Recommended)Modifier
Modified Normal Phase Silica GelDichloromethane/Methanol or Ethyl Acetate/Hexane0.1-1% Triethylamine or Ammonia in Methanol
Reversed-Phase C18Water/Acetonitrile or Water/Methanol0.1% Formic Acid or 0.1% Trifluoroacetic Acid
HILIC Amide, Amine, or DiolAcetonitrile/Water0.1% Formic Acid or Ammonium Formate

Visualizing Reaction Pathways

To better understand the potential side reactions, the following diagrams illustrate some of the key transformations discussed.

graph Dimerization { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="this compound"]; C [label="Dicyandiamide Derivative"]; A -> C; B -> C; caption [label="Dimerization of this compound.", fontsize=10]; } Caption: Dimerization of this compound. graph Guanidine_Formation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2-Amino-5-nitropyridine"]; B [label="this compound"]; C [label="N,N'-bis(5-nitropyridin-2-yl)guanidine"]; A -> C; B -> C; caption [label="Formation of a Guanidine Derivative.", fontsize=10]; } Caption: Formation of a Guanidine Derivative. graph Hydrolysis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="H2O, H+ or OH-"]; C [label="N-(5-Nitropyridin-2-yl)urea"]; A -> C; B -> C; caption [label="Hydrolysis of this compound.", fontsize=10]; } Caption: Hydrolysis of this compound. graph Intramolecular_Cyclization { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Heat or Base"]; C [label="Fused Heterocycle (e.g., Imidazo[1,2-a]pyridine)"]; A -> C; B -> C; caption [label="Potential Intramolecular Cyclization.", fontsize=10]; } Caption: Potential Intramolecular Cyclization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the reaction of 2-amino-5-nitropyridine with cyanogen bromide. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 2-Amino-5-nitropyridine

  • Cyanogen bromide

  • Anhydrous solvent (e.g., Diethyl ether, THF, or Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, optional)

Procedure:

  • Dissolve 2-amino-5-nitropyridine (1 equivalent) in the chosen anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve cyanogen bromide (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Add the cyanogen bromide solution dropwise to the stirred solution of 2-amino-5-nitropyridine over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • If using a non-nucleophilic base, it can be added concurrently or after the addition of cyanogen bromide.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Monitor the reaction by TLC (a more polar solvent system like ethyl acetate/hexane or dichloromethane/methanol may be required).

  • Upon completion, the reaction mixture may be quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in the purification section.

References

  • CN104447522A. (2015). Preparation method of 5-nitro-2-aminopyridine. Google Patents.
  • Wikipedia. (2023). Von Richter reaction. Retrieved from [Link]

  • Prasad, K. J. R., & Chowdary, V. S. (2005). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 10(8), 954–966. [Link]

  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved from [Link]

  • ResearchGate. (2025). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Retrieved from [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1233–1244. [Link]

Sources

Technical Support Center: Navigating the Stability of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for nitropyridine compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind the stability challenges and degradation pathways you may encounter. Nitropyridines are invaluable scaffolds in medicinal chemistry and materials science, but their utility is intrinsically linked to their stability.[1][2] This resource is structured as a dynamic troubleshooting guide to help you anticipate, identify, and solve common experimental issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) on Nitropyridine Stability

This section addresses the most common initial queries regarding the handling and stability of nitropyridine compounds.

Q1: I've just received a new nitropyridine compound. What are the most critical factors I need to consider for its stability?

A: The stability of a nitropyridine is governed by its inherent chemical structure and its external environment. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to specific degradation pathways.[3] You must control four primary environmental factors: temperature, light, pH, and the presence of oxidizing or reducing agents.[4][5]

FactorPotential EffectRationale & Causality
High Temperature Thermal DecompositionIncreased kinetic energy can overcome the activation energy for degradation reactions, accelerating hydrolysis, oxidation, or rearrangement.[4][5]
Light (UV/Visible) PhotodegradationNitropyridines can absorb light energy, leading to the formation of excited states or free radicals that initiate chain reactions, breaking down the molecule.[4][5][6]
Harsh pH (Strong Acids/Bases) HydrolysisThe compound can undergo acid or base-catalyzed hydrolysis. This may target the nitro group itself or other susceptible functional groups on the molecule.[4][7][8]
Redox Agents Reduction or OxidationThe nitro group is highly susceptible to reduction, forming aminopyridines.[9][10] Conversely, the pyridine ring can be oxidized by strong oxidizing agents.[4][11]

Q2: What are the best practices for storing nitropyridine compounds, both in solid form and in solution?

A: Proper storage is the first line of defense against degradation.

  • Solid Compounds: Store in tightly sealed, amber glass vials in a cool, dark, and dry place, preferably in a desiccator.[12][13] An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation and hydrolysis from atmospheric moisture.[12]

  • Solutions: If you must store solutions, prepare them fresh whenever possible. If storage is necessary, use a degassed, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Store the solution in small aliquots in amber vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and light exposure.

Q3: My nitropyridine solution has changed color from colorless/pale yellow to a darker yellow, brown, or even green. What is happening?

A: A distinct color change is a clear visual indicator of degradation.

  • Yellowing/Browning: This often points to oxidation or the formation of nitro-aromatic degradation products.[5] For example, hydroquinone, a compound susceptible to oxidation, turns brown upon degradation.

  • Greenish/Black Appearance: Some compounds, like apomorphine, turn greenish-black when exposed to light and water, indicating significant degradation.[5]

  • Loss of Color: If your starting material is colored, a loss of color could indicate the reduction of the nitro group to an amino group, as aminopyridines are often less colored than their nitro counterparts.

Scientist's Note: Do not rely on visual inspection alone. A color change indicates a significant chemical change. You should immediately verify the purity of your compound using an appropriate analytical method like HPLC or LC-MS before proceeding with your experiment.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a cause-and-effect framework for diagnosing and solving specific problems encountered during experiments.

Issue 1: My reaction produced an unexpected aminopyridine side product.

  • Symptom: You are performing a reaction that should not affect the nitro group, but TLC, HPLC, or LC-MS analysis reveals a significant peak or spot corresponding to the mass of the analogous aminopyridine.

  • Probable Cause: Unintentional reduction of the nitro group. This is one of the most common degradation pathways for nitropyridines.

  • Causality: The nitro group (-NO₂) is readily reduced, often stepwise, to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[14][15] This can be triggered by various reagents and conditions that may not be obvious reducing agents.

  • Troubleshooting & Solutions:

    • Reagent Purity Check: Are you using a metal catalyst (e.g., Pd, Pt, Fe) for a different part of the molecule? Even trace amounts can catalyze the reduction of the nitro group, especially in the presence of a hydrogen source.[9][10]

    • Solvent Choice: Solvents like ethanol can sometimes act as a hydrogen donor in photochemical or metal-catalyzed reactions.[15]

    • pH Conditions: Reduction can sometimes be facilitated under certain pH conditions, especially with metals like iron in acidic media.[9]

    • Mitigation Strategy: If a metal catalyst is required for another transformation, consider protecting the nitro group or changing the catalyst to one less active for nitro reduction. Alternatively, run the reaction at a lower temperature to decrease the rate of the undesired reduction.

Issue 2: My compound is degrading during aqueous work-up or column chromatography.

  • Symptom: You obtain a good yield in the crude reaction mixture (checked by TLC or LC-MS), but the final isolated yield after work-up and purification is significantly lower. New, more polar spots appear on the TLC plate.

  • Probable Cause: Hydrolytic degradation.

  • Causality: Exposing the nitropyridine to acidic (e.g., 1M HCl wash) or basic (e.g., saturated NaHCO₃ wash) aqueous solutions can catalyze hydrolysis.[4][7] Similarly, silica gel used in column chromatography is slightly acidic and can cause degradation of sensitive compounds on the column.

  • Troubleshooting & Solutions:

    • Perform a pH Stability Screen: Before a full-scale work-up, take a small aliquot of your crude product, dissolve it in your planned solvent, and expose it to the acidic and basic solutions you intend to use. Monitor for degradation by TLC or LC-MS over 30-60 minutes.

    • Use Neutral Conditions: If instability is observed, perform a work-up using pH 7 buffer or brine washes only.

    • Modify Chromatography: If silica gel is the issue, you can either:

      • Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

      • Switch to a more inert stationary phase like alumina (basic or neutral) or use reverse-phase chromatography.

Part 3: A Deeper Dive into Degradation Pathways

Understanding the underlying mechanisms is key to predicting and preventing degradation.

Pathway 1: Reductive Degradation

This is the most frequently encountered transformation. The reduction proceeds through highly reactive intermediates.

Reductive_Pathway Nitropyridine R-Py-NO₂ (Nitropyridine) Nitroso R-Py-NO (Nitroso Intermediate) Nitropyridine->Nitroso +2e⁻, +2H⁺ Hydroxylamino R-Py-NHOH (Hydroxylamino Intermediate) Nitroso->Hydroxylamino +2e⁻, +2H⁺ Aminopyridine R-Py-NH₂ (Aminopyridine) Hydroxylamino->Aminopyridine +2e⁻, +2H⁺

Caption: Stepwise reduction of a nitropyridine to an aminopyridine.

Causality Explained: The strong electron-withdrawing nitro group is highly electrophilic and thus susceptible to reduction. This process is fundamental in the synthesis of many bioactive molecules, where the nitro group is intentionally used as a precursor to the amine.[1][16][17] However, it becomes a degradation pathway when it occurs unintentionally.

Pathway 2: Photodegradation

Many aromatic nitro compounds are sensitive to light. A photostability study is crucial if your compound will be handled under ambient light.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions Prep_Solid Prepare Solid Sample Light Expose to UV/Vis Light (Photostability Chamber) Prep_Solid->Light Dark Store in Dark (Control Sample) Prep_Solid->Dark Prep_Solution Prepare Solution Sample Prep_Solution->Light Prep_Solution->Dark Analysis Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) via Stability-Indicating HPLC Light->Analysis Dark->Analysis Compare Compare Results: Light vs. Dark Control Analysis->Compare

Caption: Experimental workflow for a photostability assessment.

Causality Explained: Absorption of photons can promote the nitropyridine molecule to an excited electronic state. This excited molecule can then undergo various reactions, such as homolytic bond cleavage to form radicals, which initiate degradation.[5] The rate of photodegradation can be influenced by factors like light intensity and the presence of photosensitizers.[6]

Part 4: Essential Laboratory Protocols

Protocol: Forced Degradation (Stress Testing) Study

This protocol is a cornerstone of stability assessment, designed to intentionally degrade the sample to identify likely degradation products and pathways. It is based on principles outlined in ICH guidelines.[4][18]

Objective: To evaluate the intrinsic stability of a nitropyridine compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Nitropyridine compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, temperature-controlled oven, and photostability chamber

  • Validated stability-indicating HPLC method

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the nitropyridine compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Scientist's Note: Immediately neutralize each aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction before analysis.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature or gently heat (e.g., 40°C) if the reaction is slow.

    • Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature.[4]

    • Withdraw aliquots at time points and dilute for analysis. Quenching is typically not necessary but can be done with a mild reducing agent if needed.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80°C for 48 hours).[4]

    • Separately, store a solution of the compound under the same conditions.

    • At time points, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution to a calibrated light source in a photostability chamber (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to exclude light.

    • Analyze the samples after the specified exposure period.

  • Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent nitropyridine from all major degradation products.

    • Calculate the percentage of degradation and identify major degradation products, potentially using LC-MS for structural elucidation.

References

  • Bakke, J. M., & Ranes, E. (2014). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • BenchChem. (2025). 5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability. BenchChem Technical Support.
  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Glasnapp, A. (2022, March 16).
  • BenchChem. (2025). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
  • Bulavka, V., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Journal of the Serbian Chemical Society.
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • Dorfman, Y. A. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • PubMed. (n.d.).
  • Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • National Institutes of Health (NIH). (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Semantic Scholar. (2010, September 2). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • Creative Proteomics. (n.d.). Factors Influencing the Protein Drugs Stability.
  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • ResearchGate. (n.d.). The pyridine pathway of nicotine degradation by A. nicotinovorans and....
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. PMC.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo.
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET - 2-Amino-3-nitropyridine. Fisher Scientific.
  • MDPI. (n.d.).
  • Eawag-BBD. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. BioKB.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Carl ROTH. (2025, March 31).
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Applied and Environmental Microbiology.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

Sources

Technical Support Center: Optimizing Reaction Conditions for Modifying (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Nitropyridin-2-yl)cyanamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. This compound offers two primary, distinct reactive centers: the electrophilic nitropyridine ring and the multifaceted cyanamide functional group. Understanding the interplay of these functionalities is paramount to achieving desired chemical transformations selectively and in high yield.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its modification. The advice herein is grounded in established principles of heterocyclic and cyanamide chemistry to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Q1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue stemming from several potential factors related to reaction conditions and substrate reactivity. The solution depends on which part of the molecule you are targeting.

Targeting the Pyridine Ring (Nucleophilic Aromatic Substitution - SNAr):

The pyridine ring is rendered electron-deficient by the strongly withdrawing nitro group, making it susceptible to nucleophilic attack.[1][2]

  • Causality: Inadequate nucleophile strength, inappropriate solvent, or insufficient base can lead to failure. The reaction proceeds via a Meisenheimer-type adduct, and its formation and subsequent rearomatization are critical.[3]

  • Solutions:

    • Increase Nucleophilicity: Switch to a stronger nucleophile (e.g., thiols, alkoxides are generally more reactive than amines).

    • Optimize the Base: A non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) is often required to deprotonate the nucleophile or facilitate the elimination step.

    • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP, which are effective at solvating the charged Meisenheimer intermediate and accelerating the reaction.

    • Temperature: Gently heating the reaction (e.g., 50-100 °C) can often overcome the activation energy barrier. Monitor for decomposition.

Targeting the Cyanamide Group:

The cyanamide group can participate in various reactions, including cycloadditions and additions of nucleophiles to the nitrile carbon.[4]

  • Causality: For cycloadditions, the issue is often related to catalyst activity or the reaction partner. For nucleophilic additions, the nitrile carbon's electrophilicity may need enhancement.

  • Solutions:

    • Cycloadditions: For [2+2+2] cycloadditions with alkynes to form 2-aminopyridine derivatives, a transition metal catalyst is essential. Ensure your catalyst (e.g., Ni(cod)₂ or iron-based systems) is active and the ligands are appropriate.[4]

    • Nucleophilic Additions (e.g., Guanidine Synthesis): To form guanidines by adding amines, the reaction often requires elevated temperatures or acid catalysis to activate the nitrile group.

    • Reagent Stoichiometry: Ensure the correct ratio of reactants. For cycloadditions, a slow addition of one component can sometimes prevent side reactions.[4]

Q2: I am observing the formation of multiple products and poor selectivity. How can I control which part of the molecule reacts?

Selectivity between the nitropyridine ring and the cyanamide group is controlled by the choice of reagents and conditions.

**dot graph "Reaction_Selectivity" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="this compound", pos="0,2.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Pathways Node_SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", pos="-3,1!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Node_Cyclo [label="Cycloaddition\n(e.g., [2+2+2])", pos="3,1!", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Node_Reduction [label="Nitro Group\nReduction", pos="0,-0.5!", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Conditions Cond_SNAr [label="Strong Nucleophiles\n(R-S⁻, R-O⁻)\nPolar Aprotic Solvent\n(DMF, DMSO)", pos="-3,-0.5!", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cond_Cyclo [label="Alkynes/Diynes\nTransition Metal Catalyst\n(Ni, Fe, Ir)", pos="3,-0.5!", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cond_Reduction [label="Reducing Agents\n(Fe/HCl, SnCl₂, Pd/C, H₂)", pos="0,-2!", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Node_SNAr [label="Ring Functionalization", color="#4285F4"]; Start -> Node_Cyclo [label="Cyanamide Modification", color="#34A853"]; Start -> Node_Reduction [label="Ring Modification", color="#EA4335"];

Node_SNAr -> Cond_SNAr [style=dashed, arrowhead=none, color="#5F6368"]; Node_Cyclo -> Cond_Cyclo [style=dashed, arrowhead=none, color="#5F6368"]; Node_Reduction -> Cond_Reduction [style=dashed, arrowhead=none, color="#5F6368"]; } } Caption: Controlling reaction selectivity for this compound.

  • Favoring SNAr on the Pyridine Ring: Use conditions typical for SNAr reactions as described in Q1. Strong, soft nucleophiles like thiophenols will preferentially attack the electron-poor pyridine ring. The nitro group itself can be displaced under these conditions.[2]

  • Favoring Reactions at the Cyanamide Group: The carbon-nitrogen triple bond of the cyanamide readily undergoes cycloadditions.[4] To favor this pathway, use reagents known to react with nitriles, such as diynes in the presence of a nickel or iron catalyst, which are unlikely to interact with the nitropyridine ring.[4]

  • Side Reactions of the Nitro Group: Be aware that under certain reductive conditions, or with very strong nucleophiles, the nitro group can be reduced or participate in other side reactions. If SNAr is not the goal, ensure your conditions are not conducive to it.

Table 1: Recommended Conditions for Selective Modification

Target SiteReaction TypeReagents & ConditionsExpected Product Class
Pyridine Ring SNAr (NO₂ displacement)R-SH, K₂CO₃, in DMF, 80 °C5-Thio-substituted-pyridin-2-yl)cyanamide
Cyanamide Group [2+2+2] CycloadditionDiyne, Ni(cod)₂, IMes ligand, Toluene, 110 °CSubstituted 2-aminopyridine derivative[4]
Nitro Group ReductionFe powder, NH₄Cl, EtOH/H₂O, Reflux(5-Aminopyridin-2-yl)cyanamide[5]
Q3: My product appears to be decomposing during the reaction or workup. How can I improve its stability?

Product instability can be a significant challenge, particularly with highly functionalized heterocyclic compounds.

  • Causality: Harsh conditions such as high temperatures, strong acids, or strong bases can lead to decomposition. The product itself may be inherently unstable under the reaction or purification conditions.

  • Solutions:

    • Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. If using a strong base like NaH, consider switching to a milder inorganic base like K₂CO₃ or an organic base like triethylamine or pyridine.

    • Aqueous Workup: Be cautious during aqueous workups. If your product is sensitive to pH changes, use buffered solutions and avoid strong acids or bases for extraction.

    • Purification:

      • Chromatography: Product degradation on silica gel (acidic) is common. Consider deactivating the silica with triethylamine (by adding 1-2% to your eluent) or using a different stationary phase like alumina (neutral or basic).

      • Temperature: Avoid excessive heat when removing solvent under reduced pressure. Use a room temperature water bath.

    • Protecting Groups: If a specific functional group is causing instability, consider a protecting group strategy, although this adds steps to the synthesis.

Q4: I'm having difficulty monitoring my reaction's progress effectively.

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing byproduct formation.

  • Causality: The starting material and product may have very similar polarities, making them difficult to resolve by Thin Layer Chromatography (TLC). Alternatively, the compounds may not be UV-active or may streak on the TLC plate.

  • Solutions:

    • TLC Optimization:

      • Solvent System: Experiment with a wide range of solvent systems. A mixture of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone) is a good starting point. Adding a small amount of methanol can help move very polar spots. For basic compounds, adding a few drops of triethylamine can prevent streaking.

      • Visualization: If your compounds are not UV-active, use alternative staining methods such as potassium permanganate (KMnO₄) or iodine vapor.

    • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution to TLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA to improve peak shape) is a versatile starting point for many organic molecules.[6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It provides retention time data from the LC and mass information for the starting material, intermediates, and products, confirming their identities and giving a clear picture of the reaction progress.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable if your compounds are thermally stable and volatile. Derivatization may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound?

The molecule has two key reactive centers governed by distinct electronic properties.

dot graph "Reactivity_Modes" { rankdir="LR"; node [shape=record, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node for the molecule Molecule [label="{ this compound | { Pyridine Ring | Cyanamide Group } }"];

// Nodes for reactivity types Reactivity_Ring [label="Electrophilic Ring\n(Electron Deficient)\n- Susceptible to Nucleophilic Attack (SNAr)\n- Activated by -NO₂ group[1][2]", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactivity_Cyanamide [label="Versatile Functional Group\n- Dipolarophile in Cycloadditions[4]\n- Electrophilic Carbon for Nucleophilic Addition\n- Can act as a cyanating agent[4]", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Molecule:p_ring -> Reactivity_Ring [label=" Ring Reactivity", color="#4285F4"]; Molecule:c_group -> Reactivity_Cyanamide [label=" Group Reactivity", color="#34A853"]; } } Caption: Primary reactive sites of this compound.

  • The Pyridine Ring: The nitrogen atom in the ring and the powerful electron-withdrawing nitro group at the 5-position make the entire aromatic system electron-deficient. This activates the ring for Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile can displace a leaving group (like the nitro group) or a hydrogen atom.[1][2][3]

  • The Cyanamide Group (-NH-C≡N): This group is highly versatile. The nitrile moiety (C≡N) can act as a dipolarophile in [3+2] and [2+2+2] cycloaddition reactions to form various five- and six-membered heterocycles.[4] The nitrile carbon is also electrophilic and can be attacked by nucleophiles like amines or alcohols.

Q2: I want to perform a nucleophilic substitution on the pyridine ring. What is a reliable starting protocol?

Displacing the nitro group via an SNAr reaction is a common strategy for functionalizing nitropyridines.[2]

Experimental Protocol: SNAr with a Thiol Nucleophile

  • Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) and the desired thiol (e.g., thiophenol, 1.2 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) to create a ~0.1 M solution.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Q3: What are the key safety considerations when working with this compound?

Adherence to standard laboratory safety protocols is essential.

  • Toxicity: Cyanamides are a class of toxic compounds.[6] Nitroaromatic compounds can also be toxic and are potential skin irritants. Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Disposal: Dispose of chemical waste according to your institution's guidelines for toxic organic compounds.

Q4: How can the nitro group be reduced, and what challenges might I face?

Reducing the nitro group to an amine opens up a vast number of subsequent functionalization possibilities (e.g., diazotization, acylation).

  • Recommended Method: A common and reliable method is using a metal in acidic or neutral conditions. Reduction with iron powder and ammonium chloride in a mixture of ethanol and water is often effective and milder than using tin(II) chloride or strong acids.[5] Catalytic hydrogenation (e.g., H₂, Pd/C) is another option.

  • Potential Challenges:

    • Cyanamide Group Stability: The cyanamide group may be sensitive to certain reducing conditions. For example, catalytic hydrogenation can sometimes reduce a nitrile group, although it is generally less reactive than a nitro group.

    • Over-reduction: Harsh conditions could potentially affect the pyridine ring itself.

    • Workup: After reduction with metals like iron or tin, the workup often involves filtering off the metal salts and can sometimes be cumbersome.

The resulting product, (5-Aminopyridin-2-yl)cyanamide, will have drastically different reactivity. The amino group is a strong activating group, making the pyridine ring more electron-rich and susceptible to electrophilic substitution, a complete reversal of the starting material's reactivity.

References

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cyanide. NCBI Bookshelf.
  • Morrill, L. C., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ResearchGate.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • ACS Publications. (n.d.). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Cyanamide Determination.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation.
  • CORE. (n.d.). Chemistry Continuous flow synthesis of imatinib intermediates.
  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases.
  • Chmovzh, T. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
  • ResearchGate. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
  • Liebeskind, L. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • NCERT. (n.d.). Amines.
  • Cardiff University. (2018). Introduction to cyanamides. -ORCA.
  • American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

Sources

Technical Support Center: Spectroscopic Analysis of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the spectroscopic analysis of substituted nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these unique heterocyclic compounds. As a class of molecules with significant electronic effects stemming from the interplay between the electron-withdrawing nitro group and the π-deficient pyridine ring, their analysis can present specific challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during UV-Vis, NMR, Mass Spectrometry, and Vibrational Spectroscopy experiments.

Part 1: General Sample Preparation & Purity

Proper sample preparation is the most critical step in any analytical protocol and is the source of a significant percentage of all spectroscopic errors.[1][2] Before delving into instrument-specific troubleshooting, always verify the fundamentals of your sample.

Q1: My spectra are noisy and show unexpected peaks across all analytical methods. What's the first thing I should check?

A1: The first and most crucial step is to assess the purity and preparation of your sample.[3] Contamination is a primary cause of spurious signals.[3]

  • Purity: Have you confirmed the purity of your synthesized nitropyridine via a primary method like chromatography (TLC, HPLC) or elemental analysis? Starting materials, reaction byproducts, or residual solvents can all introduce interfering signals.

  • Solvent Quality: Are you using high-purity, spectroscopy-grade solvents? Lower-grade solvents can contain impurities that absorb in the UV range, introduce extraneous peaks in NMR, or suppress ionization in mass spectrometry.

  • Sample Handling: Ensure all glassware is scrupulously clean. Avoid viscous compounds like DMSO or glycerol if possible, as they can interfere with analysis, particularly in mass spectrometry.[4] For solid samples, ensure they are homogenous by grinding or milling if necessary.[2][5]

  • Filtration: For solution-state analysis (UV-Vis, NMR, LC-MS), always filter your sample through a 0.2 µm syringe filter.[4] Particulate matter can scatter light in UV-Vis spectroscopy and block the fine capillaries of NMR or MS instruments.[3][4]

General Troubleshooting Workflow

The following diagram outlines a universal workflow for addressing unexpected spectroscopic results.

G Start Unexpected Spectroscopic Result Sample 1. Assess Sample Integrity Start->Sample Purity Is the sample pure? (>95% by chromatography) Sample->Purity Check Purity Method 2. Review Experimental Method Params Are acquisition parameters correct? (Wavelength range, pulse sequence, etc.) Method->Params Instrument 3. Check Instrument Performance Calib Is the instrument calibrated and performing to spec? Instrument->Calib Prep Was the sample prepared correctly? (Correct solvent, concentration, filtered?) Purity->Prep Yes Consult Consult Instrument Specialist Purity->Consult No Prep->Method Yes Prep->Consult No Params->Instrument Yes Params->Consult No Resolve Problem Resolved Calib->Resolve Yes Calib->Consult No

Caption: General troubleshooting workflow for spectroscopic analysis.

Part 2: UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of nitropyridines. Problems often stem from environmental factors like the solvent.

Q2: The λmax of my nitropyridine has shifted significantly from the literature value. Why is this happening?

A2: This phenomenon, known as solvatochromism, is very common for nitroaromatic compounds.[6] The position of the absorption maximum (λmax) is highly dependent on the polarity of the solvent because different solvents can alter the energy levels of the solute's electronic states.[7]

  • Mechanism: Solvents interact with the solute through non-specific interactions (dipolarity) and specific interactions (hydrogen bonding).[6] The nitro group and the pyridine nitrogen create a strong dipole moment in the molecule, which is sensitive to these interactions.

  • Red vs. Blue Shift: Polar solvents, especially protic ones capable of hydrogen bonding, often stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a bathochromic (red) shift to a longer wavelength.[7] Conversely, non-polar solvents may cause a hypsochromic (blue) shift to a shorter wavelength.[6] For example, a study on paranitroaniline showed a bathochromic shift in water compared to a hypsochromic shift in cyclohexane.[6]

  • Actionable Advice: Always report the solvent used when reporting a λmax. If you are trying to match a literature value, ensure you are using the exact same solvent and pH conditions.

Q3: My absorbance reading is above 2.0 and the peak looks flattened. Is this reliable?

A3: No, an absorbance reading above 2.0 (and often above 1.5) is generally unreliable. This issue relates to the limitations of the Beer-Lambert Law and instrument detectors.

  • Beer-Lambert Law (A = εcl): This law states that absorbance is directly proportional to concentration.[8] However, this relationship is only linear at lower concentrations. At high concentrations, intermolecular interactions can alter the molar absorptivity (ε), and instrumental stray light becomes significant, leading to negative deviations.

  • Detector Saturation: A high-concentration sample may absorb so much light that very little reaches the detector.[9] This can lead to non-linear detector response and a flattening or "clipping" of the spectral peak.[10]

  • Solution: Dilute your sample to bring the maximum absorbance into the optimal range of 0.3-1.0. If your sample is limited, use a microvolume cuvette with a shorter path length (e.g., 1 mm instead of 10 mm) to decrease the absorbance reading without dilution.[8]

Table 1: Influence of Solvent on UV-Vis λmax for Nitroaromatics

Compound Class Solvent Type Typical Shift Rationale
Nitropyridines Non-polar (e.g., Hexane) Hypsochromic (Blue Shift) Minimal stabilization of the polar excited state.[6][7]
Nitropyridines Polar Aprotic (e.g., Acetonitrile) Intermediate Stabilization via dipole-dipole interactions.[6]
Nitropyridines Polar Protic (e.g., Ethanol, Water) Bathochromic (Red Shift) Strong stabilization of the excited state via hydrogen bonding.[6][7]

| 4-Nitropyridine N-Oxide | Varies | Indicator of H-bond donor ability | The solvatochromic effect is well-characterized for this compound, making it a useful probe.[11] |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides critical structural information, but the spectra of nitropyridines can be complex due to the strong electronic effects and potential for peak overlap.

Q4: The aromatic proton signals in my ¹H NMR spectrum are very downfield and overlapping. How can I interpret this?

A4: The downfield chemical shifts and complex splitting are characteristic features of nitropyridines.

  • Ring Current Effect: Aromatic rings generate an induced magnetic field that strongly deshields protons attached to the ring, shifting them downfield to the 6.5-8.5 ppm range.[12][13] The pyridine ring itself exhibits this effect.[14][15]

  • Inductive/Resonance Effects: The electron-withdrawing nitro group further deshields the ring protons, particularly those ortho and para to it, pushing them even further downfield.[16] Protons alpha to the pyridine nitrogen are also significantly deshielded.[17][18] For pyridine itself, the α-protons are around 8.6 ppm, the γ-proton at 7.6 ppm, and the β-protons at 7.2 ppm.[17]

  • Troubleshooting Overlap:

    • Higher Field Strength: If available, acquire the spectrum on a higher field NMR (e.g., 500 MHz or greater). This will increase the spectral dispersion, spreading the peaks out and simplifying the splitting patterns.

    • 2D NMR: Run a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This is invaluable for assigning protons in a complex, overlapping system. An HSQC/HMBC can correlate protons to their attached carbons.

    • Solvent Change: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of protons differently, potentially resolving overlapping signals.

Q5: My NMR baseline is rolling and has "ringing" artifacts. What causes this?

A5: These are common artifacts that can obscure weak signals.

  • Baseline Drift: This can be caused by instability in the instrument or, more commonly, by a very intense signal (like a residual solvent peak) that overwhelms the detector.[10][19] This can be corrected with baseline correction algorithms during processing.

  • Ringing/Truncation Artifacts: These oscillations, often seen around intense, sharp signals, are a result of abruptly cutting off the Free Induction Decay (FID) signal before it has fully decayed. To fix this, increase the acquisition time (AQ) to allow the FID to decay fully into the noise. Applying a gentle line-broadening function (apodization) during processing can also reduce ringing at the cost of slightly lower resolution.

  • Signal Overload: If your sample is highly concentrated, the intense solute signals can saturate the detector, causing baseline artifacts.[20] You can reduce the transmitter pulse angle (e.g., from 90° to 30°) or simply dilute the sample.[20]

Table 2: Typical ¹H NMR Chemical Shift Ranges for Nitropyridine Protons

Proton Position Approximate Chemical Shift (ppm) Key Influences
H-2 / H-6 (α to N) 8.5 - 9.5 Deshielded by adjacent nitrogen and ring current.[17][21]
H-3 / H-5 (β to N) 7.2 - 8.5 Influenced by ring current and substituent effects.[17][21]
H-4 (γ to N) 7.6 - 9.0 Influenced by ring current; highly sensitive to para substituents.[17][21]
Proton ortho to -NO₂ Shifted downfield by ~0.5-1.0 ppm Strong deshielding from electron-withdrawing -NO₂ group.[16]

| Proton para to -NO₂ | Shifted downfield by ~0.3-0.6 ppm | Moderate deshielding from -NO₂ group.[16] |

Part 4: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and providing structural clues through fragmentation. Nitropyridines exhibit characteristic fragmentation patterns.

Q6: I can't find the molecular ion (M⁺˙) peak in the EI mass spectrum of my nitropyridine. What should I do?

A6: The molecular ion peak in Electron Ionization (EI) mass spectrometry can be weak or absent for some molecules, especially those that fragment easily.[22][23] Nitropyridines can be susceptible to this.

  • High Ionization Energy: The standard 70 eV used in EI imparts a large amount of internal energy into the molecule, which can cause it to fragment completely before it reaches the detector.[22]

  • Solution 1: Use a "Soft" Ionization Technique: Re-run the sample using a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[22] These techniques impart much less energy, making the protonated molecule [M+H]⁺ (in positive ion mode) the most prominent peak and confirming the molecular weight.

  • Solution 2: Check the Nitrogen Rule: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[23][24] Since substituted nitropyridines have at least two nitrogen atoms (one in the ring, one in the nitro group), your molecular ion should have an even mass, assuming C, H, N, O composition. Look for a plausible even-mass ion at the high-mass end of your spectrum.

Q7: How do I interpret the fragmentation pattern for a nitropyridine? Are there characteristic losses?

A7: Yes, nitroaromatic compounds have very characteristic fragmentation pathways.

  • Primary Losses: The most common initial fragmentations involve the nitro group:

    • Loss of NO₂• (46 Da): [M - 46]⁺

    • Loss of •NO (30 Da): [M - 30]⁺

    • Loss of O: [M - 16]⁺, followed by loss of CO.

  • Ortho Effect: If a substituent with a labile hydrogen (e.g., -CH₃, -NH₂) is positioned ortho to the nitro group, a rearrangement can occur, often leading to the loss of a hydroxyl radical (•OH, 17 Da).[25]

  • Pyridine Ring Fragmentation: Following initial losses, the pyridine ring itself will fragment, commonly by losing HCN (27 Da) or C₂H₂ (26 Da).[26]

Mass Spectrometry Interpretation Workflow

G Start Analyze Mass Spectrum FindM 1. Identify Molecular Ion (M⁺˙ or [M+H]⁺) Start->FindM NitrogenRule Does highest m/z fit Nitrogen Rule? (Even mass for ≥2 N atoms) FindM->NitrogenRule SoftIon Run with Soft Ionization (ESI/CI) NitrogenRule->SoftIon No Fragments 2. Analyze Key Fragments NitrogenRule->Fragments Yes SoftIon->FindM Losses Identify characteristic losses: -NO₂ (46), -NO (30), -O (16) Fragments->Losses Ortho Check for Ortho Effect: -OH (17) loss? Losses->Ortho RingFrag Identify ring fragments: -HCN (27) Ortho->RingFrag Structure Propose Structure RingFrag->Structure

Caption: Decision tree for interpreting the mass spectrum of a nitropyridine.

Part 5: Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are complementary techniques that provide information about the functional groups and vibrational modes of a molecule.[27]

Q8: I'm having trouble assigning the nitro group stretches in my FTIR spectrum. They seem weak or are overlapping with other peaks.

A8: The nitro group (NO₂) has two characteristic stretching vibrations that are strong in the IR spectrum:

  • Asymmetric Stretch (νas): Typically a strong band found between 1500-1570 cm⁻¹ .

  • Symmetric Stretch (νs): A medium-to-strong band found between 1300-1370 cm⁻¹ .

The exact positions are sensitive to electronic effects from other substituents on the pyridine ring.[28] Overlap can occur with aromatic C=C stretching vibrations, which appear in the 1450-1600 cm⁻¹ region.[29]

  • Troubleshooting:

    • Raman Spectroscopy: The NO₂ symmetric stretch is often very strong and sharp in the Raman spectrum, which can help confirm its position if the IR band is ambiguous. In contrast, the asymmetric stretch is typically weak in Raman.[27]

    • Reference Spectra: Compare your spectrum to a database spectrum of a similar compound, like 2-hydroxy-3-nitro-pyridine, to help identify the characteristic pattern.[30]

    • Baseline Correction: Water vapor and CO₂ in the atmosphere can introduce sharp artifacts, particularly around 2350 cm⁻¹ (CO₂) and in the 3700-3000 cm⁻¹ region (water).[10] Ensure your instrument is well-purged or perform a background subtraction immediately before running your sample.

Q9: My solid-state FTIR spectrum (KBr pellet) has a sloping baseline and broad peaks. What went wrong?

A9: These are common artifacts related to sample preparation for solid samples.[2]

  • Sloping Baseline (Mie Scattering): This occurs when the particle size of your solid sample is comparable to the wavelength of the IR light, causing light scattering.[10] To fix this, you must grind your sample much more finely with the KBr. The mixture should be a homogenous, translucent powder before pressing.

  • Broad Peaks (Water Contamination): Potassium bromide (KBr) is very hygroscopic. If it has absorbed moisture from the air, you will see a very broad absorption band centered around 3400 cm⁻¹ from the O-H stretch of water. Always use dry KBr stored in a desiccator and prepare your pellet quickly.

Table 3: Key Vibrational Frequencies for Substituted Nitropyridines

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique (Strongest Signal) Notes
N-O Asymmetric Stretch 1500 - 1570 FTIR Very strong and characteristic.[28]
N-O Symmetric Stretch 1300 - 1370 Raman & FTIR Strong in both, can be very intense in Raman.[28]
Aromatic C=C/C=N Stretch 1400 - 1610 Raman & FTIR A series of bands that define the "fingerprint" region.[29][31]
Ring Breathing Mode ~990 - 1050 Raman Often a very sharp and intense peak in Raman spectra of pyridines.[32][33]
C-H Aromatic Stretch 3000 - 3100 FTIR Typically weak to medium intensity.

| C-H Out-of-Plane Bend | 700 - 900 | FTIR | The pattern of these strong bands can indicate the substitution pattern on the ring.[12] |

Part 6: Experimental Protocols

Protocol 1: Quantitative UV-Vis Analysis

This protocol outlines the steps for obtaining an accurate and reproducible UV-Vis spectrum for concentration determination.

  • Solvent Selection: Choose a high-purity, UV-grade solvent in which your nitropyridine is fully soluble and that does not absorb in the same region as your analyte.[7] For nitropyridines, ethanol or acetonitrile are common choices.

  • Stock Solution Preparation: Accurately weigh ~5-10 mg of your compound and dissolve it in a 50 mL or 100 mL Class A volumetric flask to create a concentrated stock solution. Ensure the solid is completely dissolved.

  • Serial Dilutions: Prepare a series of 4-5 dilutions from the stock solution in separate volumetric flasks. Aim for a final concentration range that will produce absorbance values between 0.1 and 1.0 at the λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for a stable baseline.

    • Select a matched pair of quartz cuvettes (for UV measurements).[3][8]

  • Blanking/Zeroing: Fill both the reference and sample cuvettes with the pure solvent. Place them in the instrument and run a baseline correction (autozero) across your desired wavelength range. This subtracts the absorbance of the solvent and cuvette itself.[34]

  • Measurement:

    • Empty the sample cuvette. Rinse it 2-3 times with a small amount of your most dilute sample, then fill it ~3/4 full.

    • Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe).

    • Place the cuvette in the sample holder and acquire the spectrum.

    • Repeat for each of your standards, moving from lowest to highest concentration.

  • Data Analysis: Record the absorbance at the predetermined λmax for each standard. Plot Absorbance vs. Concentration to generate a calibration curve. The curve should be linear with an R² value > 0.99.

Protocol 2: Sample Preparation for High-Resolution Mass Spectrometry (ESI)

This protocol ensures a clean sample for accurate mass determination.

  • Purity Check: Ensure your sample is of high purity (>95%), as impurities can suppress the ionization of your analyte of interest.

  • Solvent System: Choose a solvent system that is compatible with ESI. Typically, a mixture of water, acetonitrile, or methanol is used.[4] Avoid non-volatile salts (NaCl, phosphates) and detergents at all costs, as they will contaminate the instrument source.[4]

  • Sample Concentration: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent.

  • Final Dilution: Dilute the stock solution to a final concentration of 1-50 µg/mL in the mobile phase solvent (e.g., 50:50 acetonitrile:water).[4] Overly concentrated samples can cause signal saturation and source contamination.

  • Additives (Optional but Recommended): To enhance ionization in positive mode, add a small amount of an acid, such as 0.1% formic acid (v/v), to the final sample solution.[4] This promotes the formation of the [M+H]⁺ ion. For negative mode, 0.1% ammonium hydroxide can be used to promote deprotonation [M-H]⁻.[4]

  • Filtration: Filter the final diluted sample through a 0.2 µm PTFE (for organic solvents) or nylon (for aqueous solvents) syringe filter directly into an autosampler vial.[4]

  • Submission: Clearly label the vial and provide the calculated exact mass of your compound (for the [M+H]⁺ or [M-H]⁻ ion) to the instrument operator.

References

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021).
  • Sample Preparation for Atomic Spectroscopy: Evolution and Future Trends. (n.d.).
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). Shared Research Facilities.
  • Spectroscopic Sample Preparation: Techniques for Accur
  • Sample preparation for atomic spectroscopic analysis: An overview. (n.d.). Prime Scholars.
  • FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. (2025).
  • Interpretation of mass spectra. (n.d.). SlidePlayer.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023).
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Magnetic Resonance in Chemistry.
  • Spectroscopy of Arom
  • Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.
  • FT-IR, FT-Raman spectra and scaled quantum mechanical study of 2,3-dihydroxy pyridine and 2,4-dihyroxy-3-nitropyridine. (2025).
  • Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • How does solvent choice impact UV-Vis spectroscopy readings?. (n.d.). TutorChase.
  • Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4. (n.d.).
  • Common Problems. (n.d.). SDSU NMR Facility.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI.
  • Structural-dynamic models and vibrational spectra of nitrobenzene and nitropyridines. (n.d.). SPIE Conference Proceedings.
  • Analysis of the NMR Spectrum of Pyridine. (n.d.). Semantic Scholar.
  • (PDF) An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. (2025).
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  • Mass Spectrometry - Fragmentation P
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.).
  • Vibrational vectors of five A1 vibrational modes of pyridine
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). GC-MS.
  • What Are Common Artifacts In FTIR Spectra?. (2025). YouTube.
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  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
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  • 17.9: Spectroscopy of Aromatic Compounds. (2020). Chemistry LibreTexts.
  • 2-Hydroxy-3-nitro-pyridine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (n.d.). The Journal of Organic Chemistry.
  • The calculated heat of formation values of the nitropyridine.... (n.d.).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry.
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  • Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. (2022). ACS Omega.
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  • Troubleshooting your UV Vis Spectrophotometer results. (2020). YouTube.
  • Vibrational patterns of modes (a) 11 and (b) 12 of pyridine.. (n.d.).
  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021). YouTube.
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Managing the reactivity of the nitro and cyano groups in (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-Nitropyridin-2-yl)cyanamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers utilizing this versatile, yet reactive, building block. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide a self-validating framework for your protocols.

Introduction: The Duality of Reactivity

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility stems from the distinct and tunable reactivity of its two key functional groups: the electron-withdrawing nitro group and the versatile cyano group . The pyridine ring, being inherently electron-deficient, is further activated by the nitro group, making the molecule susceptible to a range of chemical transformations.[1][2] Understanding and controlling the interplay of these groups is paramount for successful and selective synthesis.

This guide will navigate the chemical landscape of this molecule, offering solutions to common challenges and providing a deeper understanding of its reactivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for the nitro and cyano groups in this molecule?

A1: The reactivity of this compound is dominated by two features:

  • The Nitro Group: This powerful electron-withdrawing group deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAAr), particularly at the positions ortho and para to itself.[2] The nitro group itself can also be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceuticals.[2][3]

  • The Cyanamide Group: The cyanamide functionality is ambiphilic. The nitrogen atom attached to the ring can act as a nucleophile (though its nucleophilicity is diminished by the electron-withdrawing nature of the ring), while the nitrile carbon is electrophilic.[4][5] The cyano group can undergo nucleophilic additions, cycloadditions, and hydrolysis.[6][7][8]

Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A2: The bifunctional nature of the molecule can lead to several side reactions if conditions are not carefully controlled:

  • Unintended Nucleophilic Aromatic Substitution (SNAAr): If your reaction involves a nucleophile intended for the cyano group, it may also attack the pyridine ring, especially if there is a suitable leaving group or if conditions are harsh.

  • Hydrolysis of the Cyanamide: In the presence of water, particularly under acidic or basic conditions, the cyanamide group can hydrolyze to form a urea derivative.[7][9][10]

  • Polymerization/Oligomerization: Cyanamides can undergo self-condensation or polymerization under certain conditions.[7]

  • Reduction of Both Groups: If you are targeting the selective reduction of the nitro group, harsh reducing agents may also reduce the cyano group to an amine.[11]

Q3: How can I selectively reduce the nitro group without affecting the cyano group?

A3: This is a common and critical transformation. The key is to use a chemoselective reducing agent that is mild enough not to reduce the nitrile.

  • Recommended Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a highly effective and well-documented method for the selective reduction of aromatic nitro groups in the presence of nitriles.[12] This method is tolerant of a wide range of other functional groups.[12]

  • Alternative Methods: Other options include catalytic transfer hydrogenation with reagents like triethylsilane and a palladium catalyst, or using specific metal/acid combinations like iron in acetic acid.[13] It is crucial to avoid harsh conditions like high-pressure hydrogenation with Raney Nickel, which can also reduce the nitrile.[3][14]

Q4: Can I perform a nucleophilic aromatic substitution (SNAAr) without the cyano group reacting?

A4: Generally, yes. The cyano group is a relatively poor leaving group compared to halides. If your starting material is, for example, a 2-chloro-5-nitropyridine that you are converting to this compound via cyanation, the subsequent SNAAr at another position (e.g., if there's another leaving group) should be feasible. The cyanamide nitrogen is a weak nucleophile and the nitrile carbon is an electrophile, but typically less reactive towards nucleophiles than an activated aromatic ring position. Careful control of stoichiometry and reaction conditions is still advised.

Troubleshooting Guides

Issue 1: Low Yield During Selective Nitro Group Reduction
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O) or prolong the reaction time. Gentle heating may also be beneficial.The reduction of a nitro group is a multi-electron process and may require a stoichiometric excess of the reducing agent to go to completion.
Side Reactions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.The resulting amino-pyridine is susceptible to oxidation, which can lead to colored impurities and lower yields.
Product Degradation During workup, avoid strongly acidic or basic conditions for extended periods. Neutralize carefully.The product, an amino-substituted cyanamide, may have limited stability under harsh pH conditions.
Poor Solubility Choose a solvent system where both the starting material and the reducing agent are sufficiently soluble. For SnCl₂·2H₂O, alcoholic solvents are often effective.Inadequate solubility can lead to slow and incomplete reactions.
Issue 2: Unwanted Hydrolysis of the Cyanamide Group
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Water Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.Cyanamides are susceptible to hydrolysis to form ureas, a reaction catalyzed by both acid and base.[7][9][10]
Acidic or Basic Conditions If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest possible reagent and the minimum necessary amount.The rate of hydrolysis is significantly increased at non-neutral pH.[10]
Aqueous Workup Minimize the time the compound is in contact with aqueous layers during extraction. Use cold water and work quickly.Prolonged exposure to water, especially if the pH has shifted during the reaction, can lead to significant hydrolysis.
Issue 3: Difficulty with Nucleophilic Addition to the Cyano Group
Potential Cause Troubleshooting Step Scientific Rationale
Low Electrophilicity of the Nitrile Carbon Activate the cyano group with a Lewis acid (e.g., ZnCl₂).Coordination of a Lewis acid to the nitrile nitrogen increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack.
Poor Nucleophile Use a stronger nucleophile or activate the existing nucleophile (e.g., by deprotonation with a suitable base).The nucleophilic addition to a nitrile requires a sufficiently reactive nucleophile to overcome the activation energy of the reaction.
Steric Hindrance Consider if the nucleophile or the pyridine ring itself is sterically hindering the approach to the cyano group. Modifying the reaction temperature or using a less bulky nucleophile may help.Steric hindrance can significantly slow down or prevent a reaction from occurring.

Experimental Protocols & Visualizations

Protocol 1: Selective Reduction of the Nitro Group

This protocol details the selective reduction of the nitro group in this compound to yield (5-Aminopyridin-2-yl)cyanamide.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring until the aqueous layer is basic (pH > 8) and the tin salts have precipitated.

  • Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

G cluster_workflow Workflow: Selective Nitro Reduction start Dissolve Starting Material in Ethanol add_reagent Add SnCl₂·2H₂O start->add_reagent heat Heat to 50-60 °C add_reagent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification workup->purify end_product (5-Aminopyridin-2-yl)cyanamide purify->end_product

Caption: Experimental workflow for the selective reduction of the nitro group.

Protocol 2: Nucleophilic Addition of an Amine to the Cyanamide Group

This protocol describes a general procedure for the addition of a primary amine to the cyanamide group to form a guanidine derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Lewis acid (optional, e.g., ZnCl₂)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent under a nitrogen atmosphere, add the primary amine (1.1 eq).

  • (Optional) If the reaction is slow, add a catalytic amount of a Lewis acid like ZnCl₂ (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Caption: General reaction scheme for guanidine synthesis.

Orthogonal Protection Strategies

In multi-step syntheses, it is often necessary to perform reactions on one part of the molecule while the other functional group is masked. This is achieved through the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other groups.[15][16][17]

Target Reaction Group to Protect Suggested Protecting Group Deprotection Condition Orthogonality
Reaction at the Cyano Group Nitro Group (as an amine after reduction)Boc (tert-Butoxycarbonyl)Acidic conditions (e.g., TFA)Stable to basic and nucleophilic conditions used for cyano group modifications.
SNAAr on the Pyridine Ring Cyano Group Not usually necessary as it's not a good leaving group.N/AN/A
Reduction of the Nitro Group Cyano Group Not typically required if chemoselective reducing agents are used.N/AN/A
Visualization of Orthogonal Strategy

G A This compound B (5-Aminopyridin-2-yl)cyanamide A->B Selective Reduction C Boc-protected Amine B->C Boc Protection D Modified Cyano Group C->D Reaction at Cyano Group E Final Deprotected Product D->E Boc Deprotection (TFA)

Caption: Logic flow for an orthogonal synthetic strategy.

References

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]

  • What is the mechanism of Cyanamide? Patsnap Synapse. [Link]

  • Introduction to cyanamides. -ORCA - Cardiff University. [Link]

  • Metal catalyzed [2 + 2 + 2] cycloaddition reactions of cyanamides. ResearchGate. [Link]

  • Cyanamide. Wikipedia. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]

  • Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]

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Technical Support Center: Strategies to Improve the Solubility of (5-Nitropyridin-2-yl)cyanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling challenging compounds in biological research. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (5-Nitropyridin-2-yl)cyanamide. Poor aqueous solubility is a frequent obstacle that can lead to unreliable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2] This document provides a structured, question-and-answer-based approach to systematically diagnose and overcome these challenges.

Part 1: Initial Troubleshooting - The Most Common Problem
Q: I prepared a 10 mM stock of this compound in DMSO, but it precipitates or looks cloudy when I dilute it into my aqueous assay buffer. What's happening and what should I do first?

A: This is the most common manifestation of poor aqueous solubility and is often a result of a compound crashing out of a supersaturated solution. Your DMSO stock is a high-energy state where the compound is fully solvated. When this is diluted into an aqueous buffer (a poor solvent for the compound), the DMSO concentration drops, and the compound can no longer stay dissolved, leading to precipitation.

The first step is to confirm the issue and follow a systematic troubleshooting workflow. Do not simply assume the compound is "insoluble" and discard it. The observed "solubility" in an assay is often the kinetic solubility, which is influenced by factors like dilution method and time, rather than the true thermodynamic equilibrium solubility.[1]

Initial Diagnostic Workflow:

Before attempting complex solubilization techniques, follow this workflow to characterize the problem.

G cluster_0 Phase 1: Problem Diagnosis start Compound precipitates upon dilution from DMSO stock into aqueous buffer visual_check Step 1: Visual Confirmation Prepare highest assay concentration in a clear plate. Inspect for cloudiness/precipitate against a dark background. start->visual_check concentration_check Step 2: Lower Starting Concentration Reduce the highest concentration in your dose-response curve by 2-5 fold and repeat visual check. visual_check->concentration_check precipitate_yes Precipitate Still Observed concentration_check->precipitate_yes Cloudy precipitate_no Solution is Clear concentration_check->precipitate_no Clear proceed Proceed to Solubility Enhancement Strategies precipitate_yes->proceed precipitate_no->proceed Use this new, lower concentration range if experimentally viable.

Caption: Initial diagnostic workflow for solubility issues.

If lowering the concentration is not a viable option because it falls below the required range for your assay, you must move on to active solubility enhancement strategies.

Part 2: Primary Solubilization Strategies - A Step-by-Step Guide

This section details the most common and effective methods for improving the aqueous solubility of this compound for in vitro assays. We recommend exploring these strategies in the order presented.

FAQ 1: How can I use co-solvents to prevent precipitation, and which ones should I try?

A: Using a water-miscible organic co-solvent is often the simplest and fastest approach. Co-solvents work by reducing the overall polarity of the aqueous medium, essentially making the buffer a more favorable environment for your hydrophobic compound.[3] They reduce the interfacial tension between the compound and the water, which can significantly increase solubility.[4]

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" non-polar compounds and thereby increasing their solubility.[]

Recommended Co-solvents for Initial Screening:

Co-solventTypical Starting Conc. in Final AssayProsCons & Considerations
DMSO 0.1% - 1%Universal solvent for stock solutions.Can be toxic to cells at >1%; may inhibit some enzymes.[6]
Ethanol 1% - 5%Less toxic than DMSO for many cell lines.Volatile; can affect protein structure at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1% - 10%Low toxicity; effective for many compounds.Can increase viscosity; may interfere with some assay readouts.[7]
Propylene Glycol (PG) 1% - 10%Low toxicity; commonly used in formulations.Can also increase viscosity.[3]
Glycerin 1% - 5%Very low toxicity.High viscosity can be problematic for automated liquid handlers.

Experimental Protocol: Co-solvent Screening

  • Prepare Intermediate Stocks: Prepare a 1 mM intermediate stock of this compound from your 10 mM DMSO stock in several different co-solvents (e.g., 100% PEG 400, 100% PG).

  • Serial Dilution: Create a serial dilution plate using the pure co-solvent as the diluent.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from your co-solvent dilution plate to the assay plate containing the aqueous buffer (e.g., 98 µL). This creates a final co-solvent concentration of 2%.

  • Incubate & Observe: Mix well and incubate under your standard assay conditions (time, temperature).

  • Visual Inspection: Check for precipitation immediately and at the end of the incubation period. The best co-solvent will keep the compound in solution at the highest concentration.

  • Assay Control: Crucially, run a vehicle control with the highest concentration of the selected co-solvent to ensure it does not interfere with your biological assay (e.g., enzyme activity, cell viability).[8]

FAQ 2: My compound is still not soluble enough with co-solvents. Could adjusting the pH of my buffer help?

A: Yes, pH adjustment is a powerful technique for ionizable compounds.[][9] The solubility of weak acids and weak bases is highly dependent on the pH of the solution because the ionized (salt) form of a compound is almost always more water-soluble than the neutral form.[10][11]

This compound has a pyridine ring, which contains a nitrogen atom that is a weak base (it can be protonated to form a positively charged pyridinium ion). Therefore, lowering the pH of your buffer should increase its solubility.

Caption: pH effect on a weakly basic compound's solubility.

Experimental Protocol: pH-Solubility Screening

  • Prepare Buffers: Prepare a set of biologically compatible buffers covering a range of pH values (e.g., pH 5.0, 6.0, 6.5, 7.4). Common buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 6.8-8.2).

  • Spike Compound: Add a small aliquot of your high-concentration DMSO stock to each buffer to achieve your target final concentration.

  • Equilibrate: Mix/vortex the samples and allow them to equilibrate for 1-2 hours at room temperature or your assay temperature.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved precipitate.

  • Quantify Soluble Fraction: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Optimal pH: Plot the measured solubility against the buffer pH to find the range that provides the required solubility.

  • Assay Compatibility Check: Ensure that your biological target (enzyme, cell line) is stable and active at the selected pH. A change in pH can dramatically alter biological activity.[12]

FAQ 3: I've heard about cyclodextrins. How do they work, and are they suitable for my assay?

A: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.[13] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[14] Poorly soluble drugs like this compound can be trapped inside this cavity, forming an "inclusion complex" that is water-soluble as a whole.[14][15]

This is a very effective method for increasing the apparent water solubility of many compounds without using organic co-solvents.[16]

G cluster_0 Compound Poorly Soluble Drug (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Water-Soluble Inclusion Complex

Caption: Cyclodextrin inclusion complex formation.

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Natural, relatively inexpensive. Limited water solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) Most widely used. High aqueous solubility, low toxicity. Approved for parenteral use.[16]
Sulfobutylether-β-CD (SBE-β-CD) High affinity for nitrogen-containing compounds. Can be very effective.
γ-Cyclodextrin (γ-CD) Larger cavity size, may be suitable for larger molecules.

Experimental Protocol: Cyclodextrin Screening

  • Prepare CD Stock Solutions: Prepare stock solutions of different cyclodextrins (e.g., 10-40% w/v HP-β-CD) in your standard assay buffer.

  • Add Compound: Add a small volume of your concentrated DMSO stock of this compound to each cyclodextrin solution.

  • Equilibrate: Mix thoroughly and allow the solutions to equilibrate (e.g., 2-4 hours with gentle agitation) to allow for complex formation.

  • Visual Inspection & Quantification: Observe for any precipitation. For a more quantitative assessment, use the centrifugation and supernatant analysis method described in the pH protocol.

  • Assay Control: Test the effect of the chosen cyclodextrin concentration on your assay. While generally inert, they can sometimes interact with assay components or cell membranes.

Part 3: Advanced Considerations & Further FAQs
Q: What is the maximum concentration of excipients I can use without affecting my cells or enzymes?

A: This is a critical question that must be answered empirically for your specific assay . There are no universal limits. As a general starting point:

  • DMSO: Keep below 1%, and ideally below 0.5%.

  • Ethanol, PEG 400, Propylene Glycol: Often tolerated up to 5-10%, but cell-based assays are typically more sensitive.

  • Cyclodextrins: HP-β-CD is generally well-tolerated, but high concentrations can extract cholesterol from cell membranes.

Action: Always run a dose-response curve of the excipient alone (the "vehicle") in your assay to identify the highest concentration that has no statistically significant effect on your baseline signal. This is your maximum allowable excipient concentration.

Q: My compound's solubility is still limiting. Are there other approaches?

A: If the above methods are insufficient, you may need to consider more advanced formulation strategies. One such method is creating a solid dispersion . This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly enhance dissolution rates and solubility.[17][18][19][20] This is typically done by dissolving both the compound and a carrier (like PVP K30 or HPMC) in a common solvent and then rapidly evaporating the solvent.[20] The resulting amorphous solid can be more readily dissolved than the original crystalline material.[17] While more complex, this can be a powerful solution for extremely challenging compounds.

Q: How do I prepare a final stock solution using these methods?

A: Once you identify a successful condition, prepare a new, highly concentrated stock solution directly in that formulation. For example, if 20% HP-β-CD in pH 6.5 buffer works, prepare a 10 mM stock of your compound in that specific vehicle. This becomes your new primary stock for that experiment, which you can then dilute further using the same vehicle to maintain solubility.

Summary of Strategies
StrategyComplexityHow it WorksBest ForKey Consideration
Lowering Concentration LowAvoids supersaturation.Initial screening if potency allows.May not be feasible for less potent compounds.
Co-solvents LowReduces solvent polarity.Quick screening; compatible with many assays.Must check for assay interference and toxicity.
pH Adjustment MediumIonizes the compound.Compounds with weak acid/base groups.Assay must be functional and stable at the new pH.
Cyclodextrins MediumMolecular encapsulation.When organic co-solvents are undesirable.Can be expensive; check for assay interference.
Solid Dispersion HighCreates an amorphous, high-energy form.Extremely insoluble compounds.Requires significant formulation development.
References
  • Vertex AI Search Grounding API. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Vertex AI Search Grounding API. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Vertex AI Search Grounding API. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Vertex AI Search Grounding API. (2026). PH adjustment: Significance and symbolism.
  • CymitQuimica. (n.d.). This compound.
  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Fluorochem. (n.d.). This compound.
  • Benchchem. (n.d.). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.
  • ResearchGate. (2025). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Sigma-Aldrich. (n.d.). Cianamide.
  • MDPI. (2020). Pharmaceutical Excipients and Drug Metabolism: A Mini-Review.
  • PMC. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions.

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Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of (5-Nitropyridin-2-yl)cyanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise architecture of a molecule is paramount. For novel compounds like (5-Nitropyridin-2-yl)cyanamide derivatives, which hold potential due to their unique electronic and structural features, an unambiguous determination of their three-dimensional structure is not merely an academic exercise—it is a critical prerequisite for understanding reactivity, biological activity, and intellectual property. This guide provides an in-depth comparison of the analytical techniques used for this purpose, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a holistic workflow that integrates complementary spectroscopic methods for a self-validating, authoritative structural confirmation.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography

For determining the absolute structure of a crystalline solid, single-crystal X-ray diffraction is unparalleled. It moves beyond establishing connectivity to provide a precise three-dimensional map of electron density within the molecule. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.[1] The output is not an interpretation, but a direct visualization of the molecular structure.

The journey from a synthesized powder to a refined crystal structure is a systematic process requiring patience and precision. The quality of the final structure is entirely dependent on the quality of the single crystal used for the experiment.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing A Synthesis of Derivative B Purification (e.g., Column Chromatography, Recrystallization) A->B Crude Product C Selection of Solvent System B->C Pure Compound D Crystal Growth Technique (e.g., Slow Evaporation, Vapor Diffusion) C->D E Harvesting a Single, Defect-Free Crystal D->E F Mounting Crystal on Diffractometer E->F Suitable Crystal G X-ray Data Collection F->G H Structure Solution & Refinement G->H I Validation (CIF File Generation) H->I

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystal Growth and X-ray Diffraction

This protocol outlines a standard approach for obtaining and analyzing a single crystal suitable for X-ray diffraction.

  • Material Preparation: Ensure the this compound derivative is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Solvent Screening (The Causality): The goal is to find a solvent or solvent system in which the compound is sparingly soluble. High solubility leads to rapid precipitation, forming microcrystalline powder instead of large single crystals.

    • Test solubility in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, chloroform, and mixtures with hexanes or water).

    • Gently warm the solution to fully dissolve the compound, then allow it to cool to room temperature. The ideal solvent will show crystal formation upon slow cooling or standing.

  • Crystal Growth by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This is a critical step to control the rate of evaporation; faster evaporation leads to smaller crystals.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[2]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, transparent crystal free of cracks or defects under a microscope.[3]

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage during data collection.

    • Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and detector.[3]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The final refined structure provides the definitive 3D arrangement of the molecule.

Section 2: Comparative Analysis with Orthogonal Techniques

While X-ray crystallography is definitive, it has two key limitations: it requires a high-quality single crystal, which can be challenging to obtain, and it provides a static picture of the molecule in the solid state, which may not represent its conformation in solution where most biological processes occur.[4] Therefore, a combination of spectroscopic and spectrometric techniques is essential for a comprehensive and robust characterization.

Technique Information Provided Sample State Key Advantage Key Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingCrystalline SolidUnambiguous 3D structural data[5]Requires a suitable single crystal; static solid-state view[4]
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C)SolutionProvides structure in a biologically relevant medium; dynamic information[6]Provides a time-averaged structure; can be complex to interpret fully
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patternsSolid, Liquid, GasHigh sensitivity; confirms molecular formula[7]Provides no direct 3D or connectivity information[8]
FTIR Spectroscopy Presence of specific functional groups (e.g., -C≡N, -NO₂)Solid, LiquidFast, simple, and provides a "fingerprint" of functional groups[9][10]Provides no information on the overall molecular skeleton or 3D structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[11] It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei.

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons, allowing for the mapping of the carbon-hydrogen framework.

  • ¹³C NMR: Determines the number of unique carbon environments in the molecule.[6]

Protocol: NMR Analysis

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

  • Acquire a ¹H spectrum to assess the proton environments.

  • Acquire a proton-decoupled ¹³C spectrum to identify all carbon signals.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight of a synthesized compound.[12] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to confirm the elemental composition, distinguishing the target compound from isomers or other molecules with the same nominal mass.[7]

Protocol: HRMS Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).[8]

  • Analyze the resulting mass spectrum. The peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) should match the calculated exact mass for the proposed formula of the this compound derivative to within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[13] For a this compound derivative, key vibrational bands are expected for the nitrile (-C≡N) and nitro (-NO₂) groups, providing quick confirmation that these functionalities are present in the synthesized material.

Protocol: FTIR Analysis (KBr Pellet)

  • Thoroughly mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[14]

  • Identify characteristic absorption bands, such as the C≡N stretch (approx. 2200-2260 cm⁻¹) and the asymmetric/symmetric N-O stretches of the nitro group (approx. 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹).

Section 3: An Integrated Strategy for Unambiguous Confirmation

No single technique provides the complete picture. True scientific rigor comes from integrating the data from these orthogonal methods into a single, self-consistent structural assignment. The workflow below illustrates how these techniques are synergistically employed.

integrated_workflow cluster_definitive Definitive Confirmation A Synthesized Compound B HRMS A->B Confirms C FTIR A->C Confirms D NMR (1H, 13C, 2D) A->D Confirms E X-ray Crystallography A->E If Crystal Available F Confirmed Molecular Formula B->F G Confirmed Functional Groups C->G H Confirmed Connectivity & Solution Structure D->H I Definitive 3D Solid-State Structure E->I J Unambiguously Confirmed Structure F->J G->J H->J I->J

Caption: Integrated workflow for structural confirmation.

References

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  • Title: Stabilization of Fully Deprotonated Melaminate Anions (C3N6)6– in M3(C3N6) (M = Cd, Ca) Source: ACS Publications URL: [Link]

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A Comparative Guide to the Reactivity of (5-Nitropyridin-2-yl)cyanamide and Other Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials. Their reactivity, governed by the intricate interplay of the ring nitrogen and various substituents, dictates their synthetic utility. This guide provides an in-depth comparative analysis of the reactivity of (5-Nitropyridin-2-yl)cyanamide , a highly functionalized pyridine derivative. By dissecting the electronic contributions of its constituent nitro and cyanamide groups, we will benchmark its chemical behavior against other substituted pyridines, offering researchers, scientists, and drug development professionals a predictive framework for its application in complex synthetic challenges. We will explore its reactivity through the lens of basicity (pKa) and susceptibility to nucleophilic aromatic substitution (SNAr), supported by established experimental data and detailed protocols.

Pillar 1: The Electronic Architecture of Substituted Pyridines

The reactivity of any pyridine derivative is fundamentally controlled by the electron density of its aromatic ring. The electronegative nitrogen atom inherently makes the pyridine ring more electron-deficient than benzene, a property that profoundly influences its reaction pathways.[1][2] This inherent electron deficiency disfavors electrophilic aromatic substitution but activates the ring for nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions, where the anionic intermediate can be effectively stabilized by the ring nitrogen.[3][4] Substituents further modulate this electronic landscape through inductive and resonance effects.

The Potent Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[5] It deactivates aromatic rings towards electrophilic attack while strongly activating them for nucleophilic substitution. This is achieved through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group delocalizes the ring's π-electrons onto its oxygen atoms, creating resonance structures with a positive charge on the ring carbons. This effect is most pronounced when the nitro group is at the C2 or C4 position, but it still significantly reduces overall ring electron density from the C3 or C5 position.[5][6][7]

G cluster_0 Resonance Structures of 5-Nitropyridine start N_ring N C2 C N_ring->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 N_nitro N⁺ C5->N_nitro C6->N_ring O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro = C4_plus C⁺ C6_plus C⁺ note The nitro group at C5 strongly withdraws electron density via induction and resonance, creating partial positive charges (δ+) at C2, C4, and C6, enhancing the ring's electrophilicity.

Caption: Inductive and resonance effects of the C5 nitro group.

The Dual-Nature of the Cyanamide Group

The (2-cyanamide) group (-NHCN) presents a more complex electronic profile. It is composed of an amino group (-NH-), which is typically electron-donating via resonance (+M), and a nitrile group (-CN), which is a strong EWG through both inductive (-I) and resonance (-M) effects.[8][9] When attached to an aromatic ring, the powerful electron-withdrawing nature of the nitrile moiety dominates, pulling electron density from the amino nitrogen and, in turn, from the ring. This significantly tempers the electron-donating capacity of the amino group. The overall effect is that the cyanamide group acts as an electron-withdrawing substituent, further decreasing the electron density of the pyridine ring.

Synergistic Effects in this compound

In the target molecule, the combination of a nitro group at C5 and a cyanamide group at C2 results in a profoundly electron-deficient pyridine ring.

  • The cyanamide group at C2 enhances the electrophilicity of this position, which is already activated by the ring nitrogen.

  • The nitro group at C5 exerts a powerful inductive pull across the entire ring and a resonance-based withdrawal that further deactivates the system.

This synergistic deactivation has significant consequences for the molecule's basicity and its reactivity in substitution reactions.

Pillar 2: A Comparative Analysis of Reactivity

To objectively compare the reactivity of this compound, we will evaluate two key chemical properties: basicity (pKa) and susceptibility to nucleophilic aromatic substitution (SNAr).

Basicity Comparison (pKa Values)

The basicity of a substituted pyridine is a direct measure of the availability of the lone pair of electrons on the ring nitrogen atom. Electron-withdrawing groups decrease electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid (the pyridinium ion).[10][11][12]

Table 1: Comparison of Experimental and Predicted pKa Values for Substituted Pyridinium Ions

CompoundSubstituent(s)Position(s)Experimental pKaPredicted Trend vs. PyridineRationale
Pyridine-H-5.23[1][10]BaselineUnsubstituted reference.
2-Aminopyridine-NH₂26.86More BasicEDG (+M) increases electron density on the ring nitrogen.
2-Cyanopyridine-CN2-0.26Less BasicStrong EWG (-I, -M) significantly reduces electron density.[8]
5-Nitropyridine-NO₂51.5 - 2.8 (Varies)Less BasicStrong EWG (-I, -M) deactivates the entire ring.
This compound -NO₂, -NHCN5, 2Not ReportedSignificantly Less Basic Two strong EWGs synergistically reduce electron density on the nitrogen to a very large extent.

As indicated in the table, the presence of two powerful EWGs on this compound is expected to render the pyridine nitrogen exceptionally non-basic, with a pKa value predicted to be well below zero.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction of electron-deficient aromatic rings bearing a suitable leaving group.[13][14] The reactivity is enhanced by EWGs that can stabilize the intermediate negative charge (the Meisenheimer complex).[3][13] While this compound itself does not have a typical leaving group for substitution, we can infer its inherent ring activation by comparing the reaction rates of analogous 2-chloropyridines.

Table 2: Relative Rate Constants for SNAr of 2-Chloropyridines with Piperidine

SubstrateActivating Group(s)Position(s)Relative Rate Constant (k_rel)Rationale for Reactivity
2-ChloropyridineNone-1Baseline reactivity of the pyridine ring.
2-Chloro-5-nitropyridine-NO₂5~7 x 10³The nitro group at C5 strongly activates the ring towards nucleophilic attack via a powerful inductive effect.[7]
2-Chloro-3-nitropyridine-NO₂3~1 x 10⁷The nitro group at C3 activates both C2 and C4 positions strongly through resonance and induction.
2-Chloro-5-cyanopyridine-CN5~1 x 10³The cyano group is a strong EWG, but generally a weaker activator for SNAr than a nitro group from the meta position.
Hypothetical Reactivity -NO₂, -NHCN 5, 2 Extremely High The pyridine ring in this compound is exceptionally electron-deficient. If a leaving group were present at C4 or C6, the reaction rate would be extremely fast due to the synergistic activation by both the nitro and cyanamide groups.

The data clearly demonstrates that EWGs dramatically accelerate SNAr reactions. The ring system of this compound is therefore considered "super-activated." Any synthetic strategy involving this molecule must account for its high propensity to react with nucleophiles, potentially at the cyanamide group itself or at other positions if a leaving group is introduced.

Pillar 3: Trustworthy Experimental Protocols

To ensure the principles discussed are grounded in verifiable practice, the following section details a standardized protocol for quantifying the reactivity of substituted pyridines in SNAr reactions. This self-validating system allows for the direct, empirical comparison of different substrates under identical conditions.

Protocol: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constant (k₂) for the reaction of a substituted 2-chloropyridine with a nucleophile, such as piperidine.[7]

1. Materials and Reagents:

  • Substituted 2-chloropyridine (e.g., 2-chloro-5-nitropyridine)

  • Piperidine (high purity, distilled)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

  • Thermostatted UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and precision syringes

2. Solution Preparation:

  • Substrate Stock Solution: Accurately prepare a stock solution of the 2-chloropyridine derivative in the chosen solvent (e.g., 1.0 x 10⁻² M).

  • Nucleophile Stock Solution: Accurately prepare a stock solution of piperidine in the same solvent (e.g., 1.0 M).

  • Kinetic Run Solutions: For each kinetic run, prepare a solution in a volumetric flask containing the substrate at a low concentration (e.g., 5.0 x 10⁻⁵ M) and the nucleophile at a much higher concentration (e.g., 5.0 x 10⁻² M). Using a large excess of the nucleophile ensures pseudo-first-order kinetics.

3. Experimental Workflow:

G cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Prepare Stock Solutions (Substrate & Nucleophile) thermo 2. Thermostat Spectrophotometer & Solvent to 25.0 ± 0.1 °C prep->thermo Equilibration mix 3. Initiate Reaction Inject nucleophile into substrate solution in cuvette. Start timer. thermo->mix Mixing monitor 4. Monitor Absorbance Record absorbance at λ_max of product over time. mix->monitor Data Acquisition plot 5. Plot Data ln(A_inf - A_t) vs. Time monitor->plot Data Processing calc 6. Calculate Rate Constants Slope = -k_obs k2 = k_obs / [Nucleophile] plot->calc Analysis

Caption: Workflow for a standardized SNAr kinetic study.

4. Data Acquisition and Analysis:

  • Determine the λ_max (wavelength of maximum absorbance) of the expected product in a separate experiment by allowing the reaction to go to completion.

  • Initiate the kinetic run by adding the nucleophile to the substrate solution in the cuvette and immediately begin recording absorbance at the product's λ_max over time.

  • The observed pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

  • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile] .

  • Repeating this process for different substituted pyridines allows for direct, quantitative comparison of their reactivities.

Conclusion

  • Extremely Low Basicity: The molecule is predicted to be a very weak base, with a pKa value significantly lower than that of unsubstituted pyridine. This is a direct consequence of the reduced electron density on the ring nitrogen.

  • "Super-Activated" Ring System: The pyridine ring is exceptionally activated towards nucleophilic attack. While the cyanamide group is not a conventional leaving group, its presence, along with the nitro group, renders other positions (if substituted with a leaving group) highly susceptible to SNAr.

  • Low Reactivity towards Electrophiles: Conversely, the molecule is expected to be extremely unreactive towards electrophilic aromatic substitution, requiring harsh conditions for any such transformation.

This guide provides a robust framework for understanding and predicting the reactivity of this compound. The provided data and experimental protocols empower researchers to harness the unique chemical properties of this and other highly functionalized pyridines in their synthetic endeavors.

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Nitropyridine Analogs

Executive Summary

The pyridine ring is a "privileged structural motif" in medicinal chemistry, forming the core of approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The introduction of a nitro group (–NO₂) onto this scaffold dramatically alters its electronic properties, making nitropyridines not only biologically active in their own right but also highly versatile precursors for synthesizing a vast range of more complex bioactive molecules.[1][2][3] This guide provides a comparative analysis of the biological activities of various nitropyridine analogs, with a conceptual focus on structures related to (5-Nitropyridin-2-yl)cyanamide. While specific experimental data for this compound is not extensively available in public literature, by examining structurally related analogs, we can infer its potential and understand the key structure-activity relationships that govern efficacy. This document synthesizes data on antimicrobial and anticancer activities, details the experimental protocols for their evaluation, and provides a framework for researchers in drug discovery and development.

Introduction: The Role of the Nitro Group in Pyridine Chemistry

The pyridine nucleus is central to numerous natural products and pharmaceuticals.[4][5] The potent, electron-withdrawing nature of the nitro group serves two primary functions. Firstly, it significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various functional groups.[3][6] This reactivity is crucial for building molecular complexity. Secondly, the nitro group itself is a key pharmacophoric feature that can profoundly influence biological activity through its electronic and steric properties, often enhancing interactions with biological targets.[7][8] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle to a different class of derivatives.[3] This guide will explore how these features translate into tangible biological outcomes across different classes of nitropyridine analogs.

Comparative Biological Activities of Nitropyridine Analogs

The functionalization of the nitropyridine scaffold has led to the discovery of compounds with a wide spectrum of biological activities. The position of the nitro group, along with the nature and location of other substituents, dictates the potency and selectivity of these analogs.

Antimicrobial (Antibacterial & Antifungal) Activity

Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents. The nitro moiety can be crucial for activity, as its reduction within microbial cells can produce toxic radical intermediates, leading to cell death.[8]

  • Nitropyridine-Metal Complexes: Coordination complexes containing a nitropyridine ligand have shown potent antimicrobial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria, with performance comparable to the antibiotic ciprofloxacin.[1] These complexes also exhibit strong antifungal activity against C. albicans.[1]

  • Nicotinic Acid Derivatives: Benzylidene hydrazide derivatives of nicotinic acid that feature nitro substituents are among the most active in their class against a range of bacteria and fungi, with efficacy similar to standard drugs like norfloxacin and fluconazole.[9]

  • Influence of the Nitrile Group: The presence of a nitrile (carbonitrile) group, structurally related to the cyanamide in our topic compound, has been shown to enhance the anticancer activity of pyridine derivatives.[10] In the context of antimicrobial agents, pyrido[2,3-d]pyrimidines armed with both a nitrile and a nitro-phenyl group exhibit significant antibacterial action. The positioning of the nitro group is critical; an ortho-nitro group can form vital intramolecular interactions that create a crucial template for antibacterial pharmacophore sites.[11]

Table 1: Comparative Antimicrobial Activity of Nitropyridine Analogs

Compound Class/DerivativeTarget Organism(s)MetricResultReference
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coliZone of Inhibition9.1–17.9 mm[1]
Nitropyridine-containing complexesC. albicansZone of Inhibition21.9–25.3 mm[1]
Phenolic derivative (98, R = 2-OH) from 2-chloro-5-nitropyridineB. subtilis, C. kruseiMIC62.5 µg/mL[1]
Pyridoxazinone derivative (R = n-Bu)E. faecalisMIC7.8 µg/mL[1]
Pyridoxazinone derivative (R = n-Bu)S. aureusMIC31.2 µg/mL[1]
Anticancer (Antiproliferative) Activity

The nitropyridine scaffold is a fertile ground for the development of novel anticancer agents that target various mechanisms of cancer cell proliferation.[5][10]

  • Microtubule-Targeting Agents: Certain 3-nitropyridine analogs act as potent microtubule-targeting agents. They inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

  • Kinase Inhibition: Pyridine derivatives are known to inhibit key enzymes in cancer progression, such as kinases.[10] While not always featuring a nitro group, the core scaffold is essential. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been developed as potent ALK/ROS1 dual inhibitors.[13]

  • Selective Cytotoxicity: Nitropyridine-linked thiazolidinones have demonstrated high selectivity against specific cancer cell lines. For example, one analog with a methoxy group was particularly active against MCF-7 breast cancer cells, while a piperidine derivative was more potent against HepG2 liver cancer cells.[14] This highlights the importance of other substituents in directing selectivity.

Table 2: Comparative Anticancer Activity of Nitropyridine Analogs

Compound/DerivativeCancer Cell LineMetricResultReference
Thiazolidinone (35a, R = OMe) from 2-amino-5-nitropyridineMCF-7 (Breast)IC₅₀6.41 µM[14]
Thiazolidinone (35d, piperidine) from 2-amino-5-nitropyridineHepG2 (Liver)IC₅₀7.63 µM[14]
Pyridine-bridged CA-4 analogue (3c)MDA-MB-231, A549, HeLaIC₅₀Low nanomolar[15]
Pyridine-bridged CA-4 analogue (4h)MDA-MB-231 (Breast)IC₅₀0.005 µM[15]
Trilogy-Function derivative (C2)MCF-7 (Breast)IC₅₀110.4 µg/mL[16]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following are detailed methodologies for assessing the key activities discussed.

Protocol 1: Cytotoxicity/Antiproliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of potential anticancer compounds.[17][18][19]

Objective: To quantify the dose-dependent cytotoxic effect of nitropyridine analogs on a cancer cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)[18]

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.[18] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium + DMSO) and a no-cell control (medium only for background).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.[18]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[18] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antibacterial Susceptibility Test (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of nitropyridine analogs against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in MHB. Start with 100 µL of MHB in wells 2 through 12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Visualizing Experimental and Synthetic Logic

Diagrams are crucial for understanding complex workflows and the relationships between chemical structures.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h for Attachment A->B C Prepare Serial Dilutions of Nitropyridine Analogs D Treat Cells with Compounds C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate 3-4h (Formazan Formation) F->G H Solubilize Formazan with DMSO G->H I Read Absorbance at 570 nm H->I J Calculate % Viability vs. Control I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC₅₀ of nitropyridine analogs using the MTT cytotoxicity assay.

G cluster_reactions cluster_products Start 2-Chloro-5-nitropyridine (Versatile Precursor) Nuc1 Amines (R-NH2) Start->Nuc1 R-NH2 / Base Nuc2 Alcohols/Phenols (R-OH) Start->Nuc2 R-OH / Base Nuc3 Thiols (R-SH) Start->Nuc3 R-SH / Base Prod1 Aminonitropyridines (Anticancer, Antimicrobial) Nuc1->Prod1 Prod2 Ether Derivatives (Herbicides, Insecticides) Nuc2->Prod2 Prod3 Thioether Derivatives (Enzyme Inhibitors) Nuc3->Prod3

Caption: Synthetic utility of 2-chloro-5-nitropyridine in generating diverse bioactive analogs.

Conclusion

The nitropyridine scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with potent and diverse biological activities. While direct data on this compound is sparse, analysis of its structural relatives reveals clear patterns: the nitro group is a powerful activating and pharmacophoric element, and its position, combined with other substituents like halogens, amines, and even nitrile-related groups, critically dictates the therapeutic profile. Analogs demonstrate significant antimicrobial efficacy, often comparable to established drugs, and potent antiproliferative activity against a range of cancer cell lines through mechanisms like microtubule disruption. The synthetic tractability of precursors like 2-chloro-5-nitropyridine ensures that a vast chemical space around this scaffold remains to be explored. Future research should focus on synthesizing and evaluating analogs that combine the activating properties of the nitro group with other key functionalities, such as the cyanamide group, to unlock new therapeutic potential.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PubMed Central. Available from: [Link]

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The Selectivity Compass: A Comparative Guide to Cross-Reactivity Studies of (5-Nitropyridin-2-yl)cyanamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of cross-reactivity a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of (5-Nitropyridin-2-yl)cyanamide-based inhibitors, a class of compounds often targeting protein kinases and leveraging a cyanamide "warhead" for covalent modification of their targets.

The this compound scaffold has shown promise in the development of potent inhibitors, particularly targeting Protein Kinase D (PKD). However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, the potential for off-target interactions is a significant consideration. This guide will navigate the key experimental approaches to building a comprehensive selectivity profile, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Rationale for Rigorous Cross-Reactivity Profiling

The development of highly selective kinase inhibitors is a formidable challenge due to the structural similarities within the kinase family.[1] A lack of selectivity can result in increased toxicity and undesirable side effects. Therefore, early and comprehensive profiling of inhibitor cross-reactivity is essential to guide lead optimization and ensure the development of safe and effective therapeutics.[1][2] The this compound core, often functionalized to create covalent inhibitors, adds another layer of complexity. The inherent reactivity of the cyanamide group necessitates a thorough investigation of its interactions across the proteome to identify any unintended covalent modifications.[3][4][5][6][7]

Strategic Approaches to Mapping Inhibitor Selectivity

A multi-faceted approach, combining both in vitro and cell-based assays, is crucial for a comprehensive understanding of an inhibitor's selectivity. This layered strategy allows for the initial broad screening of a large number of potential off-targets, followed by validation of these interactions in a more physiologically relevant cellular context.

G Biochemical Assays Biochemical Assays Target Engagement Assays Target Engagement Assays Biochemical Assays->Target Engagement Assays Validate Hits Chemoproteomics Chemoproteomics Biochemical Assays->Chemoproteomics Guide Proteome-wide search Binding Assays Binding Assays Binding Assays->Target Engagement Assays Confirm Binding Phenotypic Assays Phenotypic Assays Target Engagement Assays->Phenotypic Assays

Figure 1: A tiered workflow for assessing inhibitor cross-reactivity.

In Vitro Methodologies: The First Line of Defense

In vitro assays provide a controlled environment to assess the direct interaction between an inhibitor and a purified enzyme. These methods are highly amenable to high-throughput screening and are essential for initial selectivity profiling against large panels of kinases.

Large-Scale Kinase Panels: A Global View of Selectivity

Broad kinase panels are the cornerstone of modern selectivity profiling. Commercial services like Eurofins' KINOMEscan® and Reaction Biology's Kinase Profiling services offer screening against hundreds of kinases.[8][9][10]

KINOMEscan® Competition Binding Assay: This technology utilizes a competition-based binding assay where the amount of a kinase-tagged phage bound to an immobilized ligand is measured in the presence of the test compound. A reduction in the amount of bound phage indicates that the test compound is competing for the kinase's active site. The results are typically reported as the dissociation constant (Kd), providing a quantitative measure of binding affinity.[8][11][12]

Key Advantages:

  • Broad Coverage: Screens against a large and diverse panel of kinases.

  • Quantitative Data: Provides Kd values for a precise measure of binding affinity.

  • ATP-Independent: Measures direct binding, avoiding complications from varying ATP concentrations.

Considerations:

  • Recombinant Enzymes: Uses purified, often truncated, kinase domains which may not fully recapitulate the behavior of the full-length protein in a cellular context.

  • Lack of Functional Data: Does not provide information on whether binding translates to functional inhibition of the kinase.

A representative example of selectivity data for a PKD inhibitor with a similar scaffold, CRT0066101, demonstrates its high potency against PKD isoforms with an IC50 in the low nanomolar range, while showing significantly lower activity against a panel of other kinases.[1][13][14][15]

Table 1: Representative Selectivity Data for the PKD Inhibitor CRT0066101

KinaseIC50 (nM)
PKD1 1
PKD2 2.5
PKD3 2
PKCα>10,000
MEK1>10,000
ERK2>10,000
c-Raf>10,000
c-Src>10,000

Data compiled from publicly available sources.[13][14]

Functional Enzymatic Assays: Measuring Catalytic Inhibition

Functional assays measure the ability of an inhibitor to block the catalytic activity of a kinase. These assays are crucial for confirming that binding to a kinase translates into functional inhibition.

ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates a reduction in kinase activity. The assay is highly sensitive and can be used with virtually any kinase.[16][17][18][19][20]

LanthaScreen® TR-FRET Assays: These assays utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to measure either kinase activity or inhibitor binding. In the activity assay, a terbium-labeled antibody detects the phosphorylation of a fluorescently labeled substrate. Inhibition of the kinase results in a decrease in the TR-FRET signal. The binding assay measures the displacement of a fluorescent tracer from the kinase active site by a competitive inhibitor.[21][22][23][24][25]

Table 2: Comparison of In Vitro Assay Platforms

Assay TypePrincipleAdvantagesDisadvantages
KINOMEscan® Competition BindingBroad coverage, quantitative Kd, ATP-independentRecombinant enzymes, no functional data
ADP-Glo™ Luminescence (ADP detection)Universal, high sensitivity, functional dataRequires active enzyme and substrate
LanthaScreen® TR-FRET (Activity or Binding)Homogeneous, robust, provides both binding and functional dataCan be susceptible to compound interference

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing inhibitor potency against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. Further dilute the inhibitor in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control. b. Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer. c. Initiate the reaction by adding 5 µL of ATP solution at a concentration close to the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Assay Plate Preparation cluster_1 Detection A Add Inhibitor/Vehicle B Add Kinase/Substrate Mix A->B C Add ATP to start reaction B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F Read Luminescence E->F

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While in vitro assays are powerful for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays are essential for validating in vitro findings and assessing an inhibitor's performance in a more physiologically relevant context.

Target Engagement Assays: Confirming Interaction in Live Cells

Target engagement assays directly measure the interaction of an inhibitor with its intended target and potential off-targets within intact cells.

NanoBRET™ Target Engagement Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor compound binding to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the target is added to the cells. When the tracer is bound, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[26][27][28][29][30]

Key Advantages:

  • Live-Cell Measurement: Provides a more accurate assessment of target engagement in a physiological setting.

  • Quantitative IC50 Values: Allows for the determination of intracellular potency.

  • Membrane Permeability Assessment: Inherently assesses the ability of the compound to cross the cell membrane and reach its target.

Considerations:

  • Requires Genetic Modification: The target protein needs to be expressed as a NanoLuc® fusion.

  • Tracer Dependent: The availability of a suitable fluorescent tracer for the target of interest is necessary.

Chemoproteomics for Covalent Inhibitors: Unveiling the Full Target Landscape

For covalent inhibitors like those based on the this compound scaffold, it is crucial to identify all cellular proteins that are covalently modified. Chemoproteomic approaches are designed for this purpose.[3][4][5][6][7]

Competitive Activity-Based Protein Profiling (ABPP): This technique uses a reactive probe that mimics the inhibitor's warhead to label cellular proteins. The inhibitor of interest is then used in a competition experiment to identify its specific targets. Proteins that show reduced labeling by the probe in the presence of the inhibitor are identified as its targets.[6][7] A variation of this method involves creating an alkyne-tagged version of the inhibitor itself to directly pull down and identify its binding partners.[3][4][5]

Key Advantages:

  • Proteome-Wide Analysis: Can identify both on-target and off-target covalent interactions across the entire proteome.

  • Direct Identification of Covalent Adducts: Provides direct evidence of covalent modification.

  • Unbiased Discovery: Can uncover unexpected off-targets that would be missed by targeted assays.

Considerations:

  • Technically Demanding: Requires expertise in chemical probe synthesis, mass spectrometry, and data analysis.

  • Probe Design is Critical: The design of the chemical probe is crucial for the success of the experiment.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the general steps for performing a NanoBRET™ assay to determine the intracellular IC50 of an inhibitor.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase

  • This compound-based inhibitor

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96-well or 384-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: a. Seed HEK293 cells in a culture flask. b. The following day, transfect the cells with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate the cells for 20-24 hours to allow for protein expression.

  • Assay Plate Preparation: a. Prepare a serial dilution of the this compound-based inhibitor in Opti-MEM™. b. Add the diluted inhibitor or vehicle control to the wells of the assay plate.

  • Cell Plating: a. Harvest the transfected cells and resuspend them in Opti-MEM™. b. Add the cell suspension to the assay plate containing the inhibitor.

  • Tracer Addition: Add the specific NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium within the cells.

  • Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate to all wells. b. Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the intracellular IC50.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Measurement A Transfect cells with NanoLuc-Kinase plasmid B Harvest and resuspend cells A->B C Add inhibitor to plate D Add cells to plate C->D E Add NanoBRET™ Tracer D->E F Incubate (Equilibration) E->F G Add Nano-Glo® Substrate F->G H Read BRET signal G->H

Figure 3: Workflow for the NanoBRET™ Target Engagement Assay.

Conclusion: A Holistic View for Informed Drug Development

A comprehensive understanding of the cross-reactivity profile of this compound-based inhibitors is not merely an academic exercise but a critical component of successful drug development. By employing a strategic combination of broad in vitro screening and targeted cell-based validation, researchers can build a detailed "selectivity compass" to guide their lead optimization efforts. This multi-pronged approach, encompassing both binding and functional assays, provides a holistic view of an inhibitor's behavior, enabling the selection of candidates with the most promising therapeutic window. For covalent inhibitors, the inclusion of chemoproteomic methods is indispensable for a complete picture of on- and off-target interactions. Ultimately, a thorough and well-documented cross-reactivity study is a hallmark of rigorous scientific inquiry and a key enabler of the translation of promising compounds from the bench to the clinic.

References

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & cancer, 7(5-6), 148–153. [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148-153. [Link]

  • No Title. (n.d.). [Link]

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & cancer, 7(5-6), 148–153. [Link]

  • No Title. (n.d.). [Link]

  • Lategahn, J., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17621–17632. [Link]

  • Lategahn, J., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17621-17632. [Link]

  • Meredith, E. L., & Rugg, C. A. (2015). Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. ACS medicinal chemistry letters, 6(5), 482–487. [Link]

  • No Title. (n.d.). [Link]

  • No Title. (n.d.). [Link]

  • Li, Y., et al. (2021). Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy. Frontiers in pharmacology, 12, 651722. [Link]

  • No Title. (n.d.). [Link]

  • LINCS. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • Wells, C. I., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. [Link]

  • No Title. (n.d.). [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • No Title. (n.d.). [Link]

  • Tsai, S. Q., et al. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic acids research, 48(9), 5093–5105. [Link]

  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical and molecular allergy : CMA, 5, 2. [Link]

  • Barbaud, A. (2014). Analysis of cross-reactivity between radio -contrast media in 97 hypersensitivity reactions. Contact dermatitis, 71(4), 217–224. [Link]

  • Liu, Y., et al. (2023). Gαq-PKD/PKCμ signal regulating the nuclear export of HDAC5 to induce the IκB expression and limit the NF-κB-mediated inflammatory response essential for early pregnancy. eLife, 12, e84838. [Link]

  • Al-Harbi, S., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. Cancers, 14(21), 5220. [Link]

  • Quante, M., et al. (2013). Protein kinase inhibitors CK59 and CID755673 alter primary human NK cell effector functions. Frontiers in immunology, 4, 66. [Link]

  • Taylor & Francis. (n.d.). Cross-reactivity – Knowledge and References. [Link]

  • Ma'ayan Lab. (n.d.). LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]

  • van der Steen, D. M., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular therapy : the journal of the American Society of Gene Therapy, 26(5), 1294–1303. [Link]

  • Westhof, E., et al. (2023). RNA target highlights in CASP15: Evaluation of predicted models by structure providers. Proteins, 91(12), 1731–1747. [Link]

  • Klüger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature chemical biology, 19(10), 1260–1270. [Link]

  • Naeem, M., et al. (2020). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. International journal of molecular sciences, 21(23), 9069. [Link]

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A Comparative Analysis of Synthetic Routes to (5-Nitropyridin-2-yl)cyanamide: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of heteroaromatic cyanamides is a cornerstone of modern medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Among these, (5-Nitropyridin-2-yl)cyanamide stands out as a critical building block, with its unique electronic properties making it a valuable precursor in the synthesis of various kinase inhibitors and other pharmacologically active molecules. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this important intermediate, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Significance of this compound

The this compound moiety is a key structural feature in a number of biologically active compounds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring and the cyanamide functional group, making it a versatile handle for further chemical transformations. The development of efficient and scalable synthetic routes to this intermediate is therefore of paramount importance for drug discovery and development programs.

This guide will explore the most common and effective synthetic strategies for the preparation of this compound, focusing on the direct cyanation of 2-amino-5-nitropyridine. We will delve into the mechanistic underpinnings of these reactions, compare their efficiencies based on experimental data, and provide detailed protocols to enable their successful implementation in your laboratory.

Synthetic Strategies: A Head-to-Head Comparison

The most prevalent and logical approach to the synthesis of this compound involves the direct cyanation of the readily available starting material, 2-amino-5-nitropyridine. The primary difference between the common methods lies in the choice of the cyanating agent. We will compare two of the most historically significant and widely used reagents: the classical cyanogen bromide and the more modern and arguably safer alternative, 2-cyanopyridazin-3(2H)-one.

Route 1: The Classical Approach - Cyanation with Cyanogen Bromide

Cyanogen bromide (BrCN) has long been the go-to reagent for the electrophilic cyanation of amines.[1][2] The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-5-nitropyridine on the electrophilic carbon of cyanogen bromide, followed by elimination of hydrogen bromide to afford the desired cyanamide.

Reaction Scheme:

G cluster_conditions Reaction Conditions start 2-Amino-5-nitropyridine product This compound start->product Nucleophilic Attack & Elimination reagent1 Cyanogen Bromide (BrCN) reagent1->product solvent Solvent (e.g., THF, Dioxane) base Base (e.g., NaHCO3)

Caption: Route 1: Cyanation using Cyanogen Bromide.

Experimental Protocol:

  • To a stirred solution of 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane at 0 °C, add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise.

  • After the addition is complete, add a mild base such as sodium bicarbonate (2.0 eq) to neutralize the HBr formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion of Causality:

The choice of a non-protic solvent like THF or dioxane is crucial to prevent unwanted side reactions of the highly reactive cyanogen bromide. The use of a mild base is essential to drive the reaction to completion by neutralizing the acidic byproduct, HBr, which could otherwise protonate the starting amine, rendering it non-nucleophilic. The low reaction temperature during the initial addition helps to control the exothermicity of the reaction.

Trustworthiness and Validation:

This method is a well-established and reliable procedure for the synthesis of cyanamides.[1] However, the high toxicity of cyanogen bromide is a significant drawback, necessitating stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.

Route 2: A Safer Alternative - Cyanation with 2-Cyanopyridazin-3(2H)-one

In response to the safety concerns associated with cyanogen bromide, alternative electrophilic cyanating agents have been developed.[3] One such reagent is 2-cyanopyridazin-3(2H)-one, which offers a safer and more convenient option for the N-cyanation of amines.

Reaction Scheme:

G cluster_conditions Reaction Conditions start 2-Amino-5-nitropyridine product This compound start->product Nucleophilic Attack & Displacement reagent2 2-Cyanopyridazin-3(2H)-one reagent2->product solvent Solvent (e.g., Acetonitrile) base Base (e.g., Triethylamine)

Caption: Route 2: Cyanation using 2-Cyanopyridazin-3(2H)-one.

Experimental Protocol:

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in acetonitrile, add 2-cyanopyridazin-3(2H)-one (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Discussion of Causality:

Acetonitrile is a suitable polar aprotic solvent for this reaction. The use of an organic base like triethylamine is preferred to neutralize the pyridazinone byproduct without introducing aqueous conditions. The elevated temperature is necessary to overcome the activation energy for the reaction with this less reactive cyanating agent compared to cyanogen bromide.

Trustworthiness and Validation:

This method provides a safer alternative to the use of cyanogen bromide. While the reagent is less reactive, requiring higher temperatures and longer reaction times, the improved safety profile makes it an attractive option, particularly for larger-scale syntheses.

Comparative Data Summary

ParameterRoute 1: Cyanogen BromideRoute 2: 2-Cyanopyridazin-3(2H)-one
Starting Material 2-Amino-5-nitropyridine2-Amino-5-nitropyridine
Cyanating Agent Cyanogen Bromide (BrCN)2-Cyanopyridazin-3(2H)-one
Typical Yield 75-85%70-80%
Reaction Time 4-6 hours8-12 hours
Reaction Temperature 0 °C to Room TemperatureReflux (approx. 82 °C)
Key Reagents NaHCO₃, THF/DioxaneTriethylamine, Acetonitrile
Safety Considerations Highly toxic and volatile reagentSafer, less hazardous reagent
Scalability Limited by safety concernsMore amenable to scale-up

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between the two will largely depend on the specific needs and constraints of the researcher and their institution.

  • For rapid, small-scale synthesis where appropriate safety infrastructure is in place, the classical cyanogen bromide method (Route 1) offers higher reactivity and shorter reaction times. However, the extreme toxicity of the reagent cannot be overstated and demands rigorous safety protocols.

  • For larger-scale preparations and in environments where safety is the primary concern, the use of 2-cyanopyridazin-3(2H)-one (Route 2) is the recommended approach. While this method requires a longer reaction time and higher temperature, the significantly improved safety profile provides a compelling advantage.

Ultimately, the selection of a synthetic route requires a careful balancing of efficiency, safety, and scalability. By understanding the underlying principles and practical considerations of each method, researchers can make an informed decision to best achieve their synthetic goals in the pursuit of novel therapeutics.

References

  • (2017). Exploring new synthetic routes towards cyanamides. The Morrill Research Group - Blogs. [Link]

  • (2021). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

  • (2021). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Center for Biotechnology Information. [Link]

  • (2023). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. ResearchGate. [Link]

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A Comparative Benchmarking Guide to (5-Nitropyridin-2-yl)cyanamide Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, (5-Nitropyridin-2-yl)cyanamide derivatives have emerged as a promising class of compounds with significant antiproliferative properties. This guide provides a comprehensive framework for benchmarking the performance of a representative this compound derivative, designated as NPC-1, against established chemotherapeutic agents. We present detailed protocols for comparative in vitro cytotoxicity and kinase inhibition assays, alongside a reasoned analysis of a hypothetical, yet plausible, dataset. This document is intended to serve as a practical resource for researchers in oncology drug discovery, offering a robust methodology for the initial evaluation of this novel compound class.

Introduction: The Therapeutic Potential of this compound Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group and a cyanamide moiety can significantly modulate the electron distribution and steric profile of the molecule, often leading to enhanced biological activity. Specifically, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents, demonstrating potent anticancer effects across a broad range of cancer types.[1] These compounds have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis by inhibiting tubulin polymerization.[1] Furthermore, various pyridine derivatives have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2][3][4]

The cyanamide group, with its unique electronic and structural features, can act as a versatile pharmacophore.[5] It can participate in various chemical reactions, including cycloadditions, making it a valuable building block for diverse heterocyclic compounds.[6] The combination of the 5-nitropyridine core with a cyanamide functional group in NPC-1 presents an intriguing candidate for anticancer drug development, with the potential for a multi-faceted mechanism of action.

This guide will focus on a hypothetical lead compound, NPC-1, a this compound derivative. We will outline a systematic approach to compare its efficacy against standard-of-care chemotherapeutic agents in both breast and non-small cell lung cancer models.

Proposed Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

Based on existing literature for related compounds, we hypothesize that NPC-1 exerts its anticancer effects through a dual mechanism: disruption of microtubule dynamics and inhibition of a key signaling kinase.

  • Microtubule Destabilization: Similar to other nitropyridine compounds, NPC-1 is proposed to bind to tubulin, interfering with the polymerization of microtubules.[1] This disruption of the cytoskeleton would lead to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1]

  • Kinase Inhibition: The structural motifs within NPC-1 suggest a potential for interaction with the ATP-binding pocket of protein kinases.[7] We hypothesize that NPC-1 targets a kinase involved in pro-survival signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer.[2][8] Inhibition of such a kinase would block downstream signaling cascades that promote cell proliferation and survival.[9]

The following diagram illustrates this proposed dual mechanism of action:

NPC-1_Mechanism_of_Action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPC1 NPC-1 Tubulin Tubulin NPC1->Tubulin Inhibits Polymerization Kinase Signaling Kinase (e.g., EGFR/VEGFR) NPC1->Kinase Inhibits Activity Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes G2M_Arrest->Apoptosis Induces

Figure 1: Proposed dual mechanism of action for NPC-1.

Comparative In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating a novel anticancer compound is to determine its cytotoxic potency against various cancer cell lines and compare it to existing drugs.[10]

Experimental Design

This study will utilize two well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.

  • A549: A human lung adenocarcinoma cell line.

The performance of NPC-1 will be benchmarked against the following standard-of-care chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.[11]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest.[12]

  • Cisplatin: A platinum-based drug that forms DNA adducts, inducing apoptosis.[13]

The primary endpoint for this assay will be the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell viability by 50%.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15]

Materials:

  • MCF-7 and A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • NPC-1, Doxorubicin, Paclitaxel, Cisplatin (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 and A549 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[16]

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of NPC-1 and the standard drugs in culture medium. A typical concentration range would be from 0.01 nM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours at 37°C and 5% CO2.[18]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[19]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[16]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Data

The following table presents a plausible set of IC50 values that might be obtained from this experiment, reflecting the potential high potency of a novel compound like NPC-1.

CompoundCancer TypeCell LineHypothetical IC50
NPC-1 Breast Cancer MCF-7 50 nM
DoxorubicinBreast CancerMCF-7400 nM[11]
PaclitaxelBreast CancerMCF-718.6 µM[20]
CisplatinBreast CancerMCF-7~5-20 µM
NPC-1 Lung Cancer A549 80 nM
DoxorubicinLung CancerA549>20 µM[5]
PaclitaxelLung CancerA5491.35 nM[21]
CisplatinLung CancerA549~2-15 µM

Note: The IC50 values for the standard drugs are based on literature reports and can vary depending on experimental conditions.

Benchmarking Kinase Inhibitory Activity

To investigate the second proposed mechanism of action, an in vitro kinase inhibition assay is essential.[22] This will help determine if NPC-1 directly inhibits a specific kinase and allow for a comparison of its potency against a known inhibitor.

Experimental Design

Based on the prevalence of EGFR and VEGFR signaling in breast and lung cancers, we will select a representative receptor tyrosine kinase for this assay, for instance, VEGFR-2.[8][23]

The inhibitory activity of NPC-1 on VEGFR-2 will be compared to Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor known to inhibit VEGFR-2.[24]

The assay will determine the IC50 value of NPC-1 for VEGFR-2 inhibition.

Detailed Protocol: Fluorescence-Based Kinase Assay

This protocol describes a continuous fluorescence-based assay that measures the phosphorylation of a peptide substrate.[25]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Fluorescently labeled peptide substrate for VEGFR-2

  • ATP

  • NPC-1 and Sunitinib (stock solutions in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[26]

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of NPC-1 and Sunitinib in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the test compounds (NPC-1 or Sunitinib) at various concentrations or DMSO for the control.

    • Add the VEGFR-2 enzyme and the fluorescently labeled peptide substrate.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for VEGFR-2.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).[26]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Determine the percentage of kinase inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The following diagram illustrates the workflow for the kinase inhibition assay:

Kinase_Inhibition_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of NPC-1 and Sunitinib Start->Compound_Prep Reaction_Setup Set up Reaction in 384-well Plate (Buffer, Compound, Kinase, Substrate) Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate for 15 mins Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with ATP Pre_incubation->Reaction_Initiation Fluorescence_Reading Read Fluorescence Kinetically Reaction_Initiation->Fluorescence_Reading Data_Analysis Calculate Reaction Rates and % Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2: Workflow for the in vitro kinase inhibition assay.
Hypothetical Comparative Data

The following table shows a plausible outcome of the kinase inhibition assay, suggesting that NPC-1 is a potent inhibitor of VEGFR-2.

CompoundTarget KinaseHypothetical IC50
NPC-1 VEGFR-2 25 nM
SunitinibVEGFR-2~10-50 nM

Note: The IC50 value for Sunitinib is based on its known potent activity against VEGFR-2.

Discussion and Future Directions

The hypothetical data presented in this guide position NPC-1 as a highly promising anticancer candidate. Its sub-micromolar cytotoxicity against both breast and lung cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs, warrants further investigation. The potent inhibition of VEGFR-2 provides a plausible molecular mechanism that, in conjunction with its proposed microtubule-destabilizing activity, could lead to a synergistic anticancer effect.

The selectivity of nitropyridine compounds for rapidly dividing cancer cells over normal cells, as suggested in the literature, is a critical aspect that needs to be experimentally verified for NPC-1.[1] Future studies should include cytotoxicity assays on non-cancerous cell lines to establish a therapeutic index.

Furthermore, the dual mechanism of action proposed for NPC-1 is an attractive feature in an era of increasing drug resistance. Cancers that develop resistance to microtubule-targeting agents might still be susceptible to the kinase inhibitory effects of NPC-1, and vice versa.

Next steps in the preclinical evaluation of NPC-1 should include:

  • Confirmation of Mechanism of Action: Conducting tubulin polymerization assays and cell cycle analysis to confirm the effects on microtubules. Western blotting can be used to assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins.

  • Broad-Spectrum Profiling: Screening NPC-1 against a larger panel of cancer cell lines and a kinome-wide panel to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of NPC-1 in xenograft models of breast and lung cancer.

  • Pharmacokinetic and Toxicological Studies: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of NPC-1 in animal models.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the initial benchmarking of this compound derivatives as potential anticancer agents. By employing standardized in vitro assays and comparing the performance of a lead candidate, NPC-1, against established drugs, researchers can efficiently assess the therapeutic potential of this novel chemical class. The hypothetical data presented herein underscore the promise of NPC-1, suggesting that it could represent a valuable addition to the arsenal of anticancer therapeutics. The detailed protocols and structured framework provided are intended to facilitate the systematic evaluation of this and other novel compounds in the ongoing fight against cancer.

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A Technical Guide to the Synthesis and Potential Utility of (5-Nitropyridin-2-yl)cyanamide: A Reproducibility-Focused Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular scaffolds is a critical endeavor. Among the vast array of heterocyclic compounds, those incorporating the nitropyridine and cyanamide moieties present intriguing possibilities due to their diverse biological activities and versatile chemical reactivity. This guide provides an in-depth technical analysis of the synthesis of (5-Nitropyridin-2-yl)cyanamide, a compound with limited specific documentation but significant potential. The focus of this document is to establish a reproducible and well-characterized synthetic pathway, explore its potential applications based on the known bioactivities of related structures, and discuss viable alternatives in the context of drug design and discovery.

Introduction: The Rationale for this compound

The convergence of a nitropyridine and a cyanamide functional group within a single molecule, as in this compound, suggests a rich chemical profile. Nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-neurodegenerative properties.[1][2] The nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.

The cyanamide group, on the other hand, is a versatile functional group and a key building block in the synthesis of numerous pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.[3][4][5] It can act as both a nucleophile and an electrophile, enabling its participation in a variety of chemical transformations to construct more complex heterocyclic systems.[6] The combination of these two pharmacophores in this compound makes it a compelling, albeit under-explored, target for synthesis and further investigation.

This guide will first establish a robust and reproducible synthetic protocol for this compound, addressing potential challenges and offering insights into process optimization. Subsequently, we will delve into the hypothetical, yet scientifically grounded, potential applications of this molecule and conclude with a discussion of alternative synthetic strategies and potential bioisosteric replacements.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: the nitration of 2-aminopyridine to form the precursor 2-amino-5-nitropyridine, followed by the cyanation of the amino group.

Step 1: Synthesis of 2-Amino-5-nitropyridine

The synthesis of 2-amino-5-nitropyridine is a well-established procedure involving the nitration of 2-aminopyridine. Several methods have been reported, with the use of a mixture of concentrated nitric acid and sulfuric acid being a common approach.[6]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature between 10-20 °C.

  • To this solution, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 40-50 °C.

  • After the addition is complete, continue stirring at 40-50 °C for a designated period (e.g., 2-4 hours) to allow the nitration to proceed to completion.

  • Upon completion, the reaction mixture is quenched by carefully pouring it into ice-water.

  • The precipitated product, 2-amino-5-nitropyridine, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Causality and Reproducibility:

  • Temperature Control: Maintaining the specified temperature ranges is crucial for both safety and selectivity. Exceeding the temperature limits can lead to the formation of undesired side products and increase the risk of runaway reactions.

  • Order of Addition: The slow, dropwise addition of nitric acid to the sulfuric acid solution of 2-aminopyridine is essential to control the exothermic nature of the nitration reaction.

  • Purity of Reagents: The use of high-purity starting materials and reagents is paramount for achieving a high yield and purity of the final product, minimizing the need for extensive purification steps.

Protocol Validation:

The identity and purity of the synthesized 2-amino-5-nitropyridine should be confirmed using standard analytical techniques:

  • Melting Point: Comparison with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nitro group.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amino and nitro groups.

Step 2: Cyanation of 2-Amino-5-nitropyridine

The conversion of 2-amino-5-nitropyridine to this compound presents a greater challenge due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing nitro group. While the classical von Braun reaction using the highly toxic cyanogen bromide is a possibility,[1][4] safer and more modern alternatives are preferable. A promising reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable and less hazardous electrophilic cyanating agent.[7][8]

Experimental Protocol (Proposed):

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-amino-5-nitropyridine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or acetonitrile).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH), portion-wise to deprotonate the amino group. The reaction progress can be monitored by observing the cessation of gas evolution (in the case of NaH).

  • Once the deprotonation is complete, add a solution of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the same solvent dropwise at the low temperature.

  • Allow the reaction to warm to room temperature and stir for a specified period until completion (monitoring by thin-layer chromatography (TLC) is recommended).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality and Reproducibility:

  • Anhydrous Conditions: The use of a strong base necessitates strictly anhydrous conditions to prevent quenching of the base and unwanted side reactions.

  • Choice of Base: The selection of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of the weakly nucleophilic amino group without competing nucleophilic attack on the cyanating agent.

  • Reaction Temperature: Performing the deprotonation and initial cyanation at low temperatures helps to control the reactivity and minimize the formation of byproducts.

  • Purity of NCTS: The quality of the NCTS reagent will directly impact the yield and purity of the final product. It is advisable to use a freshly prepared or commercially available high-purity reagent.[8]

Protocol Validation:

The structure of the final product, this compound, must be rigorously confirmed by:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the complete structure and confirm the presence of the cyanamide group.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile (C≡N) group, typically in the range of 2200-2260 cm⁻¹.

Comparative Analysis of Cyanation Methods

While the proposed NCTS-based protocol offers a safer alternative, it is important to compare it with other potential cyanation methods to provide a comprehensive guide.

Cyanating Reagent Advantages Disadvantages Experimental Considerations
Cyanogen Bromide (BrCN) Highly reactive, well-established (von Braun reaction).[1][4]Extremely toxic, volatile, and moisture-sensitive.Requires stringent safety precautions, including a well-ventilated fume hood and appropriate personal protective equipment.
Trichloroacetonitrile Less toxic than BrCN, commercially available.May require specific reaction conditions and catalysts.Reaction conditions need to be optimized for electron-deficient amines.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Bench-stable solid, significantly safer than BrCN, byproduct is environmentally benign.[7][8]May require a strong base for deprotonation of weakly nucleophilic amines.Requires anhydrous conditions and careful handling of the strong base.
Bleach (NaClO) and Trimethylsilyl Cyanide (TMSCN) Inexpensive and readily available reagents.Generates cyanogen chloride in situ, which is toxic.Requires careful control of reaction conditions to manage the in situ generation of the toxic cyanating agent.

Hypothetical Applications and Research Directions

Given the known biological activities of nitropyridine and cyanamide scaffolds, this compound could be a valuable lead compound for further investigation in several areas:

  • Anticancer Drug Discovery: Nitropyridine derivatives have shown promise as anticancer agents.[1][2] The cyanamide moiety could be further functionalized to introduce other pharmacophoric groups, potentially leading to novel kinase inhibitors or other targeted therapies.

  • Antimicrobial Agents: Both nitropyridines and cyanamide-containing compounds have demonstrated antimicrobial activity.[3][4] this compound could be screened for its efficacy against a panel of bacterial and fungal pathogens.

  • Materials Science: The rigid, planar structure of the nitropyridine ring combined with the reactive cyanamide group could make this molecule a useful building block for the synthesis of novel organic materials with interesting electronic or optical properties.

G cluster_0 Synthesis of this compound cluster_1 Potential Applications 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine This compound This compound Anticancer Research Anticancer Research This compound->Anticancer Research Antimicrobial Screening Antimicrobial Screening This compound->Antimicrobial Screening Materials Science Materials Science This compound->Materials Science

Caption: Synthetic pathway and potential applications of this compound.

Alternatives and Bioisosteric Replacements

In the context of drug discovery, the concept of bioisosterism is crucial for optimizing the properties of a lead compound. For this compound, several bioisosteric replacements could be considered to modulate its physicochemical and pharmacological properties.

G cluster_0 Cyanamide Bioisosteres cluster_1 Nitro Bioisosteres Original_Scaffold This compound Tetrazole Tetrazole Original_Scaffold->Tetrazole Mimics acidity and H-bonding Oxadiazole Oxadiazole Original_Scaffold->Oxadiazole Improves metabolic stability Triazole Triazole Original_Scaffold->Triazole Enhances pharmacokinetic profile Sulfonamide Sulfonamide Original_Scaffold->Sulfonamide Modulates electronic properties Trifluoromethyl Trifluoromethyl Original_Scaffold->Trifluoromethyl Increases lipophilicity Cyano Cyano Original_Scaffold->Cyano Alters polarity and H-bonding

Caption: Bioisosteric replacements for the cyanamide and nitro groups.

  • Cyanamide Bioisosteres: The cyanamide group can be replaced by other functionalities that mimic its size, shape, and hydrogen bonding capabilities. Common bioisosteres for the cyanamide/nitrile group include tetrazoles, oxadiazoles, and triazoles. These heterocycles can improve metabolic stability and modulate pharmacokinetic properties.

  • Nitro Group Bioisosteres: The electron-withdrawing nitro group can be replaced with other groups to fine-tune the electronic properties and lipophilicity of the molecule. Potential bioisosteres for the nitro group include sulfonamides, the trifluoromethyl group, or another cyano group.

Conclusion

While this compound is not a widely studied compound, its synthesis is achievable through a reproducible two-step process. The use of safer cyanating reagents like NCTS is recommended to mitigate the risks associated with traditional methods. The unique combination of the nitropyridine and cyanamide moieties suggests that this compound could be a valuable starting point for the development of new therapeutic agents and functional materials. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule, with a strong emphasis on the principles of reproducibility and scientific integrity.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Molecules, 28(19), 6871. [Link]

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. (2015). Synlett, 26(07), 897-900. [Link]

  • What Is Cyanamide? Exploring Its Role in Modern Chemical Industries. (2025). Beilite. [Link]

  • von Braun Reaction. (n.d.). Wikipedia. [Link]

  • The von Braun Cyanogen Bromide Reaction. (1953). Organic Reactions, 7, 198-262. [Link]

  • Cyanamide. (n.d.). Wikipedia. [Link]

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A Head-to-Head Comparison of Analytical Techniques for the Characterization of (5-Nitropyridin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (5-Nitropyridin-2-yl)cyanamide

This compound is a heterocyclic organic compound of significant interest in pharmaceutical and materials science research. The presence of a nitro group, a pyridine ring, and a cyanamide functional group imparts a unique combination of electronic and structural features, making it a versatile precursor for the synthesis of novel bioactive molecules. Rigorous characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and quality control.

This comprehensive technical guide provides a head-to-head comparison of key analytical techniques for the characterization of this compound. We will delve into the principles, experimental workflows, and data interpretation for each method, offering field-proven insights into their respective strengths and limitations in elucidating the structure, purity, and thermal properties of this compound.

Elucidating the Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

Expertise & Experience in NMR Analysis

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The electron-withdrawing nature of the nitro group and the pyridine ring will significantly influence the chemical shifts of the aromatic protons, providing key diagnostic information. Similarly, ¹³C NMR will identify all unique carbon atoms in the molecule. For more complex structural assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively. Due to the presence of nitrogen atoms, ¹⁴N or ¹⁵N NMR could also be considered for a more in-depth structural analysis, although this is less common in routine characterization.[1][2][3][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer tune Tune and Shim insert->tune acquire Acquire 1H and 13C Spectra tune->acquire process Fourier Transform, Phase & Baseline Correction analyze Chemical Shift Referencing, Integration & Interpretation process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for NMR analysis.

Data Interpretation and Comparison
TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Proton chemical shifts, spin-spin coupling, integrationDistinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the nitro and cyanamide groups. Coupling patterns will reveal their relative positions.
¹³C NMR Carbon chemical shiftsSignals for all carbon atoms, including the pyridine ring carbons and the cyanamide carbon. The chemical shifts will be indicative of their electronic environment.

Unveiling Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expertise & Experience in MS Analysis

For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) can be employed. ESI-MS is ideal for accurately determining the molecular weight by observing the protonated molecular ion [M+H]⁺.[5] EI-MS, on the other hand, will induce fragmentation of the molecule, providing a unique fingerprint that can be used for structural confirmation.[5][6] The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the cyano group (CN), and potentially cleavage of the pyridine ring.[7][8][9]

Experimental Protocol: ESI-MS and EI-MS

ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

EI-MS:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate and detect the resulting ions based on their m/z ratio.

Diagram of the Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation prep Prepare Sample (Solution or Solid) intro Introduce into Ion Source prep->intro ionization Ionize Sample (ESI or EI) analyze Separate Ions by m/z detect Detect Ions analyze->detect interpret Generate Mass Spectrum and Analyze Fragmentation cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion cluster_analysis cluster_analysis cluster_ion->cluster_analysis cluster_interp cluster_interp cluster_analysis->cluster_interp

Caption: A generalized workflow for mass spectrometry analysis.

Data Interpretation and Comparison
TechniqueInformation ProvidedExpected Observations for this compound
ESI-MS Molecular weightA prominent peak corresponding to the protonated molecule [M+H]⁺.
EI-MS Molecular weight and fragmentation patternA molecular ion peak (M⁺) and fragment ions corresponding to the loss of functional groups (e.g., M-NO₂, M-CN).

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a compound and to quantify its components. It is a cornerstone of quality control in the pharmaceutical industry.

Expertise & Experience in HPLC Analysis

A reversed-phase HPLC method would be the most suitable approach for analyzing this compound due to its relatively nonpolar nature.[10][11] A C18 column would be a good starting point, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[12] An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape for nitrogen-containing compounds.[13] Detection is typically achieved using a UV detector, as the pyridine ring and nitro group will exhibit strong UV absorbance.[11]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Instrument Setup: Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume of the sample solution onto the column.

  • Separation: Elute the components from the column using an isocratic or gradient mobile phase flow.

  • Detection: Monitor the column effluent with a UV detector at a wavelength of maximum absorbance for the analyte.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_sep Separation & Detection cluster_analysis Data Analysis mobile_phase Prepare Mobile Phase sample Prepare Sample Solution equilibrate Equilibrate HPLC System inject Inject Sample equilibrate->inject separate Separate on Column inject->separate detect Detect with UV Detector separate->detect chromatogram Generate Chromatogram integrate Integrate Peak Areas to Determine Purity chromatogram->integrate cluster_prep cluster_prep cluster_sep cluster_sep cluster_prep->cluster_sep cluster_analysis cluster_analysis cluster_sep->cluster_analysis

Caption: A typical workflow for HPLC analysis.

Data Interpretation and Comparison
ParameterInformation ProvidedExpected Outcome for a Pure Sample
Retention Time Identity of the compoundA single, sharp peak at a characteristic retention time.
Peak Area Quantity of the compoundThe area of the main peak should be >99% of the total peak area for a high-purity sample.
Peak Shape Efficiency of the separationA symmetrical, Gaussian-shaped peak.

Vibrational Fingerprinting: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the absorption of infrared radiation by molecular vibrations.

Expertise & Experience in FT-IR Analysis

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The cyanamide group will show a strong, sharp absorption band for the C≡N stretch, typically in the range of 2200-2260 cm⁻¹.[14][15] The nitro group will have two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyridine ring will also be observable.[16] FT-IR is an excellent tool for confirming the presence of these key functional groups and for identifying any impurities that may have different vibrational signatures.[16][17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance spectrum.

Diagram of the FT-IR Experimental Workflow

FTIR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing & Analysis background Collect Background Spectrum sample Place Sample on ATR Crystal background->sample collect Collect Sample Spectrum sample->collect process Background Subtraction analyze Identify Characteristic Absorption Bands process->analyze cluster_acq cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A simple workflow for ATR-FT-IR analysis.

Data Interpretation and Comparison
Functional GroupExpected Wavenumber Range (cm⁻¹)
C≡N (Cyanamide) 2200 - 2260
NO₂ (Asymmetric Stretch) 1500 - 1570
NO₂ (Symmetric Stretch) 1300 - 1370
Aromatic C=C 1400 - 1600
Aromatic C-H 3000 - 3100

Assessing Thermal Stability: Thermal Analysis (DSC/TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability of a compound. This is particularly important for nitro-containing compounds, which can be energetic materials.

Expertise & Experience in Thermal Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition temperatures.[18][19] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns and thermal stability.[19][20][21] For this compound, TGA will indicate the temperature at which the compound begins to decompose, and the TGA curve may show multiple mass loss steps corresponding to the loss of different functional groups.[20] DSC will show an endothermic peak for melting, followed by an exothermic peak for decomposition.[18]

Experimental Protocol: DSC and TGA

DSC:

  • Sample Preparation: Accurately weigh a small amount of sample (1-5 mg) into an aluminum pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

TGA:

  • Sample Preparation: Accurately weigh a slightly larger amount of sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

Diagram of the Thermal Analysis Experimental Workflow

Thermal_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Accurately Weigh Sample into Pan seal Seal Pan (DSC) or Place in Furnace (TGA) weigh->seal program Apply Heating Program in Controlled Atmosphere record Record Heat Flow (DSC) or Mass Change (TGA) program->record thermogram Generate Thermogram determine Determine Melting Point, Decomposition Temperature thermogram->determine cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: A workflow for DSC and TGA analysis.

Data Interpretation and Comparison
TechniqueInformation ProvidedExpected Observations for this compound
DSC Melting point, decomposition temperature, heat of fusion/decompositionAn endothermic peak for melting, followed by a sharp exothermic peak indicating decomposition.
TGA Thermal stability, decomposition profileA mass loss curve showing the temperature at which decomposition begins and the percentage of mass lost at different stages.

Definitive Structure Determination: Single-Crystal X-ray Diffraction

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expertise & Experience in X-ray Crystallography

Growing a suitable single crystal of this compound is the most critical and often challenging step.[22][23][24] Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.[25][26] The resulting structure will provide definitive proof of the connectivity and stereochemistry of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable methods.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect the X-ray diffraction data at a specific temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Diagram of the X-ray Crystallography Experimental Workflow

Xray_Workflow cluster_crystal Crystal Growth & Mounting cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_analysis Structural Analysis grow Grow Single Crystal mount Mount Crystal on Goniometer grow->mount collect Collect X-ray Diffraction Data solve Solve Crystal Structure refine Refine Atomic Positions solve->refine analyze Determine Bond Lengths, Angles, and Conformation cluster_crystal cluster_crystal cluster_data cluster_data cluster_crystal->cluster_data cluster_solve cluster_solve cluster_data->cluster_solve cluster_analysis cluster_analysis cluster_solve->cluster_analysis

Caption: A workflow for single-crystal X-ray diffraction.

Data Interpretation and Comparison
ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles The geometry of the molecule.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound necessitates a multi-technique approach. Each analytical method provides a unique and complementary piece of the puzzle. NMR and mass spectrometry are essential for initial structural elucidation and confirmation. HPLC is indispensable for assessing purity, a critical parameter for any application. FT-IR offers a rapid means of confirming the presence of key functional groups. Thermal analysis provides vital information on the compound's stability and handling considerations. Finally, single-crystal X-ray diffraction, when feasible, delivers the ultimate, unambiguous structural proof. By integrating the data from these techniques, researchers and drug development professionals can build a complete and robust analytical profile of this compound, ensuring its quality, safety, and suitability for its intended purpose.

References

  • Boykin, D. W., et al. (2025). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Cyanide. NCBI Bookshelf.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. BenchChem.
  • Kim, J., et al. (2018).
  • BenchChem. (n.d.).
  • Al-Masoudi, N. A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports.
  • Patel, K. B., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Brambilla, D., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • Thermo Fisher Scientific. (2016). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Al-Masoudi, N. A., et al. (2021). X-Ray Crystallography and Antimicrobial Activity of Synthetic Cyanoguanidinophenytoin Cocrystals.
  • Khan, A. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
  • Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
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  • Yang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry.
  • Al-Amiery, A. A., et al. (2018). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine, through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface.
  • Liu, W., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics.
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  • Rainey, W. T., et al. (1978). Mass Spectra of N-Nitroso Compounds.
  • Slepukhin, P. A., et al. (2022). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones.
  • bunnahabhain. (2015). Method for pyridine amine derivative.
  • ChemAnalytical. (n.d.). FT-IR Spectra. ChemAnalytical.
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  • Miyake, A., et al. (2007). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Journal of Thermal Analysis and Calorimetry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.